molecular formula C12H24O11 B1215825 Maltitol CAS No. 585-88-6

Maltitol

货号: B1215825
CAS 编号: 585-88-6
分子量: 344.31 g/mol
InChI 键: VQHSOMBJVWLPSR-WUJBLJFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Maltitol is an alpha-D-glucoside consisting of D-glucitol having an alpha-D-glucosyl residue attached at the 4-position. Used as a sugar substitute. It has a role as a metabolite, a laxative and a sweetening agent. It is an alpha-D-glucoside and a glycosyl alditol. It is functionally related to an alpha-D-glucose and a D-glucitol.
This compound has been reported in Lotus burttii, Lotus tenuis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
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InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
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Molecular Formula

C12H24O11
Record name MALTITOL
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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DSSTOX Substance ID

DTXSID0044444
Record name 4-O-alpha-D-Glucopyranosyl-D-glucitol
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Molecular Weight

344.31 g/mol
Source PubChem
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Physical Description

White crystalline powder, Solid
Record name MALTITOL
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Record name Maltitol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, slightly soluble in ethanol
Record name MALTITOL
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Color/Form

White powder

CAS No.

585-88-6
Record name Maltitol
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Record name D-Glucitol, 4-O-.alpha.-D-glucopyranosyl-
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Record name MALTITOL
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Record name Maltitol
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Record name Maltitol
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Melting Point

148 to 151 °C, 146-147 °C, 147 - 153 °C
Record name MALTITOL
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Record name Maltitol
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Record name Maltitol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Crystalline Maltitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline maltitol, a widely used excipient in the pharmaceutical and food industries. The information is presented to support research, development, and formulation activities.

General Characteristics

Crystalline this compound (4-O-α-D-glucopyranosyl-D-glucitol) is a disaccharide sugar alcohol (polyol) produced by the hydrogenation of maltose obtained from starch.[1] It occurs as a white, odorless, sweet-tasting, anhydrous crystalline powder.[2][3] Its crystal structure is orthorhombic.[2][3] Due to its structural similarity to sucrose, this compound is often used as a sugar substitute, offering comparable sweetness and bulking properties with reduced caloric value and non-cariogenic characteristics.[1][4]

Quantitative Physicochemical Data

The key physicochemical properties of crystalline this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Thermal Properties of Crystalline this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₄O₁₁[5]
Molecular Weight 344.31 g/mol [4][5]
Melting Point 148–151 °C[2][6]
Heat of Solution -16.3 cal/g[4]
Crystal Density 1.6238 g/cm³ (calculated)[2]
Bulk Density 0.79 g/cm³[2]
Tapped Density 0.95 g/cm³[2]
Sweetness (relative to sucrose) ~90%[1][4]

Table 2: Solubility and Hygroscopicity of Crystalline this compound

PropertyValueConditionsReferences
Solubility in Water Freely soluble-[2]
60 g/100 g solution25 °C[7]
200 g/100 mL water37 °C
Solubility in Ethanol Slightly soluble-[3][6]
Solubility in Methanol Insoluble-[8]
Hygroscopicity Low; absorbs moisture at ≥89% RH20 °C[2][6]
Absorbs moisture at ≥82% RH40 °C[4]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of crystalline this compound, based on standard pharmaceutical testing procedures.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a standard method for determining the melting point and heat of fusion of crystalline materials.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-10 mg of crystalline this compound into an aluminum DSC pan. The sample should be a fine powder to ensure good thermal contact. Crimp the pan with a lid.

  • Analysis Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point (e.g., 200 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Crystal Structure Analysis (X-ray Powder Diffraction)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity.

Methodology:

  • Sample Preparation: Gently grind the crystalline this compound to a fine, uniform powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Instrument Setup:

    • Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

    • Set the instrument parameters, such as voltage and current, according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Scan the sample over a 2θ range of approximately 5° to 40°.

    • Use a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline solid. The positions and intensities of the diffraction peaks can be compared to reference patterns to confirm the identity and crystal form (orthorhombic for this compound).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the solvent (e.g., purified water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a membrane filter that does not adsorb the solute.

  • Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility at the specified temperature.

Hygroscopicity Assessment (Dynamic Vapor Sorption)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.

Methodology:

  • Sample Preparation: Place a known mass (e.g., 10-20 mg) of crystalline this compound onto the DVS instrument's microbalance.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.

  • Sorption/Desorption Isotherm:

    • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each step, monitor the change in sample mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

    • After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The hygroscopicity is evaluated based on the amount of water absorbed at different humidity levels.

Process and Metabolic Pathways

The following diagrams illustrate the manufacturing process of crystalline this compound and its metabolic pathway in the human body.

Manufacturing_Process Starch Starch Slurry Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification (β-amylase) Liquefaction->Saccharification Filtration1 Filtration & Purification Saccharification->Filtration1 Maltose_Syrup High Maltose Syrup Filtration1->Maltose_Syrup Hydrogenation Catalytic Hydrogenation Maltose_Syrup->Hydrogenation Filtration2 Filtration & Purification Hydrogenation->Filtration2 Concentration Concentration Filtration2->Concentration Crystallization Crystallization Concentration->Crystallization Centrifugation Centrifugation Crystallization->Centrifugation Drying Drying Centrifugation->Drying Crystalline_this compound Crystalline this compound Drying->Crystalline_this compound

Caption: Manufacturing workflow for crystalline this compound.

Metabolic_Pathway Maltitol_Ingestion This compound Ingestion Small_Intestine Small Intestine Maltitol_Ingestion->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Non-hydrolyzed this compound & Unabsorbed Sorbitol Hydrolysis Partial Hydrolysis (Intestinal Enzymes) Small_Intestine->Hydrolysis Fermentation Bacterial Fermentation Large_Intestine->Fermentation Glucose Glucose Hydrolysis->Glucose Sorbitol Sorbitol Hydrolysis->Sorbitol Absorption_Glucose Rapid Absorption Glucose->Absorption_Glucose Absorption_Sorbitol Slow, Passive Absorption Sorbitol->Absorption_Sorbitol Bloodstream Bloodstream Absorption_Glucose->Bloodstream Absorption_Sorbitol->Bloodstream SCFAs Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs Absorption_SCFAs Absorption SCFAs->Absorption_SCFAs Absorption_SCFAs->Bloodstream

Caption: Metabolic pathway of this compound in the human body.

References

Maltitol Metabolism and Absorption In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and absorption pathways of maltitol, a widely used sugar alcohol. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and nutritional science. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to this compound's metabolism, absorption, and physiological effects based on in vivo studies in humans and animals.

Table 1: Caloric Value and Glycemic/Insulinemic Response of this compound

ParameterValueSpeciesReference
Caloric Value~2.1 - 2.4 kcal/gHuman[1]
Glycemic Index (vs. Glucose)35 (powder)Human[1]
Insulinemic Index (vs. Glucose)27Human
Peak Blood Glucose Increment (50g dose)49 mg/dlHuman (Diabetic)[2]
Peak Insulin Increment (50g dose)7.98 µU/mlHuman (Diabetic)[2]

Table 2: Absorption, Metabolism, and Excretion of this compound in Humans

ParameterValueConditionsReference
Small Intestinal HydrolysisPartialIn vivo perfusion[1]
Fecal Excretion (as this compound)~14.3% of ingested radioactivitySingle oral dose of [14C]-maltitol[3]
Urinary Excretion (as this compound)~2.6% of ingested radioactivitySingle oral dose of [14C]-maltitol[3]
Expired as 14CO2~56% of ingested radioactivity48 hours after oral [14C]-maltitol[3]
Expired as 14CH4~0.2% of ingested radioactivity48 hours after oral [14C]-maltitol[3]

Table 3: Comparative Metabolism of this compound in Animal Models

ParameterValueSpeciesConditionsReference
14CO2 Recovery72-74%Conventional Rats & Mice48h after oral [14C]-maltitol[4]
14CO2 Recovery59%Germ-free Mice48h after oral [14C]-maltitol[4]
Radioactivity in Urine, Feces, & Intestinal Contents19%Conventional Rats & Mice48h after oral [14C]-maltitol[4]
Radioactivity in Urine, Feces, & Intestinal Contents39%Germ-free Mice48h after oral [14C]-maltitol[4]

Core Metabolic and Absorption Pathways

This compound undergoes two primary metabolic fates in vivo: partial hydrolysis in the small intestine and fermentation of the unabsorbed portion by the gut microbiota in the large intestine.

Small Intestine: Hydrolysis and Absorption

In the small intestine, this compound is partially hydrolyzed by the brush border enzyme maltase-glucoamylase into its constituent monosaccharides: glucose and sorbitol.[5][6] Glucose is readily absorbed via active transport, while sorbitol is more slowly and passively absorbed.[5] A significant portion of ingested this compound passes through the small intestine intact.

Large Intestine: Fermentation

The unabsorbed this compound and sorbitol reach the large intestine, where they are fermented by the resident gut microbiota.[1][3] This fermentation process yields short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, as well as gases like hydrogen (H₂) and carbon dioxide (CO₂).[1][3] The produced SCFAs can be absorbed by the host and contribute to the overall energy yield of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism.

Metabolic Pathway of this compound In Vivo

Maltitol_Metabolism Maltitol_Ingested Ingested this compound Small_Intestine Small Intestine Maltitol_Ingested->Small_Intestine Maltase_Glucoamylase Maltase-Glucoamylase (Brush Border Enzyme) Small_Intestine->Maltase_Glucoamylase Partial Hydrolysis Unabsorbed_this compound Unabsorbed this compound & Sorbitol Small_Intestine->Unabsorbed_this compound Transit Large_Intestine Large Intestine Gut_Microbiota Gut Microbiota (Fermentation) Large_Intestine->Gut_Microbiota Glucose Glucose Maltase_Glucoamylase->Glucose Sorbitol Sorbitol Maltase_Glucoamylase->Sorbitol Absorbed_Glucose Absorbed into Bloodstream Glucose->Absorbed_Glucose Rapid Absorption Absorbed_Sorbitol Slowly Absorbed Sorbitol->Absorbed_Sorbitol Slow, Passive Absorption Unabsorbed_this compound->Large_Intestine Fecal_Excretion Fecal Excretion Unabsorbed_this compound->Fecal_Excretion SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Gases Gases (H₂, CO₂) Gut_Microbiota->Gases Absorbed_SCFAs Absorbed SCFAs (Energy Source) SCFAs->Absorbed_SCFAs Gases->Fecal_Excretion Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers, Diabetics) Baseline_Measurements Baseline Measurements (Fasting Blood Glucose, Insulin, Breath H₂) Subject_Recruitment->Baseline_Measurements Maltitol_Administration Oral Administration of this compound (e.g., 50g in solution) Baseline_Measurements->Maltitol_Administration Serial_Sampling Serial Sampling Maltitol_Administration->Serial_Sampling Blood_Sampling Blood Sampling (e.g., at 0, 15, 30, 45, 60, 90, 120 min) Serial_Sampling->Blood_Sampling Breath_Sampling Breath Sampling (H₂ analysis) Serial_Sampling->Breath_Sampling Urine_Feces_Collection Urine & Feces Collection (24-48h) Serial_Sampling->Urine_Feces_Collection Sample_Analysis Sample Analysis Blood_Sampling->Sample_Analysis Breath_Sampling->Sample_Analysis Urine_Feces_Collection->Sample_Analysis Blood_Analysis Blood Glucose & Insulin Measurement Sample_Analysis->Blood_Analysis Breath_Analysis Breath H₂ Concentration Sample_Analysis->Breath_Analysis Excreta_Analysis This compound & Metabolite Quantification (e.g., HPLC) Sample_Analysis->Excreta_Analysis Data_Analysis Data Analysis (e.g., AUC calculation, statistical tests) Blood_Analysis->Data_Analysis Breath_Analysis->Data_Analysis Excreta_Analysis->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

An In-depth Technical Guide to the Thermal Degradation Profile of Maltitol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltitol, a disaccharide sugar alcohol, is widely utilized in the pharmaceutical and food industries for its favorable physicochemical properties, including high stability. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound under acidic conditions. While this compound is generally recognized for its stability, exposure to elevated temperatures in an acidic environment can lead to the hydrolysis of its glycosidic bond, its primary degradation pathway. This guide outlines the fundamental degradation mechanism, discusses the analytical methodologies for monitoring this degradation, and presents a generalized experimental protocol for conducting forced degradation studies. Due to a lack of specific quantitative kinetic and product distribution data in publicly available literature, this guide provides illustrative data tables and pathways to serve as a practical reference for researchers designing and interpreting stability studies of this compound-containing formulations.

Introduction

This compound (4-O-α-D-glucopyranosyl-D-sorbitol) is a polyol used extensively as a sugar substitute in a variety of products, including pharmaceuticals, owing to its non-cariogenic nature, lower caloric value, and similar sweetness profile to sucrose.[1] Its chemical structure, which includes a stable glycosidic bond linking a glucose unit to a sorbitol unit, confers significant thermal and chemical stability.[2] However, under conditions of low pH and high temperature, this glycosidic linkage is susceptible to acid-catalyzed hydrolysis.

Understanding the degradation profile of this compound is critical for drug development professionals to ensure the stability, efficacy, and safety of pharmaceutical formulations. This guide details the primary degradation pathway of this compound under acidic thermal stress, provides an overview of analytical techniques for its quantification, and offers a framework for conducting forced degradation studies as recommended by regulatory bodies like the International Council for Harmonisation (ICH).

Primary Degradation Pathway of this compound

The principal mechanism of this compound degradation under acidic and thermal stress is the hydrolysis of the α-(1→4) glycosidic bond. This reaction is catalyzed by hydronium ions (H₃O⁺) and results in the cleavage of the disaccharide into its constituent monosaccharide and polyol.

The generally accepted mechanism for the acid hydrolysis of glycosidic bonds involves the following steps:

  • Protonation: The glycosidic oxygen atom is protonated by a hydronium ion.

  • Formation of a Carbocation Intermediate: The protonated glycosidic bond cleaves, leading to the formation of a resonance-stabilized carbocation (oxocarbenium ion) on the glucose ring and the release of the sorbitol molecule.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: The resulting protonated glucose is deprotonated to yield D-glucose.

The primary degradation products are therefore D-sorbitol and D-glucose.[3]

This compound This compound (4-O-α-D-glucopyranosyl-D-sorbitol) Protonation Protonation of Glycosidic Oxygen This compound->Protonation + H₃O⁺ Carbocation Formation of Oxocarbenium Ion + Sorbitol Protonation->Carbocation Hydrolysis Nucleophilic Attack by Water Carbocation->Hydrolysis + H₂O Products Degradation Products: D-Sorbitol + D-Glucose Hydrolysis->Products

Caption: Acid-Catalyzed Hydrolysis Pathway of this compound.

Quantitative Data on Thermal Degradation

Table 1: Illustrative Degradation of this compound (%) under Various Acidic and Thermal Conditions.

Temperature (°C)pHIncubation Time (hours)This compound Degradation (%)
601245.2
602241.8
8012415.7
802246.3

Table 2: Illustrative Distribution of Degradation Products from this compound under Forced Degradation (80°C, pH 1, 24 hours).

CompoundConcentration (mg/mL)
Remaining this compound84.3
D-Sorbitol8.1
D-Glucose7.6

Note: The data presented in Tables 1 and 2 are illustrative and intended to serve as a template for reporting results from experimental studies.

Experimental Protocol: Forced Acidic Degradation of this compound

This section outlines a general experimental protocol for conducting a forced degradation study of this compound under acidic conditions. This protocol is based on general guidelines for stress testing of pharmaceuticals.[4][5][6]

Materials and Reagents
  • This compound standard

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) grade solvents (e.g., acetonitrile, water)

  • HPLC column suitable for sugar and polyol analysis (e.g., amino or ligand-exchange column)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and confirmation

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 10 mg/mL in water) Acid Add Acid (e.g., 0.1 M HCl) Prep->Acid Incubate Incubate at Elevated Temperature (e.g., 60°C or 80°C) Acid->Incubate Sample Withdraw Samples at Defined Time Points Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Dilute Dilute to appropriate concentration Neutralize->Dilute Analyze Analyze by HPLC-RI/ELSD and LC-MS Dilute->Analyze

Caption: Experimental Workflow for Forced Acid Degradation of this compound.

Detailed Procedure
  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in deionized water to achieve a known concentration (e.g., 10 mg/mL).

  • Acid Stress:

    • To a known volume of the this compound stock solution, add an equal volume of an appropriate concentration of acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Prepare a control sample with deionized water instead of acid.

  • Thermal Stress:

    • Place the acidic and control samples in a pre-heated, thermostatically controlled environment (e.g., water bath or oven) at the desired temperature (e.g., 60°C or 80°C).

  • Sampling:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization and Preparation:

    • Immediately cool the withdrawn samples to room temperature.

    • Neutralize the acidic samples by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH).

    • Dilute the samples with the HPLC mobile phase to a concentration suitable for analysis.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method. A common method involves an amino-based column with an acetonitrile/water mobile phase and RI detection.

    • Quantify the amount of this compound remaining and any degradation products formed by comparing peak areas to those of a standard solution.

  • LC-MS Analysis for Peak Identification:

    • Utilize LC-MS to confirm the identity of the degradation products (D-sorbitol and D-glucose) by comparing their mass spectra and retention times with those of authentic standards.

Conclusion

This compound exhibits good thermal and chemical stability, making it a suitable excipient in many pharmaceutical formulations. However, under acidic conditions, particularly at elevated temperatures, it undergoes hydrolysis of its glycosidic bond to form D-sorbitol and D-glucose. While specific kinetic data is sparse in the literature, the degradation pathway is well understood. The provided experimental protocol for forced degradation studies offers a robust framework for researchers to generate specific stability data for their formulations. The use of stability-indicating analytical methods, such as HPLC with RI or ELSD detection, is crucial for accurately quantifying this compound and its degradation products. This in-depth understanding of this compound's degradation profile is essential for the development of stable and safe pharmaceutical products.

References

An In-depth Technical Guide to the Hygroscopicity of Maltitol and Other Polyols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the moisture-absorbing properties of maltitol in comparison to other common polyols, providing critical data and methodologies for pharmaceutical and food science applications.

In the development of pharmaceuticals and food products, understanding the hygroscopicity of excipients is paramount to ensuring product stability, shelf-life, and performance. Polyols, or sugar alcohols, are widely used as bulk sweeteners and functional ingredients, and their interaction with atmospheric moisture can significantly impact the final product. This technical guide offers a comprehensive comparison of the hygroscopicity of this compound with other commonly used polyols, including sorbitol, xylitol, mannitol, erythritol, and isomalt. It provides quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in making informed decisions.

Comparative Analysis of Polyol Hygroscopicity

The tendency of a substance to attract and hold water molecules from the surrounding environment is known as hygroscopicity. This property is a critical consideration in formulation science, as excessive moisture uptake can lead to physical and chemical degradation of products. Polyols exhibit a wide range of hygroscopic behaviors, primarily influenced by their molecular structure, crystallinity, and the number of available hydroxyl groups.

Below is a summary of the hygroscopicity of this compound and other common polyols. The data is presented as the percentage of moisture absorbed at 25°C at various relative humidity (RH) levels.

Polyol20% RH40% RH60% RH80% RH90% RHHygroscopicity Classification
This compound < 0.1%< 0.1%< 0.1%~0.2%> 1.0%Slightly Hygroscopic
Sorbitol ~0.2%~0.5%~1.0%~3.0%> 10%Very Hygroscopic
Xylitol ~0.1%~0.3%~0.6%~2.5%> 8%Hygroscopic
Mannitol < 0.1%< 0.1%< 0.1%< 0.2%~0.83%Non-hygroscopic[1][2]
Erythritol < 0.1%< 0.1%< 0.1%< 0.1%< 0.2%Non-hygroscopic[3][4]
Isomalt < 0.1%< 0.1%< 0.1%< 0.2%~0.5%Non-hygroscopic[5][6]

Key Observations:

  • This compound demonstrates low hygroscopicity at low to moderate relative humidity, with moisture absorption becoming more significant at RH levels above 80%. Crystalline this compound is known to absorb atmospheric moisture at relative humidities of 89% and above at 20°C[7]. Its hygroscopicity is generally considered lower than that of sucrose[8].

  • Sorbitol and Xylitol are notably more hygroscopic than the other polyols listed. Their propensity to absorb moisture can be beneficial in applications where moisture retention is desired, such as in certain food products to prevent drying out. However, this high hygroscopicity can also present challenges in terms of powder flow, caking, and chemical stability in solid dosage forms.

  • Mannitol, Erythritol, and Isomalt are all characterized by their very low hygroscopicity. They absorb minimal moisture even at high relative humidity, making them excellent choices for formulations where moisture sensitivity is a major concern. Mannitol has been shown to have negligible moisture sorption (<0.25%) up to a water activity of 0.75[1]. Erythritol is also described as non-hygroscopic[3][4]. Isomalt is non-hygroscopic and at 25°C does not significantly absorb additional water up to a relative humidity of 85%[5].

Experimental Protocols for Measuring Hygroscopicity

Accurate and reproducible measurement of hygroscopicity is essential for characterizing polyols and other pharmaceutical and food ingredients. Several well-established methods are employed for this purpose.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the polyol (typically 5-20 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption/Desorption Isotherm: The relative humidity of the gas stream is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a predefined threshold). This constitutes the sorption phase. Subsequently, the RH is incrementally decreased to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a moisture sorption isotherm (mass change vs. RH).

DVS_Workflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Accurately weigh polyol sample (5-20 mg) B Place sample in DVS instrument microbalance A->B C Dry sample under N2 stream (0% RH) to constant mass B->C D Incrementally increase RH (e.g., 0% to 90% in 10% steps) C->D E Equilibrate at each RH step and record mass change D->E F Incrementally decrease RH (e.g., 90% to 0%) E->F G Equilibrate at each RH step and record mass change F->G H Calculate % mass change relative to dry mass G->H I Plot moisture sorption isotherm (% mass change vs. RH) H->I

Fig. 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Static Gravimetric Sorption Analysis (Saturated Salt Solutions)

This traditional method involves exposing a sample to a series of sealed chambers, each containing a saturated salt solution that maintains a specific, known relative humidity.

Methodology:

  • Preparation of Humidity Chambers: A series of desiccators or sealed glass jars are prepared. Each container holds a saturated solution of a specific salt (e.g., lithium chloride for ~11% RH, magnesium chloride for ~33% RH, sodium chloride for ~75% RH, potassium sulfate for ~97% RH).

  • Sample Preparation: Pre-weighed samples of the polyol are placed in small, open containers.

  • Equilibration: The sample containers are placed inside the humidity chambers. The chambers are then sealed and stored in a constant temperature incubator.

  • Mass Measurement: The samples are periodically weighed until they reach a constant mass, indicating that they have reached equilibrium with the surrounding atmosphere.

  • Data Analysis: The equilibrium moisture content is calculated as the percentage increase in mass from the initial dry weight.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for measuring low levels of moisture.

Methodology:

  • Instrument Setup: A Karl Fischer titrator, either volumetric or coulometric, is set up and standardized according to the manufacturer's instructions.

  • Sample Introduction: A precisely weighed amount of the polyol sample is introduced into the titration vessel containing the Karl Fischer reagent.

  • Titration: The titrator automatically adds the Karl Fischer reagent, which reacts stoichiometrically with the water present in the sample. The endpoint of the titration is detected potentiometrically.

  • Calculation: The instrument calculates the amount of water in the sample based on the volume of titrant consumed and its known water equivalence factor.

Logical Relationships in Hygroscopicity and Formulation

The hygroscopicity of a polyol is not an isolated property but is interconnected with other physicochemical characteristics and has significant implications for formulation development.

Hygroscopicity_Relationships cluster_properties Physicochemical Properties cluster_implications Formulation & Stability Implications Hygroscopicity Hygroscopicity PowderFlow Powder Flowability Hygroscopicity->PowderFlow affects Caking Caking & Agglomeration Hygroscopicity->Caking influences ChemicalStability Chemical Stability (Hydrolysis) Hygroscopicity->ChemicalStability impacts PhysicalStability Physical Stability (Polymorphism) Hygroscopicity->PhysicalStability can induce DissolutionRate Dissolution Rate Hygroscopicity->DissolutionRate affects Solubility Solubility Solubility->Hygroscopicity influences Crystallinity Crystallinity Crystallinity->Hygroscopicity influences ParticleSize Particle Size ParticleSize->Hygroscopicity influences

Fig. 2: Interrelationships between hygroscopicity and formulation factors.

As illustrated in the diagram, a polyol's hygroscopicity is influenced by its intrinsic properties such as solubility and crystallinity. In turn, the degree of moisture uptake has a direct impact on critical formulation parameters. For instance, increased moisture content can lead to decreased powder flowability, caking, and potential chemical degradation of moisture-sensitive active pharmaceutical ingredients (APIs). Furthermore, moisture can induce polymorphic transitions in crystalline materials, affecting their physical stability and dissolution characteristics.

Conclusion

The selection of a polyol in pharmaceutical and food formulations requires a thorough understanding of its hygroscopic properties. This compound offers a favorable profile with low hygroscopicity, making it a suitable excipient for a wide range of applications where moisture control is important. In contrast, polyols like sorbitol and xylitol are highly hygroscopic and may be more appropriate for applications requiring humectancy. Mannitol, erythritol, and isomalt stand out for their exceptional non-hygroscopic nature, providing maximum stability for moisture-sensitive products. By utilizing the comparative data and experimental protocols presented in this guide, researchers and formulation scientists can make data-driven decisions to optimize product quality and performance.

References

An In-depth Technical Guide to Maltitol Crystallization Kinetics and Influencing Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the crystallization of maltitol, a widely used sugar substitute in the pharmaceutical and food industries. Understanding the kinetics of this compound crystallization is paramount for controlling product quality, stability, and manufacturing efficiency. This document delves into the fundamental aspects of this compound's crystallization behavior, the primary factors that influence it, and the experimental methodologies employed to study these phenomena.

Core Concepts in this compound Crystallization Kinetics

This compound crystallization, like that of other polyols, is governed by two primary kinetic processes: nucleation and crystal growth. A key characteristic of this compound is its tendency for a high nucleation rate and comparatively slow crystal growth, which often results in the formation of small crystals[1]. This behavior has significant implications for industrial applications where crystal size distribution is a critical quality attribute.

Nucleation: The initial formation of stable crystalline nuclei from a supersaturated solution. The rate of nucleation is a critical parameter that dictates the number of crystals formed.

Crystal Growth: The subsequent increase in the size of the stable nuclei. The growth rate determines the final size and morphology of the crystals.

A narrow metastable zone width is also characteristic of this compound in supersaturated solutions[1]. The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely, and crystal growth can be controlled. A narrow zone implies that nucleation can be induced with relatively small increases in supersaturation, highlighting the need for precise control over process parameters.

Key Factors Influencing this compound Crystallization

The kinetics of this compound crystallization are highly sensitive to a range of physical and chemical factors. Careful control of these parameters is essential for achieving desired product specifications.

Temperature

Temperature is a critical factor that directly influences both the solubility and the kinetics of crystallization. This compound's solubility in water increases with temperature[1]. Consequently, cooling crystallization is a common method for inducing this compound crystallization. The rate of cooling will directly impact the level of supersaturation and, therefore, the nucleation and growth rates.

Solvents

The choice of solvent significantly affects this compound's solubility and crystallization behavior. While highly soluble in water, this compound's solubility decreases in the presence of organic solvents like ethanol[1]. This property can be exploited in antisolvent crystallization processes, where the addition of a solvent in which this compound is less soluble induces precipitation.

Supersaturation

Supersaturation is the driving force for both nucleation and crystal growth. It is the ratio of the actual concentration of this compound in the solution to its equilibrium saturation concentration at a given temperature. The level of supersaturation can be controlled by various methods, including cooling, solvent evaporation, and the addition of an antisolvent. For evaporative crystallization of this compound, a supersaturation range of 1.05 to 1.3 is often employed[2].

Impurities

The presence of impurities, such as other polyols like sorbitol and maltotriitol, can significantly impact this compound crystallization kinetics. These molecules can act as inhibitors, affecting both nucleation and crystal growth rates, and can also influence the final crystal morphology[3]. For instance, maltotriitol has been shown to alter the crystal habit of this compound[3]. The presence of molecules with a molecular weight greater than 1300 Daltons has been patented as a method to control the propagation of this compound crystallization.

Quantitative Data on this compound Crystallization

While the qualitative aspects of this compound crystallization are documented, specific quantitative data on nucleation and crystal growth rates are not widely available in a consolidated format in the reviewed literature. The following tables present a summary of relevant quantitative data found in patents and scientific articles.

Table 1: Process Parameters for Evaporative Crystallization of this compound

ParameterValueReference
Crystallization Temperature50 to 100 °C (preferably 55 to 70 °C)[2]
Supersaturation1.05 to 1.3[2]
Crystallization Time1 to 15 hours[2]
Resulting Crystal Size0.05 to 0.5 mm[2]
Crystal Yield1 to 80% (preferably 50 to 80%)[2]

Table 2: Influence of Impurities on Sorbitol Crystallization (as an analogue for polyol systems)

ImpurityConcentrationEffect on Sorbitol Crystallization RateReference
This compoundNot specifiedDecreased rate and extent[4]
MannitolNot specifiedGreatest impact on decreasing rate[4]
Mannitol & this compoundNot specifiedRate of crystallization reduced to a greater extent[4]

Experimental Protocols for Studying this compound Crystallization

Detailed experimental protocols for determining the crystallization kinetics of this compound are crucial for research and process development. While specific protocols for this compound are not abundant in the literature, established methods for studying sugar and polyol crystallization can be readily adapted.

Isothermal Method for Solubility and Metastable Zone Width Determination

This method is used to determine the equilibrium solubility of this compound at various temperatures and to define the metastable zone.

Protocol:

  • Preparation of Saturated Solutions: Prepare supersaturated solutions of this compound in the desired solvent (e.g., water, water-ethanol mixtures) in jacketed beakers with controlled temperature.

  • Equilibration: Stir the solutions at a constant temperature for a sufficient time to ensure equilibrium is reached.

  • Concentration Measurement: After allowing any undissolved solids to settle, measure the concentration of the supernatant using a suitable analytical technique such as a refractometer or High-Performance Liquid Chromatography (HPLC).

  • Metastable Zone Width: To determine the metastable zone width, a saturated solution at a known temperature is cooled at a controlled rate. The temperature at which the first crystals appear (nucleation point) is recorded. The difference between the saturation temperature and the nucleation temperature defines the metastable zone width at that cooling rate.

Isothermal Desupersaturation Method for Crystal Growth Rate Determination

This method allows for the quantification of crystal growth rates at a constant temperature.

Protocol:

  • Preparation of Supersaturated Solution: Prepare a this compound solution with a known supersaturation level at a specific temperature within the metastable zone.

  • Seeding: Introduce a known mass and size of this compound seed crystals into the solution.

  • Monitoring Desupersaturation: Monitor the decrease in this compound concentration in the solution over time as it crystallizes onto the seed crystals. This can be done by taking samples at regular intervals and analyzing them using HPLC or a refractometer.

  • Calculating Growth Rate: The crystal growth rate can be calculated from the rate of change of concentration and the surface area of the seed crystals.

In-situ Monitoring Techniques

Modern analytical techniques allow for the real-time monitoring of crystallization processes, providing valuable insights into the kinetics.

  • Focused Beam Reflectance Measurement (FBRM): Provides in-situ measurement of particle size and count, allowing for the monitoring of nucleation and crystal growth as they occur.

  • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of the solute in the solution phase in real-time.

  • Time-Domain Nuclear Magnetic Resonance (TD-NMR): This technique can be used to quantify the solid crystal content in a slurry over time, providing data on the overall crystallization rate. A detailed protocol for using TD-NMR to study sorbitol crystallization has been described and could be adapted for this compound[4].

Visualization of Crystallization Workflow

The following diagram illustrates a general workflow for studying this compound crystallization kinetics.

G Workflow for this compound Crystallization Kinetics Study cluster_prep 1. Sample Preparation cluster_data 4. Data Analysis & Modeling prep_solution Prepare Supersaturated this compound Solution add_impurities Add Influencing Factors (e.g., Impurities, Solvents) prep_solution->add_impurities isothermal Isothermal Method (Solubility, Growth Rate) add_impurities->isothermal polythermal Polythermal Method (Metastable Zone Width) add_impurities->polythermal fbrm FBRM (Particle Size & Count) isothermal->fbrm td_nmr TD-NMR (Solid Content) isothermal->td_nmr atr_ftir ATR-FTIR (Concentration) polythermal->atr_ftir nucleation_rate Determine Nucleation Rate fbrm->nucleation_rate growth_rate Determine Crystal Growth Rate atr_ftir->growth_rate td_nmr->growth_rate modeling Kinetic Modeling nucleation_rate->modeling growth_rate->modeling

Caption: A general workflow for the experimental study of this compound crystallization kinetics.

The following diagram illustrates the key influencing factors on this compound crystallization kinetics.

G Factors Influencing this compound Crystallization Kinetics center_node This compound Crystallization (Nucleation & Growth) temp Temperature temp->center_node solvents Solvents (e.g., Water, Ethanol) solvents->center_node supersaturation Supersaturation supersaturation->center_node impurities Impurities (e.g., Sorbitol, Maltotriitol) impurities->center_node agitation Agitation/Shear agitation->center_node

Caption: Key factors that influence the kinetics of this compound crystallization.

Conclusion

The crystallization of this compound is a complex process governed by a delicate interplay of thermodynamic and kinetic factors. While it is generally understood that this compound exhibits a high nucleation rate and slow crystal growth, there is a need for more comprehensive quantitative data in the scientific literature to allow for precise modeling and control of its crystallization. By applying established experimental protocols and in-situ analytical techniques, researchers and drug development professionals can gain a deeper understanding of this compound crystallization, leading to improved manufacturing processes and final product quality. The information and methodologies presented in this guide provide a solid foundation for further investigation into this critical area.

References

A Comprehensive Technical Guide to the Solubility of Maltitol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of maltitol in a range of common organic solvents. Understanding the solubility characteristics of this compound, a widely used excipient, is critical for the formulation and development of pharmaceutical products. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for a standard solubility testing method.

Quantitative Solubility of this compound

The solubility of this compound in various organic solvents is a key parameter for its application in drug formulation. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Various Organic Solvents (as mole fraction, x)

Solvent298.15 K (25 °C)303.15 K (30 °C)308.15 K (35 °C)313.15 K (40 °C)318.15 K (45 °C)323.15 K (50 °C)
Methanol0.001930.002260.002630.003060.003550.00411
Ethanol0.000680.000790.000920.001070.001240.00143
2-Propanol0.000210.000250.000290.000340.000400.00046
N,N-Dimethylformamide (DMF)0.01150.01380.01650.01960.02320.0274

Data for Table 1 was obtained from a study by Li et al. (2016).

Table 2: Qualitative and Other Quantitative Solubility Data for this compound

SolventSolubility Description/ValueNotes
GlycerinMiscible[1]
Propylene GlycolMiscible[1]
Dimethyl Sulfoxide (DMSO)60 mg/mLData from a commercial supplier.
Mineral OilInsoluble[1]
Vegetable OilInsoluble[1]
Anhydrous EthanolPractically Insoluble

Due to the limited availability of direct quantitative data for this compound in certain common organic solvents, the following table provides solubility data for similar polyols, sorbitol and xylitol. This information can serve as a useful reference for formulation scientists.

Table 3: Solubility of Structurally Similar Polyols (Sorbitol and Xylitol) in Select Organic Solvents

PolyolSolventTemperature (K)Solubility (mole fraction, x)
SorbitolEthyl Acetate278.150.00016
283.150.00019
288.150.00023
293.150.00028
298.150.00034
303.150.00041
308.150.00050
313.150.00061
318.150.00074
323.150.00090
328.150.00109
333.150.00132
XylitolAcetone2930.0013
2980.0016
3030.0020
3080.0025
3130.0031
3180.0038
3230.0047

Sorbitol data in Ethyl Acetate from a study by Zhi et al. (2013). Xylitol data in Acetone from a study by Wang et al. (2007).

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is widely accepted and provides reliable and accurate results.

2.1. Materials and Equipment

  • Solute: High-purity crystalline this compound

  • Solvent: Analytical grade organic solvent of interest

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic water bath or incubator with precise temperature control (±0.1 °C)

    • Jacketed glass vials or flasks with airtight seals

    • Magnetic stirrer and stir bars

    • Syringes with membrane filters (e.g., 0.45 µm PTFE)

    • Pre-weighed glass vials for sample collection

    • Drying oven or vacuum oven

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass or volume of the organic solvent in a jacketed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the thermostatic bath set to the desired temperature.

    • Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

  • Sampling:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a membrane filter. This prevents the precipitation of the solute during filtration.

    • Dispense the filtered saturated solution into a pre-weighed, airtight glass vial.

  • Gravimetric Analysis:

    • Record the total mass of the vial containing the saturated solution.

    • Remove the seal and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). A vacuum oven can be used to facilitate drying at a lower temperature.

    • Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until the difference between consecutive weighings is negligible.

    • Record the final constant mass of the vial containing the dried this compound.

2.3. Data Calculation

The solubility can be expressed in various units. The mole fraction solubility (x) is calculated as follows:

  • Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dried this compound)

  • Mass of the solute (m_solute): (Mass of vial + dried this compound) - (Mass of empty vial)

  • Moles of solute (n_solute): m_solute / Molar mass of this compound (344.31 g/mol )

  • Moles of solvent (n_solvent): m_solvent / Molar mass of the solvent

  • Mole fraction of solute (x): n_solute / (n_solute + n_solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G cluster_preparation 1. Preparation of Saturated Solution cluster_sampling 2. Sampling cluster_analysis 3. Gravimetric Analysis cluster_calculation 4. Calculation A Add excess this compound to solvent in a sealed vial B Place in thermostatic bath at constant temperature A->B C Agitate continuously to reach equilibrium B->C D Stop agitation and allow solid to settle C->D E Withdraw supernatant with a filtered, pre-heated syringe D->E F Dispense into a pre-weighed vial E->F G Weigh the vial with the saturated solution F->G H Evaporate the solvent in a drying oven G->H I Dry to a constant weight H->I J Record the final weight of the dried this compound I->J K Calculate the mass of solute and solvent J->K L Convert masses to moles K->L M Determine the mole fraction solubility L->M

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Maltitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational properties of maltitol (4-O-α-D-glucopyranosyl-D-sorbitol). The content herein is curated for professionals in research and development who require a deep understanding of this sugar alcohol's physicochemical characteristics for applications in fields such as pharmacology, food science, and materials science.

Molecular Structure

This compound is a disaccharide sugar alcohol (polyol) with the molecular formula C₁₂H₂₄O₁₁.[1][2] Its systematic IUPAC name is (2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol.[3] The molecule consists of a D-glucopyranose unit linked to a D-sorbitol (also known as D-glucitol) moiety via an α-(1→4) glycosidic bond.[1][4] This structure is derived from the hydrogenation of maltose, which reduces the aldehyde group of the reducing glucose unit to a primary alcohol, forming the acyclic sorbitol chain.[2][5]

Key Structural Features:

  • Glucopyranose Unit: A six-membered ring (oxane) with a specific stereochemistry.

  • Sorbitol Unit: An acyclic hexitol chain, providing significant conformational flexibility.

  • Glycosidic Linkage: An α-(1→4) linkage connecting the anomeric carbon (C1') of the glucose unit to the C4 hydroxyl group of the sorbitol unit.

The molecular weight of this compound is 344.31 g/mol .[1][3] Its structure, lacking a hemiacetal group, makes it a non-reducing sugar, which contributes to its chemical stability, particularly its resistance to Maillard browning reactions.[2]

Solid-State Conformation and Crystallography

The definitive three-dimensional structure of this compound in the solid state was determined by single-crystal X-ray diffraction. The most comprehensive dataset is referenced under the Cambridge Crystallographic Data Centre (CCDC) deposition number 129662 , based on the work by Schouten et al. (1999).[3][6]

The crystal structure of anhydrous this compound is orthorhombic, belonging to the space group P2₁2₁2₁.[6] Key conformational details from the crystallographic analysis are:

  • Glucopyranosyl Ring: The glucose moiety adopts a stable ⁴C₁ chair conformation , which is typical for D-glucopyranose rings.[6]

  • Sorbitol Chain: The acyclic sorbitol backbone does not adopt a fully extended linear conformation. Instead, it is characterized by a bent-chain, sickle conformation .[6]

  • Hydrogen Bonding: A critical feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. Notably, the crystal structure reveals no intramolecular hydrogen bonds . All nine hydroxyl groups participate in a complex, bifurcated intermolecular hydrogen-bonding network, which dictates the molecular packing and stabilizes the crystal lattice.[6]

Quantitative Crystallographic Data

The following tables summarize the key geometric parameters as determined by X-ray crystallography. This quantitative data is essential for computational modeling and for understanding the molecule's intrinsic geometry.

(Note: The following data should be populated from the Crystallographic Information File (CIF) corresponding to CCDC deposition 129662. Representative values are shown for illustrative purposes.)

Table 1: Selected Bond Lengths in Crystalline this compound

Atom 1 Atom 2 Bond Length (Å)
O4' C1' ~1.41
C1' O5' ~1.43
C1' C2' ~1.52
C4 O4 ~1.44
C4 C5 ~1.53

| C1 | O1 | ~1.42 |

Table 2: Selected Bond Angles in Crystalline this compound

Atom 1 Atom 2 Atom 3 Bond Angle (°)
O4' C1' O5' ~108.0
C4 O4 C1' ~116.0
C3 C4 C5 ~111.0

| C1 | C2 | C3 | ~110.0 |

Table 3: Key Torsion (Dihedral) Angles in Crystalline this compound

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°) Description
O5' C1' O4 C4 ~80.0 Φ (phi)
C1' O4 C4 C3 ~115.0 Ψ (psi)
C1' C2' C3' C4' ~ -55.0 Glucopyranose Ring
C2 C3 C4 C5 ~175.0 Sorbitol Chain (ap)

| C3 | C4 | C5 | C6 | ~ -65.0 | Sorbitol Chain (sc) |

Solution Conformation

The conformation of this compound in aqueous solution is significantly more complex than in the solid state due to the increased freedom of rotation around single bonds and interactions with solvent molecules. The solution conformation is best described as a dynamic equilibrium of multiple conformers.

Glycosidic Linkage

The orientation of the glucopyranose ring relative to the sorbitol chain is defined by the two torsion angles, Φ (phi: O5'-C1'-O4-C4) and Ψ (psi: C1'-O4-C4-C5). While specific NMR and molecular dynamics studies on this compound are limited in the literature, the behavior can be inferred from studies on the parent disaccharide, maltose. These studies indicate that the α-(1→4) linkage is relatively flexible, predominantly populating a region of conformational space where Φ and Ψ angles allow for a stable, low-energy conformation, but with significant fluctuations.

Sorbitol Moiety

The acyclic sorbitol chain possesses five rotatable C-C bonds, making it highly flexible. Molecular dynamics simulations of D-sorbitol in aqueous solution have shown that, contrary to its often bent conformation in crystals, the chain tends to adopt a more extended or linear conformation in water.[4][7] This preference is attributed to favorable interactions with the surrounding water molecules, which can effectively solvate the hydroxyl groups, reducing the energetic favorability of intramolecular hydrogen bonds that can promote bent structures.[4] It is therefore expected that the sorbitol tail of this compound in solution is predominantly in a flexible, extended state, undergoing rapid conformational exchange.

Experimental Protocols

Determining the structure and conformation of this compound requires a combination of experimental and computational techniques. The following sections outline the methodologies for the key experiments.

Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the steps to determine the solid-state structure of this compound.

  • Crystallization:

    • Prepare a supersaturated solution of high-purity this compound in a suitable solvent (e.g., water or a water/ethanol mixture).

    • Employ a slow evaporation or slow cooling method. Place the solution in a loosely covered vial in a vibration-free environment.

    • Allow several days to weeks for single crystals of sufficient size (>0.1 mm in all dimensions) and quality (transparent, no visible cracks) to form.

  • Data Collection:

    • Select a suitable crystal and mount it on a goniometer head.

    • Place the mounted crystal in a diffractometer. Data is often collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Rotate the crystal and collect a series of diffraction images over a wide range of orientations using a modern detector (e.g., CCD or pixel array detector).

  • Structure Solution and Refinement:

    • Process the diffraction images to integrate the intensities of the reflections and determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares minimization until the model converges and provides a good fit to the data (indicated by low R-factors).

    • Validate the final structure and deposit the data in a crystallographic database, generating a CIF file.

Protocol for NMR Spectroscopic Conformational Analysis

This protocol describes the use of NMR to probe the solution conformation of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large, interfering H₂O signal.

    • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile hydroxyl protons for deuterium, simplifying the spectrum.

    • Transfer the final solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and spectral dispersion.

    • Perform a series of two-dimensional (2D) NMR experiments on a high-field spectrometer (≥600 MHz):

      • COSY (Correlation Spectroscopy): To identify scalar (through-bond) couplings between protons and aid in assigning the spin systems of the glucose and sorbitol units.

      • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a single spin system, which is useful for differentiating the glucose resonances from the sorbitol resonances.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached ¹³C nucleus, aiding in the assignment of carbon resonances.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the glycosidic linkage (e.g., correlation from H1' to C4).

      • NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other (< 5 Å). These are the primary source of experimental data for determining conformation, particularly the Φ and Ψ angles across the glycosidic bond.

  • Data Analysis:

    • Process and assign all proton and carbon resonances using the suite of 2D spectra.

    • Integrate the cross-peak volumes from the NOESY/ROESY spectra. These volumes are proportional to the inverse sixth power of the distance between the protons (1/r⁶) and provide distance constraints.

    • Measure the three-bond proton-proton coupling constants (³JHH) from high-resolution 1D or COSY spectra. These values provide information about the dihedral angles via the Karplus equation.

    • Use the derived distance and dihedral angle constraints in conjunction with molecular modeling to generate an ensemble of structures that represent the conformational distribution of this compound in solution.

Protocol for Molecular Dynamics (MD) Simulation

This protocol details the computational approach to explore the conformational landscape of this compound.

  • System Setup:

    • Obtain an initial 3D structure of this compound (e.g., from the crystal structure or a structure-building program).

    • Select a suitable carbohydrate force field (e.g., GLYCAM, CHARMM36m) that has been parameterized for carbohydrates.

    • Place the this compound molecule in the center of a periodic simulation box (e.g., a cubic box with sides of at least 40 Å).

    • Solvate the system by filling the box with an explicit water model (e.g., TIP3P, SPC/E).

    • Add counter-ions if necessary to neutralize the system (not required for neutral this compound).

  • Simulation Execution:

    • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure (e.g., 1 atm) under NVT (constant volume) and then NPT (constant pressure) ensembles. This allows the water molecules to relax around the solute and the system to reach thermal equilibrium.

    • Production Run: Run the simulation for a long duration (typically 100s of nanoseconds to microseconds) under the NPT ensemble to adequately sample the conformational space of this compound. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate key structural and dynamic properties.

    • Monitor the time evolution of the glycosidic torsion angles (Φ and Ψ) and the five C-C torsion angles of the sorbitol backbone.

    • Generate population distributions (e.g., Ramachandran-like plots for Φ/Ψ) to identify the most probable conformations.

    • Analyze intramolecular and solute-solvent hydrogen bonding patterns to understand the forces governing conformational preferences.

    • Calculate theoretical NMR observables (e.g., NOE distances, J-coupling constants) from the simulation trajectory and compare them with experimental data for validation of the force field and simulation protocol.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound's conformation.

G cluster_structure This compound Molecular Structure cluster_conformation Conformational States Structure 4-O-α-D-glucopyranosyl-D-sorbitol Glucose D-Glucopyranose (⁴C₁ Chair) Structure->Glucose Linkage α-(1→4) Glycosidic Bond (Φ and Ψ Torsions) Structure->Linkage Sorbitol D-Sorbitol (Acyclic Chain) (Flexible Torsions) Structure->Sorbitol Solid Solid State (Crystal) - Bent Sorbitol Chain - Intermolecular H-Bonds Structure->Solid Solution Aqueous Solution - Dynamic Equilibrium - Extended Sorbitol Chain (probable) - Solute-Solvent H-Bonds Structure->Solution

Caption: Logical relationship between this compound's chemical structure and its conformational states.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis start This compound Sample nmr_acq 2D NMR Acquisition (COSY, NOESY, HSQC) start->nmr_acq md_sim Molecular Dynamics (MD) Simulation in Water start->md_sim nmr_data NMR Data - NOE Distances - J-Coupling Constants nmr_acq->nmr_data model Integrated Conformational Model (Ensemble of Structures) nmr_data->model Experimental Constraints md_data MD Trajectory - Dihedral Populations - H-Bond Analysis md_sim->md_data md_data->model Theoretical Validation

Caption: Workflow for determining the solution conformation of this compound.

References

The Toxicological Profile of High-Dosage Maltitol Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltitol, a polyol (sugar alcohol), is widely utilized in the food and pharmaceutical industries as a sugar substitute due to its favorable physicochemical properties and reduced caloric value. While generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA), high-dosage intake of this compound is associated with specific toxicological considerations, primarily gastrointestinal effects.[1][2] This technical guide provides a comprehensive overview of the toxicological studies on high-dosage this compound intake, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in evaluating its safety profile.

Introduction

This compound is a disaccharide sugar alcohol derived from the hydrogenation of maltose. It possesses approximately 90% of the sweetness of sucrose with a lower caloric content, making it a popular ingredient in sugar-free and reduced-calorie products.[3][4] The safety of this compound has been evaluated by numerous international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has allocated it an Acceptable Daily Intake (ADI) of "not specified," the safest category for a food ingredient.[2][5] However, the consumption of high doses of this compound can lead to adverse effects, which are critical to understand in the context of product formulation and patient populations.

Toxicological Endpoints of High-Dosage this compound Intake

The toxicological assessment of this compound has encompassed a range of studies from acute to chronic exposure in various animal models, as well as clinical trials in humans. The primary endpoint of concern at high dosages is its laxative effect, a characteristic shared with other polyols.

Acute Toxicity

Acute toxicity studies in animals have demonstrated a low order of toxicity for this compound.

Table 1: Acute Oral Toxicity of this compound

SpeciesSexRoute of AdministrationLD50 (mg/kg bw)Reference
MouseMaleOral>25,300[2]
MouseNot SpecifiedOral16,000 - 24,370[1]
RatNot SpecifiedOral24,000 - 24,370[1]
Subchronic and Chronic Toxicity

Long-term studies have been conducted to evaluate the effects of repeated exposure to this compound.

Table 2: Subchronic and Chronic Oral Toxicity of this compound

SpeciesDurationDosesNOAELLOAELKey FindingsReference
Rat13 weeksUp to 15-20% in dietNot specifiedNot specifiedNo toxic effects observed.[1]
Dog13 weeks4,950 mg/kg bw/dayNot specified4,950 mg/kg bw/dayDiarrhea was the only adverse effect noted.[1]
Rat (Crl:CD(SD)BR)52 weeks0, 500, 1,500, 4,500 mg/kg bw/day4,500 mg/kg bw/dayNot establishedNo treatment-related adverse effects observed.[6]
Carcinogenicity

A combined long-term toxicity and carcinogenicity study was conducted in rats.

Table 3: Carcinogenicity Study of this compound in Rats

SpeciesDurationDosesKey FindingsReference
Rat (Crl:CD(SD)BR)106 weeks0, 500, 1,500, 4,500 mg/kg bw/dayIncreased incidence of benign and malignant phaeochromocytomas in the adrenal gland of high-dose males and females. Increased frequency of adrenal medullary hyperplasia in all treated groups. These findings are considered a common effect of poorly absorbed polyols in rats and their relevance to humans is questionable.[6]
Genotoxicity

This compound has been evaluated for its potential to cause genetic mutations.

Table 4: Genotoxicity Studies of this compound

Test SystemCell TypeDosesResultsReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538), E. coli (WP2/pKM101)0.5 - 50 mg/plateNegative (with and without metabolic activation)[7]
In vivo Micronucleus TestMouse bone marrow erythrocytes3.75 - 30 g/kg (gastric intubation)Negative[7]
Chromosome Aberration TestRat bone marrow cells2.5, 5, 10 g/kg (intraperitoneal)Negative[8][9]
Reproductive and Developmental Toxicity

The effects of this compound on reproduction and fetal development have been investigated.

Table 5: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeDoses (intraperitoneal)Key FindingsReference
RatTeratogenicity1, 2, 4 g/kg bw/day (during gestation days 1-7)Not teratogenic. Decreased fetal weight and growth retardation observed at 4 g/kg bw.[8][9]
Human Tolerance and Gastrointestinal Effects

The most prominent effect of high-dosage this compound intake in humans is gastrointestinal distress.

Table 6: Human Gastrointestinal Tolerance to this compound

Study PopulationDosageEffectsReference
Healthy Adults30-50 g/day Onset of laxative effect.[1]
Healthy Adults40 g (single dose)Mild borborygmus and flatus.[10]
Healthy Young Adults40 gIncreased stomach gurgling and flatulence.[10]
Healthy VolunteersMean threshold dose of 92 gDiarrhea.[3]
Healthy Adults>60-70 g/day Diarrhea in most individuals.[1]

Experimental Protocols

Chronic Toxicity/Carcinogenicity Study in Rats
  • Objective: To assess the long-term toxicity and carcinogenic potential of a commercial preparation of this compound (approximately 87% purity).

  • Test System: Crl:CD(SD)BR rats.

  • Group Size: 20 animals/sex/group for the 52-week toxicity study; 50 animals/sex/group for the 106-week carcinogenicity study.

  • Dosage: The test article was administered in the diet at dose levels equivalent to 0, 0.5, 1.5, or 4.5 g/kg body weight/day.

  • Observations:

    • Clinical Signs: Daily examination for signs of ill health or behavioral changes.

    • Body Weight and Food Consumption: Recorded weekly for the first 12 weeks, then every 4 weeks.

    • Ophthalmoscopy: Performed at weeks 13, 26, and 52.

    • Hematology, Clinical Chemistry, and Urinalysis: Conducted at weeks 14, 26, and 51.

    • Gross Pathology and Histopathology: Performed at termination.

  • Reference: [6]

In vivo Micronucleus Test in Mice
  • Objective: To evaluate the potential of this compound to induce chromosomal damage in bone marrow cells of mice.

  • Test System: Mice.

  • Route of Administration: Gastric intubation.

  • Dosage: 3.75, 7.5, 15, and 30 g/kg body weight.

  • Procedure:

    • Animals are administered the test substance.

    • Bone marrow is extracted at specified time points (e.g., 24 and 48 hours after treatment).

    • Bone marrow smears are prepared on slides.

    • Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • The frequency of micronucleated PCEs is determined by microscopic examination.

  • Reference: [7][11][12]

Human Gastrointestinal Tolerance Study
  • Objective: To determine the threshold dose of this compound for inducing gastrointestinal symptoms in healthy volunteers.

  • Study Design: Double-blind, randomized, cross-over study comparing this compound to sucrose.

  • Participants: 12 healthy male volunteers.

  • Methodology:

    • Occasional Consumption Period: Volunteers ingested increasing daily doses of this compound or sucrose once a week.

    • Regular Consumption Period: Volunteers ingested increasing daily doses of this compound or sucrose every day for two 9-day periods.

    • The daily sugar doses were increased until the occurrence of diarrhea or a severe digestive symptom, which was defined as the threshold dose (TD).

  • Reference: [3]

Visualization of Pathways and Workflows

Metabolic Fate of High-Dosage this compound

High doses of this compound are not fully absorbed in the small intestine. The unabsorbed portion travels to the large intestine where it is fermented by the gut microbiota.

metabolic_fate This compound High-Dosage this compound Intake Small_Intestine Small Intestine This compound->Small_Intestine Ingestion Hydrolysis Partial Hydrolysis (Brush Border Enzymes) Small_Intestine->Hydrolysis Glucose Glucose Hydrolysis->Glucose Sorbitol Sorbitol Hydrolysis->Sorbitol Unabsorbed_this compound Unabsorbed this compound & Sorbitol Hydrolysis->Unabsorbed_this compound Incomplete Absorption Absorption Glucose->Absorption Sorbitol->Absorption Large_Intestine Large Intestine Unabsorbed_this compound->Large_Intestine Fermentation Microbial Fermentation Large_Intestine->Fermentation Osmotic_Effect Osmotic Effect Large_Intestine->Osmotic_Effect SCFA Short-Chain Fatty Acids (e.g., Propionate) Fermentation->SCFA Gas Gas (H2, CO2, CH4) Fermentation->Gas GI_Symptoms Gastrointestinal Symptoms (Bloating, Flatulence, Diarrhea) Gas->GI_Symptoms Water_Influx Water Influx Osmotic_Effect->Water_Influx Water_Influx->GI_Symptoms

Caption: Metabolic fate of high-dosage this compound in the gastrointestinal tract.

Experimental Workflow for In Vivo Micronucleus Test

The in vivo micronucleus test is a standard method to assess the genotoxic potential of a substance.

micronucleus_workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Mice) Start->Animal_Acclimation Group_Assignment Random Group Assignment (Vehicle Control, Positive Control, Test Groups) Animal_Acclimation->Group_Assignment Dosing Test Substance Administration (e.g., Gastric Intubation) Group_Assignment->Dosing Time_Points Sample Collection at Specified Time Points (e.g., 24h, 48h) Dosing->Time_Points Bone_Marrow_Extraction Bone Marrow Extraction Time_Points->Bone_Marrow_Extraction Slide_Preparation Slide Preparation and Staining Bone_Marrow_Extraction->Slide_Preparation Microscopic_Analysis Microscopic Analysis (Scoring of Micronucleated PCEs) Slide_Preparation->Microscopic_Analysis Data_Analysis Statistical Data Analysis Microscopic_Analysis->Data_Analysis Conclusion Conclusion on Genotoxicity Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the in vivo micronucleus test.

Discussion and Conclusion

The comprehensive toxicological data on this compound indicates a low level of systemic toxicity. Acute, subchronic, and chronic studies in animals have not revealed significant adverse effects other than those related to high osmotic loads in the gastrointestinal tract.[1][6] Genotoxicity and reproductive toxicity studies have also shown no cause for concern at relevant exposure levels.[7][8][9]

The primary and most well-documented adverse effect of high-dosage this compound intake is gastrointestinal distress, including bloating, flatulence, and osmotic diarrhea.[1][3][10] This is a direct consequence of its incomplete absorption in the small intestine and subsequent fermentation by the colonic microbiota. The threshold for these effects in humans generally lies between 30 and 50 grams per day, although individual sensitivity can vary.[1]

For drug development professionals, these findings are crucial when considering this compound as an excipient in oral formulations. While it is a safe and effective sugar substitute at low doses, the potential for gastrointestinal side effects at higher concentrations must be carefully evaluated, particularly in patient populations with pre-existing gastrointestinal conditions or those taking multiple medications that may also affect gut motility.

References

Maltitol's Impact on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltitol, a sugar alcohol (polyol) used as a sugar substitute, is incompletely digested in the upper gastrointestinal tract, leading to its fermentation by the colonic microbiota. This process significantly influences the composition and metabolic output of the gut microbiome, with potential implications for host health. This technical guide provides an in-depth analysis of the current scientific evidence on this compound's effects on gut microbiota, focusing on quantitative data from human clinical trials and detailed experimental methodologies.

Quantitative Impact on Gut Microbiota Composition

Human intervention studies have demonstrated that this compound consumption can modulate the gut microbiota, leading to an increase in beneficial bacterial populations. The most consistently reported changes are the increases in the abundance of Bifidobacterium and Lactobacillus species.

Table 1: Changes in Fecal Microbial Populations Following this compound Consumption in Healthy Human Volunteers
Intervention GroupDurationDaily Dose of this compoundBaseline (log10 cells/g feces) (Mean ± SD)Post-Intervention (log10 cells/g feces) (Mean ± SD)Change from BaselineP-valueReference
Bifidobacterium
This compound (MTL)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)8.8 ± 0.69.2 ± 0.5+0.4<0.05Beards et al. (2010)
This compound + Polydextrose (PDX)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)8.7 ± 0.79.5 ± 0.4+0.8<0.001Beards et al. (2010)
This compound + Resistant Starch (RS)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)8.9 ± 0.59.4 ± 0.4+0.5<0.01Beards et al. (2010)
Sucrose (Control)6 weeksN/A8.9 ± 0.68.9 ± 0.60.0NSBeards et al. (2010)
Lactobacillus
This compound (MTL)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)7.9 ± 0.88.1 ± 0.7+0.2NSBeards et al. (2010)
This compound + Polydextrose (PDX)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)7.8 ± 0.98.5 ± 0.6+0.7<0.001Beards et al. (2010)
This compound + Resistant Starch (RS)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)8.0 ± 0.78.2 ± 0.6+0.2NSBeards et al. (2010)
Sucrose (Control)6 weeksN/A8.1 ± 0.88.0 ± 0.7-0.1NSBeards et al. (2010)

NS: Not Significant

Impact on Microbial Metabolites: Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are key metabolic products with various physiological roles. The primary SCFAs produced are acetate, propionate, and butyrate. Studies have shown that this compound consumption can alter the fecal concentrations of these SCFAs.

Table 2: Changes in Fecal Short-Chain Fatty Acid (SCFA) Concentrations Following this compound Consumption in Healthy Human Volunteers
Intervention GroupDurationDaily Dose of this compoundSCFABaseline (mmol/kg feces) (Mean ± SD)Post-Intervention (mmol/kg feces) (Mean ± SD)Change from BaselineP-valueReference
This compound + Polydextrose (PDX)6 weeks22.8 g (weeks 1-2), 34.2 g (weeks 3-4), 45.6 g (weeks 5-6)Propionate18.3 ± 5.225.1 ± 6.8+6.8<0.01Beards et al. (2010)
Butyrate15.9 ± 4.922.3 ± 7.1+6.4<0.01Beards et al. (2010)
Acetate45.2 ± 10.148.9 ± 11.3+3.7NSBeards et al. (2010)
Sucrose (Control)6 weeksN/APropionate19.1 ± 5.818.8 ± 5.5-0.3NSBeards et al. (2010)
Butyrate16.5 ± 5.116.2 ± 4.8-0.3NSBeards et al. (2010)
Acetate46.1 ± 10.545.9 ± 10.2-0.2NSBeards et al. (2010)

NS: Not Significant

Experimental Protocols

Human Volunteer Study (Beards et al., 2010)
  • Study Design: A single-center, randomized, parallel-group, double-blind, placebo-controlled study.

  • Participants: 40 healthy volunteers (20 male, 20 female; mean age 28.5 years; mean BMI 23.4 kg/m ²). Exclusion criteria included gastrointestinal disorders, recent antibiotic use, and consumption of prebiotic or probiotic supplements.

  • Intervention: Participants were randomly assigned to one of four groups to consume 50g of chocolate daily for 6 weeks, containing:

    • Sucrose (control)

    • This compound (MTL)

    • This compound and Polydextrose (PDX)

    • This compound and Resistant Starch (RS) The daily dose of the non-digestible carbohydrates was increased every two weeks (22.8 g/day for weeks 1-2, 34.2 g/day for weeks 3-4, and 45.6 g/day for weeks 5-6).

  • Fecal Sample Collection and Analysis: Fecal samples were collected at baseline and after the 6-week intervention period.

    • Microbiota Analysis: Fluorescence in situ hybridization (FISH) with 16S rRNA-targeted oligonucleotide probes was used to enumerate bacterial populations.

    • SCFA Analysis: Gas chromatography was used to determine the concentrations of acetate, propionate, and butyrate.

  • Statistical Analysis: Changes from baseline were analyzed using paired t-tests or Wilcoxon signed-rank tests. Between-group differences were assessed using ANCOVA.

Signaling Pathways and Metabolic Workflows

The metabolism of this compound by gut bacteria involves several enzymatic steps, leading to the production of SCFAs. While the complete pathways for all bacterial species are not fully elucidated, the general routes are understood.

This compound Fermentation Pathway

This compound, a disaccharide alcohol, is first hydrolyzed into glucose and sorbitol. These monosaccharides are then fermented through various pathways depending on the bacterial species.

Maltitol_Fermentation This compound This compound alpha_glucosidase α-Glucosidase This compound->alpha_glucosidase Hydrolysis Glucose Glucose alpha_glucosidase->Glucose Sorbitol Sorbitol alpha_glucosidase->Sorbitol Glycolysis Glycolysis Glucose->Glycolysis Sorbitol_Metabolism Sorbitol Metabolism Sorbitol->Sorbitol_Metabolism Pyruvate Pyruvate Glycolysis->Pyruvate Sorbitol_Metabolism->Pyruvate Acetate Acetate Pyruvate->Acetate Propionate Propionate Pyruvate->Propionate Butyrate Butyrate Pyruvate->Butyrate in_vitro_workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Human Fecal Sample Inoculum_Prep Fecal Slurry Preparation (Anaerobic Conditions) Fecal_Sample->Inoculum_Prep Batch_Culture Anaerobic Batch Culture Vessel + Basal Medium + this compound Inoculum_Prep->Batch_Culture Inoculation Incubation Incubation (37°C, Anaerobic) Batch_Culture->Incubation Sampling Time-course Sampling (e.g., 0, 12, 24, 48h) Incubation->Sampling Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing, qPCR) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Bifid_Shunt This compound This compound Glucose Glucose This compound->Glucose α-Glucosidase Fructose_6P Fructose-6-Phosphate Glucose->Fructose_6P Glycolysis Phosphoketolase Phosphoketolase Fructose_6P->Phosphoketolase Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Fructose_6P->Glyceraldehyde_3P Erythrose_4P Erythrose-4-Phosphate Phosphoketolase->Erythrose_4P Acetyl_P Acetyl-Phosphate Phosphoketolase->Acetyl_P Sedoheptulose_7P Sedoheptulose-7-Phosphate Erythrose_4P->Sedoheptulose_7P Acetate Acetate Acetyl_P->Acetate Ribose_5P Ribose-5-Phosphate Sedoheptulose_7P->Ribose_5P Xylulose_5P Xylulose-5-Phosphate Ribose_5P->Xylulose_5P Xylulose_5P->Phosphoketolase Xylulose_5P->Glyceraldehyde_3P Pyruvate Pyruvate Glyceraldehyde_3P->Pyruvate Lactate Lactate Pyruvate->Lactate

Methodological & Application

Application Note: Quantification of Maltitol in Food Matrices by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maltitol is a sugar alcohol (a polyol) used as a sugar substitute. It is a popular ingredient in a wide range of food products, including sugar-free chocolates, candies, baked goods, and dietary supplements, due to its sweetness profile and lower caloric value compared to sucrose. Accurate quantification of this compound in food matrices is crucial for quality control, nutritional labeling, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most widespread and robust analytical technique for this purpose.[1] This application note details a reliable HPLC method coupled with a Refractive Index Detector (RID) for the determination of this compound in various food products.

Principle

This method utilizes HPLC for the separation of this compound from other carbohydrates and food matrix components. The separation can be achieved on specialized columns, such as those with amino-functionalized silica or ligand-exchange columns (e.g., with Pb²⁺ counter-ions), which are designed for carbohydrate analysis.[2][3] Following separation, the column eluent passes through a Refractive Index Detector. The RID measures the difference in the refractive index between the mobile phase and the sample components eluting from the column. Since the refractive index of the analyte solution is directly proportional to its concentration, the RID provides a universal detection method for non-chromophoric compounds like this compound.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

    • Data acquisition and processing software.

    • Analytical balance, vortex mixer, centrifuge, water bath, sonicator.

    • Syringe filters (0.45 µm or 0.22 µm).[1]

  • Reagents:

    • This compound reference standard (≥98% purity).

    • HPLC grade acetonitrile.

    • Deionized water (18 MΩ-cm).

    • Optional (for protein removal): Carrez Reagent I (potassium ferrocyanide solution) and Carrez Reagent II (zinc sulfate solution).[1]

Standard Solution Preparation
  • Stock Standard (10 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL) by serially diluting the stock standard with deionized water.[3][4] These will be used to construct the calibration curve.

Sample Preparation Protocols

The appropriate sample preparation is critical for accurate analysis and depends on the food matrix.[1]

A. Protocol for Liquid Samples (e.g., Beverages, Syrups)

  • Degas carbonated beverages using an ultrasonic bath.[1]

  • Accurately weigh approximately 1-5 g of the homogenized liquid sample into a 50 mL volumetric flask.

  • Dilute to volume with deionized water and mix thoroughly. Further dilution may be necessary to bring the this compound concentration within the calibration range.[5][6][7]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

B. Protocol for Solid and Semi-Solid Samples (e.g., Desserts, Candies, Baked Goods)

  • Accurately weigh 1-5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of hot deionized water (~50-60 °C) and vortex for 2 minutes to extract the sugars and polyols.[1][2]

  • Place the tube in a water bath at 60 °C for 15 minutes, with intermittent vortexing to ensure complete extraction.[1][2]

  • Protein Removal (if necessary, for high-protein matrices like desserts):

    • Cool the sample to room temperature.

    • Add 0.5 mL of Carrez Reagent I, vortex, and let stand for 5 minutes.

    • Add 0.5 mL of Carrez Reagent II, vortex, and let stand for 10 minutes to allow for protein precipitation.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC-RID Chromatographic Conditions

Two common methods are presented below. Method 1 is ideal for complex mixtures of sugars and polyols, while Method 2 is a robust method for general sugar alcohol analysis.

ParameterMethod 1: Ligand ExchangeMethod 2: Amino Column
Column Shodex SUGAR SP0810 (Pb²⁺ Cation Exchange)Waters Spherisorb NH2 Column or similar
Mobile Phase 100% Deionized Water[2][3]Acetonitrile:Water (80:20, v/v)[5][6][7]
Flow Rate 0.5 mL/min[2][3]1.0 mL/min[8]
Column Temperature 80 °C[2][3]Room Temperature or 35 °C
Detector Temperature 35 °C[2]35 °C
Injection Volume 10-20 µL[4][8]10 µL[8]
Run Time ~50 minutes[2]~20 minutes[8]

Data Presentation and Performance

The described methods are validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance data gathered from various studies.

ParameterTypical ValueSource(s)
Linearity Range 0.1 - 5.0 mg/mL[3][4]
Correlation Coefficient (R²) > 0.999[4][9]
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[4]
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL[4]
Accuracy (Recovery) > 90% (typically 91-98%)[5][7][8][9]
Precision (RSD) < 5%[4][8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in food samples.

Maltitol_Quantification_Workflow This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis sample Food Sample homogenize Homogenization sample->homogenize liquid_path Dilution (Liquid Samples) homogenize->liquid_path liquid solid_path Heated Water Extraction (Solid Samples) homogenize->solid_path solid filter 0.45 µm Filtration liquid_path->filter cleanup Protein Precipitation (Optional, e.g., Carrez) solid_path->cleanup centrifuge Centrifugation cleanup->centrifuge centrifuge->filter hplc HPLC Injection filter->hplc separation Chromatographic Separation hplc->separation detection RID Detection separation->detection data Data Acquisition (Chromatogram) detection->data quant Quantification (vs. Calibration Curve) data->quant

Caption: General experimental workflow for this compound quantification in food.

Conclusion

The HPLC-RID method is a reliable, accurate, and robust technique for the routine quantification of this compound in a variety of food matrices.[1] Proper sample preparation tailored to the specific food matrix is essential to remove interferences and ensure accurate results.[1] With adequate validation, this method can be readily implemented in quality control laboratories for the analysis of sugar-free and low-calorie food products.

References

Application Notes and Protocols for Using Maltitol as a Cryoprotectant for Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based therapeutics is a critical factor in their development and efficacy. Cryopreservation, including freezing and lyophilization (freeze-drying), is a common strategy to enhance the long-term stability of these molecules. However, the stresses encountered during freezing and thawing, such as the formation of ice crystals, dehydration, and changes in solute concentration, can lead to protein denaturation and aggregation, compromising their biological activity. Cryoprotectants are essential excipients used in protein formulations to mitigate these stresses.

Maltitol, a disaccharide sugar alcohol, has emerged as a promising cryoprotectant for stabilizing proteins during freezing and lyophilization. Its efficacy is attributed to its ability to form a stable, amorphous glassy matrix and to establish protective hydrogen bonds with protein molecules.[1][2][3] This application note provides detailed information on the use of this compound as a cryoprotectant, including its mechanism of action, comparative data with other common cryoprotectants, and detailed experimental protocols for formulation and analysis.

Mechanism of Action

This compound protects proteins during cryopreservation through a combination of mechanisms:

  • Vitrification (Glass Formation): Upon cooling, this compound solutions can form a stable, amorphous glass state.[2][3] This glassy matrix entraps protein molecules, restricting their mobility and preventing the unfolding and aggregation that can occur in the frozen state. The temperature at which this transition occurs is known as the glass transition temperature (Tg'). A higher Tg' is generally desirable for the stability of the formulation during storage.

  • Water Replacement Hypothesis: The numerous hydroxyl groups on the this compound molecule can replace water molecules at the surface of the protein through hydrogen bonding.[3] This interaction helps to maintain the native conformation of the protein in the dehydrated state, preventing denaturation.

  • Preferential Exclusion: Like many effective cryoprotectants, this compound is preferentially excluded from the protein surface in an aqueous environment. This phenomenon thermodynamically favors the folded state of the protein, as unfolding would increase the contact area between the protein and the excluded solute, which is energetically unfavorable.

cluster_0 Cryopreservation Stress cluster_1 This compound's Protective Mechanisms Ice Crystal Formation Ice Crystal Formation Protein Denaturation & Aggregation Protein Denaturation & Aggregation Ice Crystal Formation->Protein Denaturation & Aggregation Dehydration Dehydration Dehydration->Protein Denaturation & Aggregation Solute Concentration Solute Concentration Solute Concentration->Protein Denaturation & Aggregation Vitrification Vitrification Protein Stabilization Protein Stabilization Vitrification->Protein Stabilization Water Replacement Water Replacement Water Replacement->Protein Stabilization Preferential Exclusion Preferential Exclusion Preferential Exclusion->Protein Stabilization This compound This compound This compound->Vitrification This compound->Water Replacement This compound->Preferential Exclusion

Caption: this compound's mechanisms for protein stabilization during cryopreservation.

Data Presentation: Comparative Efficacy of this compound

The selection of an appropriate cryoprotectant is crucial for optimal protein stabilization. The following tables summarize key physical properties and comparative performance data for this compound and other commonly used cryoprotectants.

Table 1: Physical Properties of Common Cryoprotectants

CryoprotectantMolecular Weight ( g/mol )Glass Transition Temperature (Tg') of Maximally Freeze-Concentrated Solution (°C)
This compound344.31-34.1
Sucrose342.30-32.0
Trehalose342.30-29.5
Sorbitol182.17-45.0
Mannitol182.17-26.0 (can crystallize)
Glycerol92.09-65.0

Table 2: Comparative Protein Stability with Different Cryoprotectants

ProteinCryoprotectant (Concentration)Freeze-Thaw Cycles% Activity Retention% Aggregation
Lactate Dehydrogenase (LDH)This compound (10% w/v)5~95%< 2%
Sucrose (10% w/v)5~90%< 3%
Trehalose (10% w/v)5~92%< 2.5%
Sorbitol (10% w/v)5~75%> 10%
None5< 40%> 20%
Bovine Serum Albumin (BSA)This compound (10% w/v)3N/A (Binding Capacity)< 1%
Sucrose (10% w/v)3N/A (Binding Capacity)< 1.5%
Trehalose (10% w/v)3N/A (Binding Capacity)< 1.2%
None3N/A (Binding Capacity)> 5%

Note: The data presented in Table 2 are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific protein, formulation, and experimental conditions.

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of this compound as a cryoprotectant are provided below.

Protocol 1: Formulation of Protein with this compound

This protocol describes the preparation of a protein formulation with this compound for cryopreservation studies.

Materials:

  • Purified protein stock solution (e.g., LDH or BSA)

  • This compound powder

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve the desired amount of this compound powder in the buffer to achieve a stock concentration (e.g., 20% w/v).

    • Ensure complete dissolution, using gentle warming if necessary.

    • Sterile-filter the this compound solution using a 0.22 µm filter.

  • Prepare Protein-Maltitol Formulation:

    • In a sterile microcentrifuge tube, combine the protein stock solution, this compound stock solution, and buffer to achieve the desired final concentrations of protein and this compound (e.g., 1 mg/mL protein and 10% w/v this compound).

    • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

  • Control Formulations:

    • Prepare a control formulation containing the protein in buffer without any cryoprotectant.

    • Prepare formulations with other cryoprotectants (e.g., sucrose, trehalose) at the same concentration for comparative analysis.

  • Aliquoting:

    • Aliquot the formulations into cryovials or other suitable containers for the planned freeze-thaw or lyophilization studies.

start Start prep_this compound Prepare this compound Stock Solution (e.g., 20% w/v) start->prep_this compound prep_protein Prepare Protein-Maltitol Formulation (e.g., 1 mg/mL protein, 10% this compound) prep_this compound->prep_protein prep_controls Prepare Control Formulations (No Cryoprotectant, Other Sugars) prep_protein->prep_controls aliquot Aliquot Formulations for Experiments prep_controls->aliquot end_node End aliquot->end_node

Caption: Workflow for preparing protein formulations with this compound.

Protocol 2: Freeze-Thaw Stability Assay

This protocol outlines a method to assess the stability of a protein formulation subjected to multiple freeze-thaw cycles.

Materials:

  • Protein formulations (with and without this compound)

  • -80°C freezer or liquid nitrogen for freezing

  • Water bath or heat block set to 25°C for thawing

  • Equipment for protein analysis (e.g., spectrophotometer for activity assay, HPLC for aggregation analysis)

Procedure:

  • Initial Analysis (Cycle 0):

    • Before the first freezing cycle, take an aliquot of each formulation for analysis of initial protein activity and aggregation.

  • Freezing:

    • Place the sample vials in a -80°C freezer or flash-freeze in liquid nitrogen. Ensure consistent freezing rates across all samples.

  • Thawing:

    • Thaw the samples rapidly in a 25°C water bath until just thawed. Avoid prolonged exposure to elevated temperatures.

  • Cycling:

    • Repeat the freezing and thawing steps for the desired number of cycles (e.g., 3, 5, or 10 cycles).

  • Post-Cycle Analysis:

    • After the final thaw, analyze the samples for protein activity and aggregation.

  • Data Analysis:

    • Compare the post-cycle results to the initial (Cycle 0) data to determine the percentage of activity retention and the increase in aggregation.

Protocol 3: Protein Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates proteins based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4]

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for the protein of interest

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • Protein samples (pre- and post-freeze-thaw)

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Centrifuge the protein samples to remove any large particulates.

    • If necessary, dilute the samples to a concentration within the linear range of the detector.

  • Injection and Separation:

    • Inject a fixed volume of the sample onto the column.

    • The separation is isocratic, with larger molecules (aggregates) eluting before smaller molecules (monomers).

  • Detection and Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer and aggregate peaks.

    • Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Protocol 4: Lactate Dehydrogenase (LDH) Activity Assay

This protocol is a colorimetric assay to determine the enzymatic activity of LDH.

Materials:

  • LDH samples (pre- and post-freeze-thaw)

  • LDH assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • NADH solution (e.g., 2.5 mM in assay buffer)

  • Pyruvate solution (e.g., 25 mM in assay buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, NADH solution, and pyruvate solution.

  • Sample Preparation:

    • Dilute the LDH samples to a concentration that will result in a linear rate of absorbance change over time.

  • Assay:

    • Add the reaction mixture to the wells of the 96-well plate.

    • Initiate the reaction by adding a small volume of the diluted LDH sample to each well.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Determine the enzyme activity, typically expressed in units/mL.

    • Calculate the percentage of activity retention as: % Activity Retention = (Activity of Freeze-Thawed Sample / Activity of Initial Sample) x 100

Protocol 5: Determination of Glass Transition Temperature (Tg') by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a material, including the glass transition of the maximally freeze-concentrated solute.[5][6]

Materials:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

  • Protein-maltitol formulation

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the liquid formulation (typically 10-20 mg) into a hermetic aluminum pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Cool the sample to a low temperature (e.g., -100°C) at a controlled rate (e.g., 10°C/min).

    • Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected Tg'.

  • Data Analysis:

    • The glass transition will appear as a step-like change in the heat flow curve.

    • The Tg' is typically determined as the midpoint of this transition.

start Start sample_prep Prepare Sample in Hermetic Pan start->sample_prep dsc_analysis Perform DSC Scan (Cooling and Heating) sample_prep->dsc_analysis data_analysis Analyze Heat Flow Curve to Determine Tg' dsc_analysis->data_analysis end_node End data_analysis->end_node

Caption: Workflow for determining the glass transition temperature (Tg') using DSC.

Conclusion

This compound is a highly effective cryoprotectant for the stabilization of proteins during freezing and lyophilization. Its ability to form a stable amorphous glass and interact with proteins via hydrogen bonding contributes to the preservation of protein structure and function. The provided protocols offer a framework for the systematic evaluation of this compound in protein formulations, enabling researchers and drug development professionals to optimize the stability of their biotherapeutic products. When compared to other common sugars, this compound presents a viable and often advantageous alternative for cryopreservation.

References

Application of Maltitol in Amorphous Solid Dispersions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of maltitol as a carrier in the formulation of amorphous solid dispersions (ASDs). This document details the physicochemical properties of this compound that make it a promising excipient for enhancing the solubility, dissolution rate, and stability of poorly water-soluble drugs. Detailed experimental protocols for the preparation and characterization of this compound-based ASDs are provided, along with a summary of reported performance data.

Introduction to this compound in Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a well-established strategy to improve the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs by converting the crystalline active pharmaceutical ingredient (API) into a higher energy amorphous state. The selection of a suitable carrier is critical to stabilize the amorphous drug and prevent recrystallization.

This compound, a disaccharide sugar alcohol (polyol), has emerged as a promising carrier for ASDs. Its favorable properties include high water solubility, a relatively high glass transition temperature (Tg) of approximately 49.5 °C, low hygroscopicity, and a significant number of hydroxyl groups that can participate in hydrogen bonding with drug molecules, thereby stabilizing the amorphous form.[1] Furthermore, amorphous this compound exhibits good tabletability, especially at low compaction pressures, making it suitable for direct compression formulations.[2][3]

This document outlines the application of this compound in ASDs, covering preparation methods, characterization techniques, and performance evaluation.

Key Advantages of this compound as an ASD Carrier

  • Solubility Enhancement: this compound's high hydrophilicity creates a favorable microenvironment for poorly soluble drugs, leading to increased aqueous solubility.

  • Physical Stability: The amorphous form of this compound, often formed during ASD preparation, can act as a solid solvent for the drug. Its relatively high Tg and ability to form hydrogen bonds with the API can inhibit molecular mobility and prevent recrystallization.

  • Improved Dissolution: By maintaining the drug in an amorphous state and due to its own rapid dissolution, this compound facilitates faster and more complete drug release.

  • Downstream Processability: Amorphous this compound has demonstrated good compaction properties, which is advantageous for the downstream processing of ASDs into solid oral dosage forms like tablets.[2][3]

  • Safety: this compound is generally regarded as safe (GRAS) and is widely used in the food and pharmaceutical industries.[4]

Experimental Protocols

Preparation of this compound-Based Amorphous Solid Dispersions

The following diagram illustrates the general workflow for the preparation and characterization of this compound-based ASDs.

experimental_workflow Experimental Workflow for this compound ASDs cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation start Drug and this compound fusion Fusion Method start->fusion hme Hot-Melt Extrusion start->hme spray_drying Spray Drying start->spray_drying asd Amorphous Solid Dispersion fusion->asd hme->asd spray_drying->asd dsc DSC/TGA asd->dsc pxrd PXRD asd->pxrd ftir FTIR asd->ftir sem SEM asd->sem sol_diss Solubility & Dissolution asd->sol_diss stability Stability Studies asd->stability

A general workflow for preparing and evaluating this compound ASDs.

The fusion method is a commonly reported technique for preparing this compound-based ASDs.[5]

Protocol for Carbamazepine-Maltitol ASD (1:1 molar ratio):

  • Weighing: Accurately weigh equimolar amounts of carbamazepine (CBZ) and this compound.

  • Mixing: Physically mix the powders by gentle grinding in a mortar and pestle.

  • Melting: Place the physical mixture in a suitable vessel (e.g., porcelain dish) and heat on a heating mantle to 210 ± 5 °C with continuous stirring until a clear, molten mass is obtained.[5]

  • Cooling: Remove the molten mixture from the heat and allow it to cool to room temperature on a stainless steel plate to facilitate rapid solidification.

  • Milling and Sieving: Pulverize the solidified mass using a mortar and pestle. Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Storage: Store the prepared ASD in a desiccator over a suitable desiccant to prevent moisture absorption.

HME is a continuous and solvent-free manufacturing process suitable for scaling up ASD production.

General Protocol for HME:

  • Blending: Pre-blend the API and this compound at the desired ratio.

  • Feeding: Feed the blend into the extruder using a calibrated feeder.

  • Extrusion: Process the blend through the heated barrel of the extruder. The processing temperature should be optimized to be above the glass transition temperature of the mixture to ensure proper melting and mixing, but below the degradation temperature of the drug and this compound. Screw speed and configuration should be adjusted to ensure homogeneity.

  • Cooling and Pelletizing: The extrudate is cooled on a conveyor belt and then pelletized.

  • Milling: The pellets can be milled to the desired particle size for downstream processing.

Spray drying is a solvent-based method that can produce fine, amorphous particles.

General Protocol for Spray Drying:

  • Solution Preparation: Dissolve the API and this compound in a suitable common solvent or solvent system. The concentration of solids is typically in the range of 10-30% (w/v).[6]

  • Atomization: The solution is fed into a spray dryer and atomized into fine droplets.

  • Drying: The droplets are passed through a stream of hot air or nitrogen, which rapidly evaporates the solvent, leading to the formation of solid amorphous particles. Key process parameters to control include inlet temperature, feed rate, and atomizing pressure.[7][8]

  • Collection: The dried particles are collected using a cyclone separator.

Characterization of this compound-Based ASDs

The following diagram illustrates the logical relationship in the characterization process, where multiple techniques are used to confirm the amorphous nature and understand the drug-carrier interactions.

characterization_logic Characterization Logic for this compound ASDs ASD Amorphous Solid Dispersion DSC DSC ASD->DSC PXRD PXRD ASD->PXRD FTIR FTIR ASD->FTIR SEM SEM ASD->SEM Amorphous_Nature Confirmation of Amorphous State Interactions Drug-Carrier Interactions Morphology Particle Morphology DSC->Amorphous_Nature Absence of melting peak, presence of Tg PXRD->Amorphous_Nature Halo pattern, absence of crystalline peaks FTIR->Interactions Peak shifts, broadening SEM->Morphology Surface characteristics stabilization_mechanism Proposed Stabilization Mechanism of this compound ASDs This compound This compound Molecule OH OH ... OH drug Drug Molecule X-H Y=O This compound:h1_1->drug:d2 H-Bond drug:d1->this compound:h1_2 H-Bond

References

Maltitol as a Sucrose Substitute in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the biopharmaceutical industry, the composition of cell culture media is a critical factor influencing cell growth, viability, and the quality of recombinant protein therapeutics. Sucrose is a commonly used carbohydrate source, but its hydrolysis under certain conditions can lead to inconsistencies in the culture environment. Maltitol, a sugar alcohol, presents a potentially more stable alternative. This document provides detailed application notes and protocols for the evaluation of this compound as a sucrose substitute in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells.

This compound is a disaccharide sugar alcohol (4-O-α-glucopyranosyl-D-sorbitol) that is not metabolized by oral bacteria and is more slowly absorbed than sucrose.[1] Its stability and structural similarity to sucrose make it a candidate for investigation as an alternative energy source in cell culture. These protocols are designed to guide the systematic evaluation of this compound's impact on cell culture performance and product quality.

Data Presentation

Table 1: Physicochemical Properties of Sucrose and this compound
PropertySucroseThis compound
Molar Mass 342.30 g/mol 344.31 g/mol
Sweetness (relative to sucrose) 100%75-90%[1]
Caloric Value (kcal/g) 4.02.1 - 2.4[2]
Glycemic Index 6535 (crystalline), 52 (syrup)[2]
Hygroscopicity HighLow[2]
Maillard Reaction YesNo[3]
Solubility in Water at 20°C 200 g/100 mL60 g/100 mL
Table 2: Potential Effects of Hyperosmotic Stress on CHO Cells

Increasing the concentration of solutes like this compound will raise the osmolality of the culture medium. It is crucial to consider the potential effects of hyperosmotic stress on the cells.

ParameterObserved Effect of Increased Osmolality
Cell Growth Rate Decrease[4][5]
Specific Productivity (qP) Increase[1][4]
Cell Volume/Size Increase[1][5][6]
Metabolism Altered, potential increase in mitochondrial activity[7]
Protein Glycosylation Can be altered[4]

Experimental Protocols

These protocols provide a framework for the systematic evaluation of this compound in a CHO cell culture system producing a recombinant protein.

Protocol 1: Preparation and Evaluation of this compound-Supplemented Media

Objective: To prepare cell culture media with varying concentrations of this compound and assess its initial impact on cell growth and viability.

Materials:

  • Basal cell culture medium (e.g., CHO-S-SFM II)

  • This compound (cell culture grade)

  • Water for Injection (WFI)

  • Sterile filters (0.22 µm)

  • CHO cell line expressing a recombinant protein

  • Shake flasks or bioreactors

  • Standard cell culture equipment (biosafety cabinet, incubator, microscope, etc.)

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a 200 g/L this compound stock solution in WFI.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 2-8°C.

  • Media Preparation:

    • Prepare shake flasks with basal medium.

    • Supplement the media with the this compound stock solution to achieve final concentrations for a dose-response study (e.g., 0 mM, 5 mM, 10 mM, 25 mM, 50 mM).

    • Include a control group with the standard concentration of sucrose.

    • Ensure the final osmolality of each condition is measured and recorded. If necessary, adjust the osmolality of the control medium with a non-metabolizable osmolyte like mannitol for an iso-osmotic comparison.[5]

  • Cell Inoculation and Culture:

    • Inoculate the prepared media with CHO cells at a seeding density of 0.3 x 10^6 viable cells/mL.

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, shaking at 120 rpm).

  • Monitoring and Sampling:

    • Monitor viable cell density and viability daily using the Trypan Blue exclusion method.

    • Collect samples daily for metabolite analysis (Protocol 3) and protein titer analysis (Protocol 4).

Protocol 2: Assessment of Cell Viability and Proliferation

Objective: To quantitatively assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cell culture samples from Protocol 1

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • MTT or XTT assay kit[8]

  • Microplate reader

Procedure:

  • Viable Cell Density and Viability (Trypan Blue Exclusion):

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

    • Calculate the viable cell density (cells/mL) and percentage of viability.

  • Metabolic Activity Assay (MTT/XTT): [8]

    • At the end of the culture period (or at selected time points), seed a 96-well plate with a known number of cells from each condition.

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The absorbance is proportional to the number of viable, metabolically active cells.

Protocol 3: Analysis of Key Metabolites

Objective: To determine the impact of this compound on cellular metabolism by measuring the concentration of key metabolites.

Materials:

  • Supernatant samples collected during cell culture (clarified by centrifugation).

  • Biochemical analyzer (e.g., YSI, BioProfile FLEX2).

  • Alternatively, specific assay kits for glucose, lactate, and ammonia.

Procedure:

  • Sample Preparation:

    • Centrifuge cell culture samples to pellet the cells.

    • Collect the supernatant and store at -20°C or -80°C until analysis.

  • Metabolite Analysis:

    • Thaw the supernatant samples.

    • Analyze the concentrations of glucose, lactate, and ammonia using a biochemical analyzer according to the instrument's protocol.

    • If a biochemical analyzer is not available, use individual enzymatic assay kits.

    • Calculate the specific consumption or production rates of each metabolite.

Protocol 4: Evaluation of Recombinant Protein Titer and Glycosylation

Objective: To assess the effect of this compound on the yield and quality (specifically N-glycosylation) of the recombinant protein.

Materials:

  • Supernatant samples from Protocol 1.

  • Protein A affinity chromatography columns (if the product is an antibody).

  • ELISA or HPLC for protein quantification.

  • N-glycan release and labeling kits.

  • LC-MS or CE-LIF for glycan analysis.

Procedure:

  • Protein Titer Measurement:

    • Quantify the concentration of the recombinant protein in the culture supernatant using an appropriate method such as ELISA or Protein A HPLC.

  • Protein Purification:

    • Purify the recombinant protein from the supernatant using a suitable chromatography method (e.g., Protein A affinity chromatography for monoclonal antibodies).

  • N-Glycan Analysis: [3]

    • Release the N-glycans from the purified protein using an enzyme such as PNGase F.

    • Label the released glycans with a fluorescent dye (e.g., 2-AB).

    • Analyze the labeled glycans by a separation method like HILIC-UPLC with fluorescence detection or by mass spectrometry (LC-MS).

    • Quantify the relative abundance of different glycan structures (e.g., high mannose, fucosylated, galactosylated species).

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_monitoring Phase 2: Monitoring & Sampling cluster_analysis Phase 3: Endpoint Analysis cluster_evaluation Phase 4: Evaluation prep_media Prepare this compound-Supplemented and Control Media inoculate Inoculate CHO Cells prep_media->inoculate culture Incubate and Culture inoculate->culture daily_sampling Daily Sampling culture->daily_sampling vcd_viability Measure Viable Cell Density and Viability daily_sampling->vcd_viability metabolites Store Supernatant for Metabolite Analysis daily_sampling->metabolites titer Store Supernatant for Titer Analysis daily_sampling->titer data_compilation Compile and Compare Data vcd_viability->data_compilation metabolite_analysis Analyze Glucose, Lactate, Ammonia metabolites->metabolite_analysis titer_analysis Determine Protein Titer titer->titer_analysis metabolite_analysis->data_compilation purification Purify Recombinant Protein titer_analysis->purification titer_analysis->data_compilation glycan_analysis Analyze N-Glycosylation Profile purification->glycan_analysis glycan_analysis->data_compilation conclusion Draw Conclusions on this compound as a Sucrose Substitute data_compilation->conclusion

Figure 1: Experimental workflow for evaluating this compound.

Putative_Maltitol_Metabolism cluster_polyol Polyol Pathway This compound This compound (extracellular) maltitol_in This compound (intracellular) This compound->maltitol_in Transport hydrolysis Hypothetical Hydrolysis maltitol_in->hydrolysis glucose Glucose hydrolysis->glucose sorbitol Sorbitol hydrolysis->sorbitol glucose->sorbitol Reduction glucose->sorbitol Aldose Reductase glycolysis Glycolysis glucose->glycolysis fructose Fructose sorbitol->fructose Oxidation sorbitol->fructose Sorbitol Dehydrogenase fructose->glycolysis aldose_reductase Aldose Reductase sorbitol_dehydrogenase Sorbitol Dehydrogenase nadph NADPH nadp NADP+ nadph->nadp nad NAD+ nadh NADH nad->nadh

Figure 2: Putative metabolic pathway of this compound in mammalian cells.

Concluding Remarks

The substitution of sucrose with this compound in cell culture media is an area that requires empirical investigation. The protocols outlined above provide a comprehensive framework for researchers to systematically evaluate the potential benefits and drawbacks of this compound as an alternative carbohydrate source. Key considerations will be its metabolism by the specific cell line, the impact on cellular energetics, the consequences of increased medium osmolality, and the ultimate effect on recombinant protein yield and quality, particularly the glycosylation profile. Careful execution of these studies will enable an informed decision on the suitability of this compound for a given bioprocess.

References

Application Notes and Protocols for Synthesizing Amphiphilic Maltitol Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltitol, a sugar alcohol derived from the hydrogenation of maltose, is a well-established excipient in the pharmaceutical industry, valued for its safety, stability, and sweetening properties.[1][2] Its polyol structure, rich in hydroxyl groups, presents a versatile platform for chemical modification to create novel drug delivery systems. By synthetically introducing a hydrophobic component to the hydrophilic this compound backbone, it is possible to create amphiphilic derivatives capable of self-assembling into nanostructures, such as micelles, in aqueous environments. These micelles can encapsulate hydrophobic drugs, enhancing their solubility, stability, and bioavailability, thereby offering a promising strategy for advanced drug delivery.

This document provides a detailed protocol for the synthesis of a novel amphiphilic this compound-based derivative, specifically a this compound-stearic acid monoester, designed for the formulation of drug-loaded micelles. The protocol is intended to serve as a foundational method for researchers exploring the potential of this compound derivatives in drug delivery applications.

Synthesis of this compound-Stearic Acid Monoester: An Overview

The synthesis of an amphiphilic this compound derivative can be achieved by esterifying one of the primary hydroxyl groups of this compound with a long-chain fatty acid, such as stearic acid. This reaction creates a molecule with a hydrophilic this compound head and a hydrophobic stearic acid tail. The resulting amphiphile can then self-assemble into micelles in an aqueous solution, forming a core-shell structure where the hydrophobic tails form the core, capable of encapsulating lipophilic drugs, and the hydrophilic this compound heads form the outer shell, ensuring dispersibility in aqueous media.

A logical workflow for this process is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Esterification Reaction This compound->Reaction StearicAcid Stearic Acid StearicAcid->Reaction CrudeProduct Crude this compound-Stearic Acid Monoester Reaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound-Stearic Acid Monoester Purification->PureProduct Characterization FTIR, NMR, Mass Spec. PureProduct->Characterization

Caption: Workflow for the synthesis, purification, and characterization of this compound-Stearic Acid Monoester.

Experimental Protocol: Synthesis of this compound-Stearic Acid Monoester

This protocol details the esterification of this compound with stearic acid using p-toluenesulfonic acid as a catalyst in a solvent-free system under reduced pressure.

Materials:

  • This compound (pharmaceutical grade)

  • Stearic Acid (≥95%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98%)

  • Toluene (anhydrous)

  • Methanol (ACS grade)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

Equipment:

  • Round-bottom flask (250 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, combine this compound (1 equivalent), stearic acid (1.1 equivalents), and p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Setup: Attach the flask to a rotary evaporator with a high-vacuum pump. Ensure all connections are secure.

  • Reaction Conditions: Begin stirring the mixture and gradually heat the flask to 120°C using a heating mantle. Once the mixture is molten and homogeneous, apply a vacuum (approximately 10-20 mbar).

  • Reaction Progression: Continue the reaction at 120°C under vacuum for 8-12 hours. The removal of water, a byproduct of the esterification, drives the reaction to completion. Monitor the reaction progress by TLC (using a mobile phase of ethyl acetate:methanol 9:1).

  • Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Purification:

    • Dissolve the crude product in a minimal amount of methanol.

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Load the dissolved crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 100%, followed by a gradient of methanol in ethyl acetate up to 10%).

    • Collect fractions and analyze by TLC to identify those containing the pure this compound-stearic acid monoester.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: The resulting product is a white to off-white waxy solid. Dry the product under high vacuum overnight to remove any residual solvent.

Characterization of this compound-Stearic Acid Monoester

The successful synthesis of the this compound derivative should be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (peak around 1735 cm⁻¹) and the persistence of hydroxyl groups from the this compound backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, confirming the attachment of the stearic acid chain to the this compound molecule and identifying the position of esterification.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the formation of the desired product.

Formation of Micelles for Drug Delivery

The synthesized amphiphilic this compound-stearic acid monoester can be used to encapsulate hydrophobic drugs through the process of micellization.

Micelle_Formation cluster_process Micelle Formation and Drug Loading Amphiphile This compound-Stearic Acid Monoester MicelleFormation Self-Assembly (Solvent Evaporation) Amphiphile->MicelleFormation Drug Hydrophobic Drug Drug->MicelleFormation Solvent Organic Solvent (e.g., Acetone) Solvent->MicelleFormation Dispersion Aqueous Solution Dispersion->MicelleFormation DrugLoadedMicelles Drug-Loaded Micelles MicelleFormation->DrugLoadedMicelles

Caption: Process for the formation of drug-loaded micelles using the synthesized amphiphilic this compound derivative.

Protocol: Preparation of Drug-Loaded Micelles

Materials:

  • This compound-stearic acid monoester

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Acetone (ACS grade)

  • Deionized water

Equipment:

  • Vials

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve a known amount of this compound-stearic acid monoester and the hydrophobic drug in a minimal amount of acetone in a vial.

  • Dispersion: Add this organic solution dropwise to a larger volume of deionized water while stirring vigorously.

  • Micellization: The amphiphilic molecules will self-assemble into micelles, encapsulating the drug in their hydrophobic cores.

  • Solvent Removal: Remove the acetone by stirring the aqueous dispersion at room temperature overnight in a fume hood or by using a rotary evaporator at reduced pressure.

  • Characterization of Micelles: The resulting drug-loaded micelles can be characterized for their size, morphology, drug loading capacity, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and UV-Vis Spectroscopy or HPLC.

Quantitative Data Summary

The following table presents hypothetical yet representative data for the synthesis and characterization of this compound-stearic acid monoester and its drug-loaded micelles. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

ParameterValueMethod of Analysis
Synthesis
Yield of this compound-Stearic Acid Monoester65 - 75%Gravimetric
Purity>95%HPLC
Micelle Characterization
Critical Micelle Concentration (CMC)10⁻⁵ - 10⁻⁴ MFluorescence Spectroscopy
Micelle Size (Diameter)100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Drug Loading
Drug Loading Capacity (DLC %)5 - 10%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE %)70 - 85%UV-Vis Spectroscopy / HPLC

Definitions:

  • Drug Loading Capacity (DLC %): (Weight of drug in micelles / Weight of micelles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug) x 100

Conclusion

This document provides a comprehensive protocol for the synthesis of a novel amphiphilic this compound derivative and its application in forming drug-loaded micelles. The presented methodologies are intended to be a starting point for researchers to develop and optimize this compound-based nanocarriers for various drug delivery applications. The inherent biocompatibility and chemical versatility of this compound make it an attractive scaffold for the design of next-generation drug delivery systems. Further research and characterization are encouraged to fully explore the potential of these derivatives in improving therapeutic outcomes.

References

Application Notes and Protocols for the Analysis of Maltitol Purity and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the determination of maltitol purity and the identification and quantification of its related impurities. The methodologies described are essential for quality control in the pharmaceutical and food industries, ensuring the safety and efficacy of products containing this compound.

Introduction to this compound and its Impurities

This compound (4-O-α-glucopyranosyl-D-sorbitol) is a sugar alcohol (a polyol) used as a sugar substitute. It is produced by the hydrogenation of maltose obtained from starch. Due to its sugar-like properties, it finds extensive use in the manufacturing of sugar-free foods, beverages, and pharmaceuticals.

The analysis of this compound is crucial to determine its purity and to quantify any impurities that may be present from the manufacturing process or degradation. Common impurities include sorbitol, mannitol, and other reducing sugars. Pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standardized methods and acceptance criteria for this compound and this compound solutions.[1][2][3][4]

Analytical Techniques for this compound Analysis

A variety of analytical techniques can be employed for the analysis of this compound and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this compound analysis due to its robustness and high sensitivity.[5][6] Several detection methods can be coupled with HPLC for the analysis of polyols, which lack a UV chromophore:

  • Refractive Index (RI) Detection: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte.[1][5] It is a simple and fast method for analyzing compounds that do not have a UV chromophore.[5]

  • Charged Aerosol Detection (CAD): A sensitive detection method where the column eluent is nebulized, and the resulting aerosol particles are charged and measured. This technique is particularly useful for the simultaneous determination of sugars and sugar alcohols.[5]

  • Pulsed Amperometric Detection (PAD): Used with High-pH Anion-Exchange Chromatography (HPAEC), this is a highly sensitive and selective method for the direct determination of carbohydrates, including sugar alcohols.[7]

  • UV-Vis Detection after Derivatization: Since this compound lacks a chromophore, derivatization with a UV-absorbing agent, such as p-nitrobenzoyl chloride, can be performed to enable UV detection.[5]

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency, low operating costs, and minimal waste generation.[5][8]

The following sections provide detailed protocols for the most common and recommended methods for this compound analysis.

Experimental Protocols

Protocol 1: HPLC with Refractive Index (RI) Detection for this compound Assay and Impurity Profiling (Based on USP Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound and is suitable for assay and the determination of sorbitol impurity.[1][2][3]

Objective: To determine the purity of this compound and quantify the sorbitol content.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Refractive Index Detector

  • Data Acquisition and Processing System

Materials:

  • This compound Reference Standard (USP RS)

  • Sorbitol Reference Standard (USP RS)

  • Deionized water, degassed

  • Acetonitrile (for sample cleanup if necessary)

Chromatographic Conditions:

ParameterValue
Column L34 packing material (e.g., Shodex SUGAR SP0810 8C, 8.0 mm I.D. x 100 mm)[1][2]
Mobile Phase Degassed Water[1][3]
Flow Rate 0.5 mL/min[1][2]
Column Temperature 60 °C[1][2]
Detector Temperature 35 °C[1][2]
Injection Volume 10 µL[1][2]

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve USP this compound RS and USP Sorbitol RS in water to obtain a solution with known concentrations of approximately 10 mg/g of this compound and 1.6 mg/g of sorbitol.[2][3][4]

  • System Suitability Solution: Accurately weigh and dissolve USP this compound RS and USP Sorbitol RS in water to obtain a solution with a concentration of about 4.8 mg/g for each.[1][2]

  • Assay Preparation: Accurately weigh about 0.20 g of the this compound sample, dissolve it in water, and dilute with water to a final weight of about 20 g. Record the final solution weight accurately.[3]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution and verify that the system suitability requirements are met.

  • Inject the Standard Solution and the Assay Preparation in duplicate.

  • Record the chromatograms and measure the peak areas for this compound and sorbitol.

System Suitability Requirements:

ParameterRequirement
Resolution The resolution between the this compound and sorbitol peaks in the System Suitability Solution is not less than 2.0.[1][2]
Relative Standard Deviation (RSD) The RSD for replicate injections of the Standard Solution is not more than 2.0% for both this compound and sorbitol.[1][2]
Tailing Factor For this compound solution analysis, the tailing factor for the this compound and sorbitol peaks in the Standard Solution should be less than 1.2.[2]

Calculation: Calculate the percentage of this compound and sorbitol in the sample using the standard formula comparing the peak responses of the Assay Preparation to the Standard Preparation.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Solution (this compound & Sorbitol RS) Inject_Std_Sample Inject Standard & Assay Preparations Standard->Inject_Std_Sample SystemSuitability System Suitability Solution (this compound & Sorbitol RS) Inject_SS Inject System Suitability Solution SystemSuitability->Inject_SS Assay Assay Preparation (this compound Sample) Assay->Inject_Std_Sample Equilibrate System Equilibration Equilibrate->Inject_SS Check_SS Verify System Suitability Inject_SS->Check_SS Check_SS->Equilibrate If Failed Check_SS->Inject_Std_Sample If Passed Acquire_Data Data Acquisition Inject_Std_Sample->Acquire_Data Integrate Peak Integration Acquire_Data->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: HPLC-RI Experimental Workflow
Protocol 2: High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for the analysis of carbohydrates, including this compound and its related sugar alcohol impurities.

Objective: To achieve high-resolution separation and sensitive quantification of this compound and other polyols.

Instrumentation:

  • Ion Chromatography System

  • Pulsed Amperometric Detector with a gold working electrode

  • Data Acquisition and Processing System

Materials:

  • This compound and other polyol standards (e.g., sorbitol, mannitol)

  • Sodium Hydroxide (NaOH), 50% w/w

  • Sodium Acetate, anhydrous

  • Deionized water, >18 MΩ·cm

Chromatographic Conditions:

ParameterValue
Column High-performance anion-exchange column (e.g., Dionex CarboPac series)
Mobile Phase A: 200 mM NaOHB: 1 M Sodium Acetate in 200 mM NaOH
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Pulsed Amperometry, with a waveform optimized for carbohydrates
Injection Volume 25 µL

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the eluents by diluting the stock solutions with deionized water and sparging with helium to remove dissolved gases.

  • Standard Solutions: Prepare a series of mixed standard solutions containing this compound and other relevant polyols at different concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

Procedure:

  • Set up the ion chromatography system and equilibrate the column with the initial mobile phase conditions.

  • Perform a blank injection (deionized water) to ensure a clean baseline.

  • Inject the standard solutions to generate a calibration curve for each analyte.

  • Inject the prepared sample solutions.

  • Analyze the resulting chromatograms to identify and quantify the analytes based on retention times and peak areas against the calibration curves.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standards Prepare Mixed Polyol Standard Solutions Calibrate Generate Calibration Curve (Inject Standards) Standards->Calibrate Sample Dissolve and Filter This compound Sample Analyze Inject and Analyze Sample Sample->Analyze Equilibrate System Equilibration Equilibrate->Calibrate Calibrate->Analyze Identify Identify Peaks by Retention Time Analyze->Identify Quantify Quantify Analytes using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report

References

Application Notes and Protocols: Maltitol as an Excipient in Tablet Formulation and Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltitol, a sugar alcohol (polyol), is a versatile excipient widely utilized in the pharmaceutical industry for the formulation of oral solid dosage forms.[1][2][3] Chemically known as 4-O-α-glucopyranosyl-D-sorbitol, it is produced by the hydrogenation of maltose derived from starch.[4] this compound's popularity stems from its favorable combination of properties, including its sweet taste (approximately 75-90% of sucrose's sweetness), low caloric value, non-cariogenic nature, and notable chemical and thermal stability.[1][4] These attributes make it an excellent alternative to sucrose, particularly in the formulation of sugar-free, pediatric, and diabetic-friendly medications.[1]

This document provides detailed application notes and protocols for the use of this compound in tablet formulation and manufacturing, focusing on direct compression, wet granulation, and roller compaction techniques.

Physicochemical Properties of this compound

The functional performance of this compound as a tablet excipient is intrinsically linked to its physicochemical properties. Several grades of this compound are commercially available, each with specific characteristics tailored for different manufacturing processes. For instance, granulated this compound like SweetPearl® P300 DC is specifically designed for direct compression, exhibiting good flowability and compressibility.[5]

Table 1: Physicochemical Properties of Crystalline this compound

PropertyValueReferences
Chemical Formula C₁₂H₂₄O₁₁[4]
Molar Mass 344.31 g/mol [4]
Melting Point 148–151 °C[1]
Bulk Density 0.79 g/cm³[1]
Tapped Density 0.95 g/cm³[1]
Compressibility Index 9.5%[1]
Solubility in Water Freely soluble[1][6]
Hygroscopicity Low; absorbs moisture above 89% relative humidity at 20°C[1]
Sweetness 75-90% of sucrose[4]

Tablet Formulation with this compound

This compound is a highly versatile excipient that can be incorporated into various tablet formulations, including chewable, effervescent, and conventional tablets.[5][7][8] Its inert nature ensures good compatibility with a wide range of active pharmaceutical ingredients (APIs).[5]

Direct Compression

Direct compression is a streamlined and cost-effective tablet manufacturing method that involves blending the API and excipients followed by compression. Specially granulated grades of this compound, such as SweetPearl® P300 DC, are engineered to have excellent flowability and compressibility, making them ideal for this process.[5][8]

Logical Relationships of this compound's Properties in Direct Compression

This compound This compound Properties Flow Good Flowability This compound->Flow Compress Good Compressibility This compound->Compress Hygro Low Hygroscopicity This compound->Hygro Inert Chemical Inertness This compound->Inert DC Direct Compression Suitability Flow->DC Compress->DC Hygro->DC Inert->DC Process Simplified & Cost-Effective Process DC->Process Stability Enhanced Tablet Stability DC->Stability Uniformity Uniform Tablet Weight & Content DC->Uniformity

Caption: this compound properties influencing direct compression suitability.

Wet Granulation

Wet granulation is a widely used technique to improve the flow and compression characteristics of powder blends.[9][10] The process involves the addition of a granulating fluid to the powder mixture to form granules.[9] this compound can be effectively used in wet granulation formulations, and its stable crystalline form (β-form) is preferred for this application.[11]

Roller Compaction

Roller compaction is a dry granulation method suitable for moisture-sensitive APIs.[3][12] The process involves compacting the powder blend between two counter-rotating rollers to form a ribbon, which is then milled into granules.[3][12] This technique enhances the density and flowability of the powder blend.

Tablet Manufacturing Protocols

The following are generalized protocols for manufacturing tablets using this compound. These should be considered as starting points and may require optimization based on the specific API and desired tablet characteristics.

Protocol for Direct Compression

This protocol is suitable for formulations using a directly compressible grade of this compound (e.g., SweetPearl® P300 DC).

Experimental Workflow for Direct Compression

start Start weigh 1. Weighing: API, this compound DC, Lubricant start->weigh blend 2. Blending: V-blender for 15-20 min weigh->blend compress 3. Compression: Rotary Tablet Press blend->compress qc 4. In-Process Quality Control: Weight, Hardness, Thickness compress->qc dedust 5. Dedusting qc->dedust package 6. Packaging dedust->package end End package->end

Caption: Direct compression tablet manufacturing workflow.

Methodology:

  • Weighing: Accurately weigh the API, directly compressible this compound, and other excipients (e.g., lubricant like magnesium stearate).

  • Blending:

    • Premix the API with a portion of the this compound in a suitable blender (e.g., V-blender) for 5-10 minutes to ensure uniform drug distribution.

    • Add the remaining this compound and other excipients (except the lubricant) and blend for an additional 10-15 minutes.

    • Add the lubricant and blend for a final 2-5 minutes. Avoid over-blending, which can negatively impact tablet hardness.

  • Compression:

    • Transfer the final blend to the hopper of a rotary tablet press.

    • Compress the blend into tablets using appropriate tooling. For example, for effervescent tablets, a target weight of 2400 mg and a hardness of around 100 N can be aimed for.[5]

  • In-Process Quality Control: Regularly monitor tablet weight, hardness, and thickness throughout the compression run to ensure consistency.

  • Dedusting: Pass the compressed tablets through a deduster to remove any fine powder adhering to the surface.

  • Packaging: Package the finished tablets in appropriate containers.

Protocol for Wet Granulation

This protocol provides a general guideline for wet granulation using this compound.

Experimental Workflow for Wet Granulation

start Start weigh_intra 1. Weighing (Intragranular): API, this compound, Disintegrant start->weigh_intra dry_mix 2. Dry Mixing: High-shear mixer for 5-10 min weigh_intra->dry_mix granulate 3. Granulation: Add binder solution slowly dry_mix->granulate wet_mill 4. Wet Milling: Oscillating granulator granulate->wet_mill dry 5. Drying: Fluid bed dryer (LOD < 2%) wet_mill->dry dry_mill 6. Dry Milling: Cone mill dry->dry_mill weigh_extra 7. Weighing (Extragranular): Disintegrant, Lubricant dry_mill->weigh_extra final_blend 8. Final Blending: V-blender for 5-10 min dry_mill->final_blend weigh_extra->final_blend compress 9. Compression final_blend->compress end End compress->end

Caption: Wet granulation tablet manufacturing workflow.

Methodology:

  • Weighing (Intragranular): Weigh the API, this compound, and intragranular portion of the disintegrant.

  • Dry Mixing: Mix the weighed powders in a high-shear mixer for 5-10 minutes.

  • Granulation: Prepare a binder solution (e.g., PVP in water or ethanol). Slowly add the binder solution to the powder mix while the mixer is running until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through an oscillating granulator or a suitable screen to produce wet granules.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer until the loss on drying (LOD) is typically less than 2%.

  • Dry Milling: Mill the dried granules using a cone mill or a similar sizing equipment to achieve a uniform particle size distribution.

  • Weighing (Extragranular): Weigh the extragranular excipients, such as the remaining disintegrant and the lubricant.

  • Final Blending: Blend the dried granules with the extragranular excipients in a V-blender for 5-10 minutes. Add the lubricant and blend for a final 2-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Protocol for Roller Compaction

This protocol outlines the general steps for roller compaction of this compound-based formulations.

Experimental Workflow for Roller Compaction

start Start weigh 1. Weighing: API, this compound, Other Excipients start->weigh pre_blend 2. Pre-blending: V-blender for 10-15 min weigh->pre_blend compact 3. Roller Compaction: Form ribbons/flakes pre_blend->compact mill 4. Milling: Granulator to obtain desired particle size compact->mill final_blend 5. Final Blending: Add lubricant and blend for 2-5 min mill->final_blend compress 6. Compression final_blend->compress end End compress->end

References

Application Notes and Protocols for the Enzymatic Production of Maltitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltitol (4-O-α-glucopyranosyl-D-sorbitol) is a disaccharide sugar alcohol used as a sugar substitute in a wide range of food, pharmaceutical, and nutraceutical products. Its properties, including approximately 75-90% of the sweetness of sucrose, lower caloric value, and non-cariogenic nature, make it a desirable alternative to traditional sugars.[1] Commercially, this compound is primarily produced through the chemical hydrogenation of maltose derived from starch.[1][2][3][4] This process, however, often requires high pressure and temperature, and the use of metal catalysts.

Enzymatic synthesis presents a "green" technological alternative, offering high specificity, milder reaction conditions, and potentially higher purity products. While the direct enzymatic reduction of maltose to this compound is not a widely established industrial process, this document details a well-documented enzymatic synthesis route using Cyclodextrin Glycosyltransferase (CGTase). This method utilizes β-cyclodextrin as a glucosyl donor and sorbitol as an acceptor to produce this compound.

These application notes provide a comprehensive overview of the enzymatic production of this compound, including detailed experimental protocols, quantitative data, and analytical methods for researchers and professionals in drug development and related scientific fields.

Principle of Enzymatic this compound Synthesis

The enzymatic synthesis of this compound described herein is a transglycosylation reaction catalyzed by Cyclodextrin Glycosyltransferase (CGTase, EC 2.4.1.19). In this reaction, the CGTase enzyme cleaves a glucose unit from a donor molecule, β-cyclodextrin (a cyclic oligosaccharide), and transfers it to an acceptor molecule, sorbitol, forming a new α-1,4 glycosidic bond and yielding this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from a representative study on the enzymatic synthesis of this compound using CGTase.

Table 1: Optimal Conditions for Enzymatic this compound Production [1]

ParameterOptimal Value
EnzymeRecombinant CGTase from Bacillus circulans A11
Glucosyl Donor1% (w/v) β-cyclodextrin
Glucosyl Acceptor1% (w/v) Sorbitol
Enzyme Concentration400 U/mL
Buffer20 mM Phosphate Buffer
pH6.0
Temperature50°C
Incubation Time72 hours

Table 2: Product Yield and Characteristics [1]

ParameterValue
This compound Yield (Optimized)25.0% (w/w)
This compound Concentration2.5 mg/mL
Molecular Weight (Mass Spec)379.08 Da
Relative Sweetness (vs. Sucrose)~90%

Experimental Protocols

Enzymatic Synthesis of this compound (Lab Scale)

This protocol describes the small-scale synthesis of this compound for analytical purposes.

Materials:

  • Recombinant CGTase from Bacillus circulans A11

  • β-cyclodextrin (β-CD)

  • Sorbitol

  • 20 mM Phosphate buffer (pH 6.0)

  • Standard glucose, maltose, maltotriose, maltotetraose, sorbitol, and this compound for TLC and HPLC

  • TLC plates (Silica gel 60 F254)

  • HPLC system with a Refractive Index (RI) detector and an amino column

Procedure:

  • Prepare a reaction mixture containing 1% (w/v) β-CD and 1% (w/v) sorbitol in 20 mM phosphate buffer (pH 6.0).

  • Add recombinant CGTase to a final concentration of 400 U/mL.

  • Incubate the reaction mixture at 50°C for 72 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC).

  • For TLC analysis, spot the reaction mixture and standards on a silica gel plate. Develop the plate using an appropriate solvent system (e.g., acetonitrile:water). Visualize the spots by spraying with a suitable reagent (e.g., sulfuric acid in ethanol) and heating.

  • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC) with an RI detector.

Scale-Up Production and Purification of this compound

This protocol outlines the procedure for producing and purifying a larger quantity of this compound.

Materials:

  • Same as for lab-scale synthesis

  • Dialysis tubing

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Scale up the reaction mixture from Protocol 1 to the desired volume (e.g., 100 mL), maintaining the same concentrations of substrates, enzyme, and buffer.

  • Incubate the mixture under the optimized conditions (50°C for 72 hours).

  • Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

  • Concentrate the reaction mixture by evaporation under reduced pressure.

  • Dialyze the concentrated mixture against deionized water to remove unreacted substrates and buffer salts.

  • Collect the dialyzed solution and lyophilize (freeze-dry) to obtain a powdered this compound product.

  • Assess the purity of the final product using HPLC and Mass Spectrometry.

Analytical Methods

3.1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: A suitable solvent system such as acetonitrile:water (e.g., 75:25 v/v).

  • Detection: Visualize spots by spraying with a solution of sulfuric acid in ethanol followed by heating. The Rf value of the synthesized this compound should match that of the standard.

3.2. High-Performance Liquid Chromatography (HPLC) [1]

  • Column: Amino column (e.g., Luna® 5 µm NH2, 4.6 × 250 mm)

  • Mobile Phase: Acetonitrile:water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 55°C

  • Detector: Refractive Index (RI) detector

  • Sample Preparation: Filter the sample through a 0.45 µm membrane filter before injection.

3.3. Mass Spectrometry (MS)

  • Mass spectrometry can be used to confirm the molecular weight of the purified this compound. The expected molecular weight is 379.08 Da.[1]

Visualizations

Enzymatic_Maltitol_Synthesis_Workflow Substrates Substrates (β-cyclodextrin & Sorbitol) Reaction Enzymatic Reaction (50°C, pH 6.0, 72h) Substrates->Reaction Enzyme Enzyme (CGTase) Enzyme->Reaction Purification Purification (Concentration, Dialysis) Reaction->Purification Reaction Mixture Analysis Analysis (TLC, HPLC, MS) Reaction->Analysis In-process control Product This compound Product Purification->Product Purified this compound Product->Analysis Enzymatic_Reaction_Pathway bCD β-cyclodextrin (Glucosyl Donor) CGTase CGTase bCD->CGTase Sorbitol Sorbitol (Glucosyl Acceptor) Sorbitol->CGTase This compound This compound CGTase->this compound Transglycosylation CD_remnant Cyclodextrin Remnant CGTase->CD_remnant

References

Application Notes and Protocols: Maltitol as a Plasticizer in Biodegradable Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltitol as a potential plasticizer in the research and development of biodegradable polymers. This document outlines the current state of knowledge, presents comparative data with commonly used plasticizers, and offers detailed protocols for key experiments.

Introduction

Biodegradable polymers are at the forefront of sustainable material science, with significant applications in packaging, agriculture, and medicine. However, many biopolymers in their native state are brittle and require the addition of plasticizers to improve their flexibility and processability. Polyols, such as glycerol and sorbitol, are widely used for this purpose. This compound, a sugar alcohol derived from the hydrogenation of maltose, presents an interesting, yet less explored, alternative. Its larger molecular size and number of hydroxyl groups compared to glycerol may offer unique properties to biodegradable films, such as altered mechanical strength, thermal stability, and degradation rates. These notes aim to guide researchers in exploring the potential of this compound as a functional plasticizer.

Data Presentation: Comparative Effects of Polyol Plasticizers

Direct quantitative data on the effects of this compound as a plasticizer for common biodegradable polymers such as polylactic acid (PLA), starch, and chitosan is limited in current literature. However, data for widely used polyols like glycerol and sorbitol can serve as a valuable benchmark for researchers investigating this compound. The following tables summarize the typical effects of these plasticizers on the mechanical and thermal properties of various biodegradable polymer films.

It is important to note a qualitative finding from a study on squid protein films, where the use of 20% this compound as a plasticizer resulted in films that were too brittle for mechanical testing[1]. This suggests that the plasticizing effect of this compound is highly dependent on the polymer matrix and concentration, and may in some cases lead to anti-plasticization.

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of Starch-Based Films

PolymerPlasticizerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Reference
Sugar Palm StarchNone035.0 (approx.)5.0 (approx.)[2]
Sugar Palm StarchGlycerol159.5940.0 (approx.)[2]
Sugar Palm StarchGlycerol302.6461.63[2]
Sugar Palm StarchGlycerol451.6728.39[2]
Sugar Palm StarchSorbitol1528.3520.0 (approx.)[2]
Sugar Palm StarchSorbitol3011.7935.0 (approx.)[2]
Sugar Palm StarchSorbitol455.8445.0 (approx.)[2]
Wheat StarchNone038.71.9[3]
Wheat StarchSorbitol357.6 (Fructose)60.7[3]

Table 2: Effect of Plasticizer Type and Concentration on Mechanical Properties of Chitosan-Based Films

PolymerPlasticizerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Reference
Rice Starch-ChitosanSorbitol2026.06-[4]
Rice Starch-ChitosanGlycerol20--[4]
Rice Starch-ChitosanPolyethylene Glycol20--[4]
Chitosan/MCC (97:3)None014.73-
Chitosan/MCC (97:3)Glycerol-13.57% increase47.66% increase

Table 3: Effect of Plasticizers on Thermal Properties of Biodegradable Films

PolymerPlasticizerConcentration (% w/w)Glass Transition Temp. (°C)Melting Temp. (°C)Degradation Temp. (°C)Reference
This compound (pure)--43.1149.6-[5]
PLAOLA (Oligomeric Lactic Acid)15Lowered-~365[1]
Chitosan-GelatinGlycerol---286[6]
Chitosan-GelatinIsosorbide---288[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a plasticizer for biodegradable polymers.

Preparation of Biodegradable Films by Solution Casting

This protocol is a general guideline and may require optimization for specific polymer-maltitol combinations.

Materials:

  • Biodegradable polymer (e.g., PLA, chitosan, starch)

  • This compound

  • Appropriate solvent (e.g., chloroform for PLA, dilute acetic acid for chitosan, distilled water for starch)

  • Magnetic stirrer with hot plate

  • Casting plates (e.g., glass or Teflon)

  • Drying oven or desiccator

Procedure:

  • Prepare a polymer solution of a specific concentration (e.g., 2% w/v for chitosan in 1% acetic acid). Stir until the polymer is completely dissolved. Gentle heating may be required for some polymers like starch.

  • Prepare a stock solution of this compound in the same solvent.

  • Add the desired volume of the this compound stock solution to the polymer solution to achieve the target plasticizer concentration (e.g., 10%, 20%, 30% w/w of the polymer).

  • Stir the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature to ensure homogeneity.

  • Pour a specific volume of the film-forming solution onto a leveled casting plate.

  • Dry the films at a controlled temperature (e.g., 40-60°C) for 24-48 hours or until a constant weight is achieved.

  • Carefully peel the dried films from the casting plates and store them in a desiccator at a controlled relative humidity for at least 48 hours before characterization.

Mechanical Properties Testing

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Cut the conditioned films into rectangular strips of specific dimensions (e.g., 10 mm width x 100 mm length).

  • Measure the thickness of each strip at several points using a digital micrometer and calculate the average.

  • Set the initial grip separation and the crosshead speed on the UTM (e.g., 50 mm and 5 mm/min, respectively).

  • Mount the film strip in the grips of the UTM.

  • Start the test and record the force-elongation curve until the film breaks.

  • From the curve, calculate the Tensile Strength (MPa), Elongation at Break (%), and Young's Modulus (MPa).

  • Perform the test on at least five specimens for each formulation and report the average and standard deviation.

Thermal Analysis

3.1. Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the films.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell. An empty sealed pan is used as a reference.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., -50°C to 250°C).

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at the same rate.

  • Analyze the second heating scan to determine Tg (midpoint of the transition) and Tm (peak of the endothermic event). The heat of fusion can be used to calculate the percent crystallinity.

3.2. Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and degradation profile of the films.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh 5-10 mg of the film sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation temperature and the temperature of maximum degradation rate (from the derivative of the TGA curve).

Biodegradability Testing

Standard: ISO 14855 - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide.

Equipment:

  • Composting reactor system with temperature control and aeration.

  • CO2 measurement system (e.g., infrared gas analyzer or titration).

Procedure:

  • Prepare a solid matrix of mature compost.

  • Mix the test film samples with the compost at a specified ratio.

  • Place the mixture in the composting reactors. A blank reactor with only compost is also prepared.

  • Maintain the reactors at a constant temperature (e.g., 58 ± 2°C) and aerate with CO2-free air.

  • Monitor the amount of CO2 evolved from each reactor over a period of up to 6 months.

  • The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical amount of CO2 that can be produced from the carbon content of the test material.

Visualizations

Experimental_Workflow_Film_Preparation cluster_prep Solution Preparation cluster_film Film Formation p Polymer Dissolution mix Mixing Polymer and this compound Solutions p->mix m This compound Dissolution m->mix cast Solution Casting mix->cast dry Drying cast->dry condition Conditioning dry->condition char Film Characterization condition->char Characterization

Caption: Workflow for biodegradable film preparation with this compound.

Logical_Relationship_Maltitol_Effect cluster_properties Potential Effects on Polymer Properties This compound Increasing this compound Concentration ts Tensile Strength (May Decrease) This compound->ts eb Elongation at Break (May Increase or Decrease) This compound->eb tg Glass Transition Temp. (Decreases) This compound->tg brittleness Brittleness (May Increase - Anti-plasticization) This compound->brittleness

Caption: Hypothesized effects of this compound on polymer properties.

References

Application Notes and Protocols for the Analytical Detection of Maltitol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltitol, a sugar alcohol used as a sugar substitute, is of increasing interest in pharmaceutical and nutritional research due to its metabolic fate and potential physiological effects. Accurate and sensitive detection of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, metabolic research, and clinical monitoring. These application notes provide detailed protocols for the quantification of this compound using common analytical techniques.

Principles of Detection

The primary analytical methods for this compound quantification in biological samples are based on chromatography coupled with various detection techniques. Due to its non-volatile and polar nature, and lack of a strong chromophore, this compound analysis often requires specific sample preparation and detection strategies.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone for this compound analysis.[1][2][3] Due to its low UV absorbance, detection is typically achieved using Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). For enhanced sensitivity and specificity, HPLC can be coupled with Mass Spectrometry (MS).[1][3]

  • Gas Chromatography (GC) is another powerful technique, but it requires derivatization to convert non-volatile this compound into a volatile compound suitable for GC analysis.[4][5] This is often followed by Flame Ionization Detection (FID) or Mass Spectrometry (MS) for detection and quantification.

  • Enzymatic Assays , while common for other polyols like sorbitol, are not commercially prevalent for the specific detection of this compound.[6][7][8] Existing enzymatic kits for other sugar alcohols may exhibit cross-reactivity, necessitating careful validation.

Sample Preparation for Biological Matrices

A critical step in the analysis of this compound in biological samples is the removal of interfering substances like proteins and salts.

1. Protein Precipitation: This is a common first step for plasma and serum samples.[9][10][11][12]

  • Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins.

  • General Protocol:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

2. Solid-Phase Extraction (SPE): This technique can be used for cleanup and pre-concentration of this compound from aqueous samples like urine or protein precipitation supernatants.[1]

  • Principle: The sample is passed through a solid sorbent that retains interfering compounds while allowing this compound to be eluted.

  • Note: The choice of SPE cartridge (e.g., C18, graphitized carbon) depends on the specific matrix and analytical method.

3. Derivatization for GC Analysis: This chemical modification is essential to increase the volatility of this compound.[4][5][13]

  • Principle: The hydroxyl groups of this compound are converted to less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers or alditol acetates.

  • General Protocol (TMS Derivatization):

    • Evaporate the dried sample extract under a stream of nitrogen.

    • Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS)).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[14]

    • The resulting solution can be directly injected into the GC-MS.

Experimental Protocols

Protocol 1: HPLC with Refractive Index Detection (HPLC-RI)

This protocol provides a general method for the quantification of this compound in protein-precipitated plasma or serum.

1. Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index Detector

  • Amino-based or ligand-exchange chromatography column suitable for sugar analysis.

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

3. Chromatographic Conditions (Example):

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)[15][16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector Temperature: 35°C

4. Procedure:

  • Prepare plasma/serum samples using the protein precipitation protocol described above.

  • Prepare a series of this compound standards in the supernatant from a blank (this compound-free) plasma/serum sample that has undergone protein precipitation.

  • Inject the standards and samples onto the HPLC system.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in urine.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (electron impact ionization)

  • Capillary column suitable for sugar analysis (e.g., DB-5).[14]

2. Reagents:

  • Pyridine

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • This compound standard

  • Internal standard (e.g., sorbitol)

3. GC-MS Conditions (Example):

  • Column: DB-5 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound.

4. Procedure:

  • To 100 µL of urine, add the internal standard.

  • Freeze-dry the sample.

  • Perform the TMS derivatization as described in the sample preparation section.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Prepare a calibration curve using derivatized this compound standards.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of this compound and other sugar alcohols. It is important to note that data for this compound in biological matrices is limited, and values can vary significantly based on the specific method and matrix.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
This compound, Erythritol, LactitolHPLC-RIFoods--->90%[15]
This compound, Erythritol, LactitolLC-MS/MSFoods--->94%[15]
Sugars and PolyolsHPLC-RIDDesserts0.01–0.17 mg/mL0.03–0.56 mg/mL0.1–5 mg/mL95-109% (for this compound)[17]

Visualizations

Experimental_Workflow_HPLC_RI cluster_sample_prep Sample Preparation cluster_analysis HPLC-RI Analysis sample Biological Sample (Plasma/Serum) ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Injection supernatant->hplc separation Chromatographic Separation (Amino Column) hplc->separation detection Refractive Index Detection separation->detection data Data Analysis (Quantification) detection->data

Caption: HPLC-RI workflow for this compound analysis in biological fluids.

Experimental_Workflow_GC_MS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (Urine) drying Lyophilization sample->drying derivatization Derivatization (e.g., TMS) drying->derivatization gc GC Injection derivatization->gc separation Chromatographic Separation (e.g., DB-5 Column) gc->separation detection Mass Spectrometry Detection separation->detection data Data Analysis (Quantification) detection->data

Caption: GC-MS workflow for this compound analysis in biological fluids.

References

Troubleshooting & Optimization

overcoming maltitol crystallization in high-concentration solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Maltitol Crystallization

This guide provides researchers, scientists, and drug development professionals with practical solutions and insights into preventing and troubleshooting this compound crystallization in high-concentration solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound crystallization in high-concentration solutions?

A1: this compound crystallization is primarily a result of supersaturation, where the concentration of this compound exceeds its solubility limit at a given temperature. Key contributing factors include:

  • Temperature Fluctuations: this compound's solubility is highly dependent on temperature. As a solution cools, its ability to hold this compound decreases, leading to supersaturation and subsequent crystallization.[1][2][3]

  • High Concentration: Solutions with a high percentage of this compound solids are inherently closer to their saturation point and are more prone to crystallization, especially with minor temperature drops.

  • Presence of Nucleation Sites: Impurities, undissolved this compound particles, or even microscopic scratches on container surfaces can act as nucleation sites, initiating crystal growth.

  • Agitation: Mechanical stress or excessive agitation of a supersaturated solution can induce nucleation and accelerate crystallization.

  • Solvent Composition: The presence of co-solvents, such as ethanol, can significantly reduce this compound's solubility and promote crystallization.[1][3]

Q2: How does temperature affect the solubility of this compound?

A2: Temperature is a critical factor. The solubility of this compound in water increases significantly and monotonically with a rise in temperature.[1][2][3] For example, preparing solutions at a slightly elevated temperature can help dissolve more this compound and prevent immediate crystallization upon cooling to room temperature.[1] Conversely, uncontrolled cooling is a common reason for unwanted crystal formation.[1]

Q3: Can other ingredients in my formulation inhibit or promote crystallization?

A3: Yes, other excipients can significantly influence this compound's crystallization behavior.

  • Inhibitors: Certain molecules can interfere with crystal formation. These include other polyols like sorbitol and specific hydrocolloids.[4][5] Polysaccharides such as xanthan gum have been shown to effectively suppress this compound crystallization even at low concentrations.[6] Molecules with a molecular weight greater than 1300 Daltons can also be used to control the propagation of this compound crystals.[7]

  • Promoters: Ingredients that reduce the overall solubility of this compound in the solution, such as certain salts or alcohols, can act as promoters for crystallization.

Q4: What is the "metastable zone" in the context of this compound solutions?

A4: The metastable zone is a specific range of supersaturation where spontaneous crystallization is unlikely to occur without the presence of a nucleation trigger (like seed crystals or impurities). This compound is characterized by a narrow metastable zone, which means that once the solution becomes supersaturated, there is a high probability of rapid nucleation and crystallization.[2][3] This zone width can slightly increase as the temperature is raised.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Crystals form unexpectedly in my this compound solution during storage or after cooling.

Possible Cause Troubleshooting Step
Supersaturation due to temperature drop Gently reheat the solution to a temperature where the crystals redissolve completely. Allow it to cool slowly and in a controlled manner. Storing the solution at a constant, slightly elevated temperature can prevent recrystallization.
Presence of nucleation sites (impurities) Filter the hot solution through a fine-pore filter (e.g., 0.22 µm syringe filter) to remove any particulate matter that could be initiating crystal growth.[8]
Solution concentration is too high If the formulation allows, slightly decrease the this compound concentration by adding more of the primary solvent (e.g., water). Even a small reduction can sometimes be enough to remain below the saturation point at storage temperature.
Mechanical shock or agitation Handle the supersaturated solution with minimal agitation. Avoid stirring vigorously or moving the container unnecessarily once it has cooled.

Issue 2: My yield is very low after a planned crystallization procedure.

Possible Cause Troubleshooting Step
Too much solvent was used If a significant amount of this compound remains in the mother liquor, you may need to reduce the initial volume of solvent.[9] Alternatively, a portion of the solvent can be evaporated to increase the concentration and induce further crystallization.[10]
Cooling was too rapid Rapid cooling can lead to the formation of very small, fine crystals that may be difficult to recover efficiently.[9] Implement a slower, more controlled cooling profile to allow for the growth of larger, more easily filterable crystals.
Incorrect solvent system If using a mixed-solvent system (e.g., water-ethanol), the ratio is critical. A higher proportion of an "antisolvent" like ethanol will decrease solubility.[1] Adjust the solvent ratio to optimize the yield.

Issue 3: The entire solution solidifies or "crashes out" too quickly.

Possible Cause Troubleshooting Step
Solution is highly supersaturated The initial concentration of this compound is likely too high for the temperature. Reheat the solution and add a small, measured amount of additional solvent to slightly decrease the saturation level.[9]
Presence of a crystallization inhibitor is required The formulation may require a crystallization inhibitor. Consider adding a hydrocolloid like xanthan gum or another polyol such as sorbitol to slow down and control crystal growth.[5][6]

Quantitative Data Summary

Table 1: Solubility of this compound vs. Sucrose in Water

CompoundTemperatureSolubility (g / 100 mL water)
This compound 20 °C~60 g
Sucrose 20 °C~67 g
This compound 37 °C~200 g[8]
Sucrose 37 °C~220 g[8]

Table 2: Effective Concentrations of Polysaccharide Inhibitors

InhibitorTarget SugarEffective Concentration Range (% w/w)
Xanthan Gum This compound0.05 - 0.25%[6]
Water-Soluble Soybean Polysaccharide Erythritol0.5 - 5.0%[6]
LM Pectin, HM Pectin, Gum Arabic Sucralose0.5 - 5.0%[6]

Experimental Protocols

Protocol 1: Determining this compound Solubility by the Isothermal Method

Objective: To determine the maximum solubility of this compound in a specific solvent system at a constant temperature.

Methodology:

  • Prepare a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or vials in a water bath).

  • Add a fixed amount of the chosen solvent (e.g., 10 mL of deionized water) to each vessel.

  • Add an excess amount of crystalline this compound to each vessel to ensure a saturated solution with solid this compound remaining.

  • Equilibrate the vessels at the desired constant temperature (e.g., 25°C, 40°C, 60°C) under continuous, gentle agitation for a period sufficient to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours.

  • Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe equipped with a filter (e.g., 0.45 µm) to prevent solid particles from being transferred.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) or by gravimetric analysis after evaporating the solvent.[3][8]

  • Repeat the measurement at different temperatures to construct a solubility curve.

Protocol 2: Evaluating the Efficacy of a Crystallization Inhibitor

Objective: To assess the ability of an additive (e.g., xanthan gum) to prevent or delay this compound crystallization.

Methodology:

  • Prepare a supersaturated stock solution of this compound at an elevated temperature (e.g., 70% w/w at 80°C).

  • Prepare several test samples by adding varying concentrations of the inhibitor (e.g., 0.05%, 0.1%, 0.2% w/w xanthan gum) to aliquots of the hot this compound stock solution. Include a control sample with no inhibitor.

  • Ensure the inhibitor is fully dissolved, using gentle heat and stirring if necessary.

  • Transfer all samples to identical, clean vials and place them in a controlled environment (e.g., a temperature-controlled chamber at 25°C).

  • Visually inspect the samples at regular intervals (e.g., every hour for the first 12 hours, then every 24 hours) for the first signs of turbidity or crystal formation.

  • Record the "induction time" – the time taken for crystallization to begin in each sample.

  • The effectiveness of the inhibitor is determined by its ability to prolong the induction time compared to the control. Further analysis can be done using techniques like polarized light microscopy to observe crystal morphology.

Visualizations

Troubleshooting_Workflow start Crystallization Observed in this compound Solution q1 Is the solution supersaturated? start->q1 q2 Was there a temperature drop? q1->q2 Yes reassess Reassess Formulation: - Lower this compound Concentration - Adjust Solvent System q1->reassess No a1_yes Yes a1_no No sol1 Action: Gently reheat to redissolve crystals. Implement controlled cooling. q2->sol1 Yes q3 Are impurities or nucleation sites present? q2->q3 No a2_yes Yes a2_no No end_node Problem Resolved sol1->end_node sol2 Action: Filter hot solution (e.g., 0.22 µm filter). q3->sol2 Yes q4 Is an inhibitor needed? q3->q4 No a3_yes Yes a3_no No sol2->end_node sol3 Action: Add inhibitor (e.g., Xanthan Gum, Sorbitol). q4->sol3 Yes q4->reassess No a4_yes Yes a4_no No sol3->end_node

Caption: Troubleshooting workflow for unexpected this compound crystallization.

Experimental_Workflow prep_solution 1. Prepare Supersaturated This compound Stock Solution (e.g., 70% w/w at 80°C) prep_samples 2. Create Samples: - Control (No Inhibitor) - Test (Varying Inhibitor Conc.) prep_solution->prep_samples cool 3. Cool all samples to controlled temperature (e.g., 25°C) prep_samples->cool observe 4. Observe at regular intervals for turbidity or crystal formation cool->observe record 5. Record Induction Time for each sample observe->record analyze 6. Analyze Results: Compare induction times to evaluate inhibitor efficacy record->analyze

Caption: Experimental workflow for evaluating crystallization inhibitors.

References

Technical Support Center: Preventing Maillard Reaction with Maltitol in Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing maltitol to prevent the Maillard reaction during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is the Maillard reaction and why is it a concern in thermal processing?

The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein upon heating. This complex series of reactions leads to the formation of a wide range of products, some of which are desirable for flavor and color in food. However, in pharmaceutical and other sensitive applications, the Maillard reaction can lead to:

  • Discoloration: Undesirable browning of the product.

  • Formation of Impurities: Generation of potentially harmful or reactive compounds, such as 5-hydroxymethylfurfural (HMF) and acrylamide.[1]

  • Loss of Active Ingredient Efficacy: The reaction can involve amine-containing active pharmaceutical ingredients (APIs), leading to their degradation.

  • Alteration of Physical Properties: Changes in solubility, stability, and texture.

Q2: How does this compound prevent the Maillard reaction?

This compound is a sugar alcohol (polyol) and a disaccharide composed of glucose and sorbitol.[1] Crucially, it is a non-reducing sugar . The carbonyl (aldehyde or ketone) group of its constituent monosaccharides has been reduced to a hydroxyl group during its synthesis.[2] The Maillard reaction is initiated by the reaction of a carbonyl group with an amino group. Since this compound lacks this reactive carbonyl group, it cannot participate in the initial step of the Maillard reaction, thus effectively preventing the entire cascade of browning reactions.[1][2][3][4][5]

Q3: What is the thermal stability of this compound?

This compound exhibits good thermal and chemical stability, making it suitable for processes involving heat.[4][5] Decomposition of this compound generally begins at temperatures above 200°C.[5] This high thermal stability ensures that it remains intact and inert during typical thermal processing conditions where the Maillard reaction would otherwise occur with reducing sugars.

Q4: Can this compound be used as a direct replacement for reducing sugars to prevent browning?

Yes, this compound can be an effective replacement for reducing sugars like glucose, fructose, and lactose to mitigate Maillard browning.[4] It has sweetness comparable to sucrose (about 75-90%) and similar physical properties, allowing for its use in various formulations without significantly altering the sensory attributes, except for the prevention of browning.[1][3]

Troubleshooting Guide: Unexpected Browning in this compound Formulations

Encountering browning in a formulation containing this compound can be unexpected. This guide provides potential causes and troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Slight to moderate browning observed during thermal processing. Presence of reducing sugar impurities in this compound or other excipients. Even pharmaceutical-grade excipients can contain trace amounts of reducing sugars.[6] 1. Certificate of Analysis (CoA) Review: Check the CoA of your this compound and other excipients for specifications on reducing sugars. 2. Impurity Testing: Conduct analytical tests (e.g., using Fehling's solution or HPLC with refractive index detection) to quantify reducing sugar impurities in your raw materials. 3. Source High-Purity Ingredients: If impurities are detected, source this compound and other excipients with a higher purity profile and stricter specifications for reducing sugars.
Discoloration appears, but it is not typical Maillard browning. Caramelization of other components or degradation of the active ingredient. This compound itself does not caramelize upon heating.[3] 1. Thermal Analysis: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) on individual components and the final formulation to identify any thermal degradation events. 2. pH Monitoring: Ensure the pH of the formulation is within a stable range for all components, as extreme pH can catalyze other degradation reactions. 3. Forced Degradation Studies: Conduct forced degradation studies on the API and other excipients to understand their individual stability profiles under thermal stress.
Browning occurs under extreme processing conditions (e.g., very high temperatures or prolonged heating). Potential for this compound degradation at temperatures exceeding its stability threshold. While stable, this compound will degrade at very high temperatures (above 200°C).[5] 1. Process Parameter Review: Evaluate your thermal processing parameters. If temperatures exceed 200°C, consider process optimization to reduce the thermal stress on the formulation. 2. Time-Temperature Study: Conduct a study to determine the acceptable limits of processing time and temperature for your specific formulation to avoid degradation.
Unexpected browning in the presence of an amine-containing active pharmaceutical ingredient (API). Interaction of the API with impurities from other excipients. The browning may not be due to this compound but rather the interaction of the API with impurities from other formulation components.[6] 1. Excipient Compatibility Studies: Perform compatibility studies with the API and each individual excipient to identify the source of the interaction. 2. Formulation Re-evaluation: If an incompatibility is identified, consider replacing the problematic excipient.

Data Presentation

The following table summarizes the significant reduction in the formation of key Maillard reaction products (MRPs) when this compound is used as a substitute for sucrose in a fried dough twist model system.

SweetenerAcrylamide (μg/kg)5-Hydroxymethylfurfural (HMF) (μg/kg)
SucroseHigh (not specified)High (not specified)
This compound 85.68 ± 13.38 474.08 ± 26.16
LactitolSignificantly ReducedSignificantly Reduced
SorbitolSignificantly ReducedSignificantly Reduced
Data adapted from a study on fried dough twists, demonstrating the efficacy of polyols in mitigating MRPs.[1] The study noted that the amounts of acrylamide and HMF were significantly reduced compared to sucrose, with this compound yielding the lowest levels among the tested polyols.

The table below provides a representative comparison of the browning intensity, measured by absorbance at 420 nm, in model systems containing either glucose (a reducing sugar) or this compound (a non-reducing sugar) with an amino acid after heating.

SystemHeating Time (minutes)Absorbance at 420 nm (Arbitrary Units)
Glucose + Glycine0~0.05
30~0.50
60~1.20
90~2.00
This compound + Glycine 0 ~0.05
30 ~0.05
60 ~0.06
90 ~0.06
This table is a representative illustration based on the established chemical principle that this compound does not participate in the Maillard reaction.[1][2][3][4][5] The absorbance values for the glucose system are typical for a Maillard browning reaction, showing a significant increase over time,[7][8][9] while the values for the this compound system are expected to remain at baseline, indicating no browning.

Experimental Protocols

Objective: To demonstrate and quantify the inhibitory effect of this compound on Maillard reaction-induced browning compared to a reducing sugar (glucose).

Principle: The extent of the Maillard reaction can be monitored by measuring the development of brown pigments, which absorb light at a wavelength of 420 nm.[7][8][9][10][11][12] By comparing the change in absorbance in a heated solution containing an amino acid and glucose versus one containing an amino acid and this compound, the inhibitory effect of this compound can be quantified.

Materials:

  • This compound (high purity)

  • D-Glucose (analytical grade)

  • Glycine (or other amino acid of interest)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Spectrophotometer

  • Heating block or water bath capable of maintaining 90°C ± 1°C

  • Test tubes and pipettes

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a 1.0 M solution of this compound in deionized water.

    • Prepare a 1.0 M solution of D-glucose in deionized water.

    • Prepare a 1.0 M solution of glycine in 0.1 M phosphate buffer (pH 7.0).

  • Reaction Setup:

    • Label three sets of test tubes: "this compound," "Glucose," and "Control."

    • This compound Tubes: Add 1.0 mL of the 1.0 M this compound solution and 1.0 mL of the 1.0 M glycine solution.

    • Glucose Tubes: Add 1.0 mL of the 1.0 M D-glucose solution and 1.0 mL of the 1.0 M glycine solution.

    • Control Tubes: Add 1.0 mL of the 1.0 M this compound solution and 1.0 mL of the phosphate buffer, AND 1.0 mL of the 1.0 M D-glucose solution and 1.0 mL of the phosphate buffer. These will serve as blanks for the spectrophotometer readings.

  • Heating and Sampling:

    • Place all test tubes in the heating block or water bath set to 90°C.

    • At specified time intervals (e.g., 0, 30, 60, 90, and 120 minutes), remove one tube from each set.

    • Immediately cool the removed tubes in an ice bath to stop the reaction.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to a wavelength of 420 nm.

    • Use the corresponding control tube (this compound + buffer or glucose + buffer) to zero the spectrophotometer for each measurement.

    • Measure the absorbance of the heated this compound-glycine and glucose-glycine solutions at each time point.

  • Data Analysis:

    • Plot the absorbance at 420 nm as a function of heating time for both the this compound and glucose systems.

    • Compare the browning development in the two systems.

Expected Results: The glucose-glycine solution will show a significant increase in absorbance at 420 nm over time, indicating the progression of the Maillard reaction and the formation of brown pigments. In contrast, the this compound-glycine solution's absorbance should remain close to the initial reading, demonstrating the prevention of Maillard browning.

Visualizations

Maillard_Reaction_Pathway cluster_this compound This compound (Non-Reducing Sugar) cluster_ReducingSugar Reducing Sugar This compound This compound (No Carbonyl Group) NoReaction No Reaction AminoAcid_M Amino Acid ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base ReducingSugar->SchiffBase AminoAcid_RS Amino Acid AminoAcid_RS->SchiffBase Amadori Amadori Product SchiffBase->Amadori + Rearrangement Advanced Advanced Glycation End-products (AGEs) (Brown Pigments) Amadori->Advanced + Heat

Caption: this compound's prevention of the Maillard reaction pathway.

Troubleshooting_Workflow Start Unexpected Browning in this compound Formulation CheckImpurities Check for Reducing Sugar Impurities in Raw Materials Start->CheckImpurities CheckConditions Review Processing Conditions (Temp, pH) CheckImpurities->CheckConditions No ImpuritiesFound Source Higher Purity Materials CheckImpurities->ImpuritiesFound Yes CheckCompatibility Evaluate API-Excipient Compatibility CheckConditions->CheckCompatibility Optimal ConditionsHarsh Optimize Process Parameters CheckConditions->ConditionsHarsh Harsh Incompatibility Reformulate with Compatible Excipients CheckCompatibility->Incompatibility Incompatible Resolved Browning Issue Resolved CheckCompatibility->Resolved Compatible ImpuritiesFound->Resolved ConditionsHarsh->Resolved Incompatibility->Resolved

References

Technical Support Center: Maltitol Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of maltitol by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during this compound analysis by HPLC?

A1: The most frequently encountered issues include poor peak shape (peak splitting, tailing, or broadening), retention time variability, and baseline instability, particularly when using a Refractive Index Detector (RID).[1][2][3] Inaccurate quantification can also arise from matrix effects and improper sample preparation.[4][5]

Q2: Which HPLC columns are suitable for this compound analysis?

A2: Several types of columns are effective for analyzing sugar alcohols like this compound. Ion-exclusion columns, such as the Rezex and Aminex series, are commonly used.[4][6] Ligand exchange columns, like the Shodex SUGAR series, are also a popular choice and are recommended in USP methods.[7][8][9] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as the Atlantis Premier BEH Z-HILIC, can provide good retention and separation.[10][11]

Q3: What detection methods are appropriate for this compound analysis?

A3: Since this compound lacks a UV chromophore, UV detection is generally not suitable without derivatization.[6][12] The most common detectors are the Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD).[7][13] Mass Spectrometry (MS) can also be used for confirmation.[5]

Q4: Why is sample preparation critical for this compound analysis?

A4: Proper sample preparation is essential to prevent issues like column clogging and to improve the accuracy and sensitivity of the analysis.[7][12] Food and pharmaceutical matrices can be complex, and components with similar polarities to this compound can interfere with its isolation.[7] Effective sample cleanup can shorten analysis time and enhance method selectivity.[7][12]

Troubleshooting Guides

Peak Shape Problems

Q1: My this compound peak is splitting or showing shoulders. What could be the cause?

A1: Peak splitting for sugar alcohols can be due to several factors:

  • Anomer Separation: this compound can exist in different anomeric forms (α and β), which may separate under certain HPLC conditions. Increasing the column temperature (e.g., 60-80°C) can help accelerate the interconversion between anomers, resulting in a single, sharper peak.[1]

  • Clogged Column Frit: A blockage at the column inlet can disrupt the sample flow, causing distorted peaks. If all peaks in the chromatogram are split, this is a likely cause. Backflushing the column or replacing the frit may resolve the issue.[1][14]

  • Column Void: A void in the column packing material can also lead to peak splitting. This often requires column replacement.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the mobile phase whenever possible.[14][15]

Q2: What is causing my this compound peak to tail?

A2: Peak tailing is often a result of:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with acidic silanol groups on silica-based columns, can cause tailing. Using a well-endcapped column or adjusting the mobile phase pH can mitigate this.[1][2]

  • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[1][15]

  • Dead Volume: Excessive dead volume in the tubing and connections can contribute to peak broadening and tailing. Ensure all fittings are secure and use tubing with the appropriate inner diameter.[14][16]

Baseline and Retention Time Issues

Q3: I am observing baseline noise or drift, especially with my RID. What should I do?

A3: Baseline instability with an RID is a common problem and can be addressed by:

  • Temperature Stabilization: RIDs are highly sensitive to temperature fluctuations. Ensure the column and detector are in a temperature-controlled environment and allow the system to fully stabilize before analysis.[1]

  • Mobile Phase Degassing: Dissolved gases in the mobile phase can cause baseline noise. Thoroughly degas the mobile phase using sonication or an online degasser.[1][17]

  • System Purity: Use high-purity solvents and prepare the mobile phase fresh daily to avoid contamination.[1] Contamination in the mobile phase can lead to spurious "ghost peaks".[2][3]

  • Pump and Flow Cell Issues: Check for air bubbles in the pump or detector flow cell and purge the system if necessary. Leaks in the pump or faulty check valves can also cause an unstable baseline.[1]

Q4: Why are my retention times for this compound inconsistent?

A4: Retention time variability can be caused by:

  • Temperature Fluctuations: As with baseline issues, changes in ambient or column temperature can affect retention times. Using a column oven is crucial for reproducibility.[1][18]

  • Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or changes in pH can lead to shifts in retention time. Prepare the mobile phase carefully and ensure proper mixing.[18]

  • Pump Malfunction: An inconsistent flow rate from the pump due to leaks or faulty check valves will directly impact retention times. Regular system maintenance is essential.[1]

Experimental Protocols

General HPLC-RID Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

ParameterRecommended Condition
Column Shodex SUGAR SP0810 (8.0 mm I.D. x 100 mm) or equivalent L34 packing
Mobile Phase Degassed, HPLC-grade Water
Flow Rate 0.5 mL/min
Column Temperature 60 °C
Detector Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C)
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 0.1 to 5 mg/mL).
Sample Preparation Varies by matrix. A general procedure for a solid sample is to dissolve a known weight in water, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[4][7] For complex matrices, a cleanup step such as precipitation with Carrez reagents or solid-phase extraction (SPE) may be necessary.[7][12]
HILIC Method for Sugar Alcohols

This method is suitable for separating a mixture of sugar alcohols.

ParameterRecommended Condition
Column Atlantis Premier BEH Z-HILIC or equivalent
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector RI, ELSD, or CAD
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to ensure solubility and compatibility with the mobile phase. Filter through a 0.2 µm PVDF syringe filter.

Visual Troubleshooting Workflows

G Troubleshooting Peak Shape Issues start Poor Peak Shape Observed q1 Are all peaks affected? start->q1 all_peaks Likely a System Issue q1->all_peaks Yes single_peak Likely a Chemical or Method-Specific Issue q1->single_peak No sys_issue1 Check for column void or clogged frit. all_peaks->sys_issue1 sys_issue2 Inspect for dead volume in tubing/connections. all_peaks->sys_issue2 sys_issue3 Verify sample solvent is not too strong. all_peaks->sys_issue3 end Peak Shape Improved sys_issue1->end sys_issue2->end sys_issue3->end chem_issue1 Peak Splitting? Increase column temperature to address anomer separation. single_peak->chem_issue1 chem_issue2 Peak Tailing? Reduce sample concentration or use end-capped column. single_peak->chem_issue2 chem_issue3 Adjust mobile phase pH. single_peak->chem_issue3 chem_issue1->end chem_issue2->end chem_issue3->end

Caption: A logical workflow for diagnosing common peak shape problems.

G Troubleshooting Baseline and Retention Time Instability start Baseline Noise or Retention Time Shifts q1 Is the baseline noisy or drifting? start->q1 baseline_yes Address Baseline Instability q1->baseline_yes Yes rt_no Address Retention Time Variability q1->rt_no No baseline_sol1 Ensure column and detector temperature are stable. baseline_yes->baseline_sol1 baseline_sol2 Thoroughly degas mobile phase. baseline_yes->baseline_sol2 baseline_sol3 Check for leaks and air bubbles in pump/detector. baseline_yes->baseline_sol3 baseline_sol4 Use high-purity solvents. baseline_yes->baseline_sol4 end System Stabilized baseline_sol1->end baseline_sol2->end baseline_sol3->end baseline_sol4->end rt_sol1 Use a column oven for consistent temperature. rt_no->rt_sol1 rt_sol2 Verify mobile phase composition and pH. rt_no->rt_sol2 rt_sol3 Perform pump maintenance; check for leaks. rt_no->rt_sol3 rt_sol1->end rt_sol2->end rt_sol3->end

Caption: A guide to resolving baseline and retention time issues.

References

Technical Support Center: Optimizing Enzymatic Maltitol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of maltitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental yield.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound. The problems are categorized for easy navigation, followed by probable causes and recommended solutions.

1. Low or No this compound Yield

Probable Cause Recommended Solution
Incorrect Reaction Conditions Verify and optimize reaction parameters such as pH, temperature, and buffer composition. Optimal conditions can vary significantly depending on the enzyme used. For example, a recombinant Cyclodextrin Glycosyltransferase (CGTase) from Bacillus circulans A11 has shown optimal this compound production at pH 6.0 and 50°C.[1][2]
Sub-optimal Substrate Concentration Ensure the concentrations of your glucosyl donor (e.g., β-cyclodextrin, maltose) and acceptor (e.g., sorbitol) are at optimal levels. For the CGTase from B. circulans A11, optimal yields were achieved with 1% (w/v) β-cyclodextrin and 1% (w/v) sorbitol.[1][2]
Low Enzyme Activity or Concentration Increase the enzyme concentration in the reaction mixture. For the CGTase-mediated synthesis, a concentration of 400 U/mL was found to be optimal.[1][2] If activity is low, verify the enzyme's specific activity and ensure proper storage and handling to prevent denaturation.
Enzyme Inhibition The product, this compound, or by-products may be inhibiting the enzyme. Consider strategies to remove the product as it is formed, such as in-situ product removal techniques.
Inactive Enzyme Confirm the activity of your enzyme stock using a standard assay before starting the synthesis. Improper storage or handling can lead to a loss of enzymatic activity.
Issues with Cofactors (for Maltose Reductase) If using an NAD(P)H-dependent maltose reductase, ensure the presence of the correct cofactor in sufficient concentration. Implement a cofactor regeneration system to maintain a constant supply of the reduced cofactor.[3][4][5][6]

2. Presence of Undesired By-products

Probable Cause Recommended Solution
Side Reactions Catalyzed by the Enzyme Optimize reaction conditions to favor the desired synthesis reaction over side reactions like hydrolysis. For CGTase, hydrolysis is a minor reaction but can be influenced by reaction conditions.[1]
Impure Substrates Use high-purity substrates to avoid the introduction of contaminants that may act as alternative substrates or inhibitors.
Sub-optimal Substrate Ratio Vary the ratio of donor to acceptor substrate to minimize the formation of by-products from self-condensation or alternative reactions.
Over-reduction of Maltose (in Reductase-based Synthesis) In processes involving the reduction of maltose, over-hydrogenation can lead to the formation of sorbitol and glucose.[7] Careful control of the reducing agent and reaction time is crucial.

3. Difficulty in Product Purification

Probable Cause Recommended Solution
Co-elution of Product with Substrates or By-products in Chromatography Optimize the chromatographic separation method. For High-Performance Liquid Chromatography (HPLC), adjust the mobile phase composition, flow rate, or column type. An amino column with an acetonitrile:water mobile phase is commonly used for separating sugars and sugar alcohols.[1][8]
Complex Reaction Mixture Simplify the reaction mixture by using purified enzymes and high-purity substrates. Consider preliminary purification steps like precipitation or solvent extraction before final chromatographic purification.[9]
Low Resolution of Analytical Method For Thin Layer Chromatography (TLC), experiment with different solvent systems to achieve better separation of spots. For HPLC, consider using a column with a different stationary phase or a gradient elution method.

4. Inconsistent Results Between Batches

Probable Cause Recommended Solution
Variability in Enzyme Activity Standardize the enzyme activity in each batch. Perform an activity assay for each new lot of enzyme.
Inconsistent Reaction Conditions Precisely control all reaction parameters, including temperature, pH, substrate concentrations, and incubation time, for every experiment.
Inaccurate Quantification Calibrate analytical instruments regularly. Use a validated analytical method for quantifying this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for maximizing this compound yield in a CGTase-catalyzed reaction?

A1: The key parameters to optimize are pH, temperature, substrate concentrations (both donor and acceptor), enzyme concentration, and incubation time. For instance, one study found the optimal conditions for a recombinant CGTase to be pH 6.0, 50°C, 1% (w/v) β-cyclodextrin, 1% (w/v) sorbitol, 400 U/mL of CGTase, and an incubation time of 72 hours, which resulted in a 25% (w/w) yield of this compound.[1][2][10]

Q2: My this compound yield is lower than expected when using maltose reductase. What could be the problem?

A2: Low yields with maltose reductase can be due to several factors. A primary concern is the availability and regeneration of the NAD(P)H cofactor. Without an efficient cofactor regeneration system, the reaction will quickly cease as the reduced cofactor is depleted.[3][4][5][6] Other potential issues include enzyme instability, sub-optimal pH or temperature, and product inhibition.

Q3: How can I monitor the progress of my enzymatic this compound synthesis reaction?

A3: The reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] TLC provides a quick qualitative assessment of product formation, while HPLC with a refractive index (RI) detector allows for accurate quantification of this compound, unreacted substrates, and any by-products.[8]

Q4: What are some common by-products in enzymatic this compound synthesis?

A4: In CGTase-mediated synthesis, by-products can include maltooligosaccharides from the disproportionation or hydrolysis of the glucosyl donor.[1] In syntheses involving the reduction of maltose, sorbitol can be a significant by-product if the reaction conditions lead to the cleavage of the disaccharide followed by reduction.[7]

Q5: What are the advantages of using an immobilized enzyme for this compound synthesis?

A5: Immobilizing the enzyme can offer several advantages, including enhanced stability (thermal and operational), easier separation of the enzyme from the product, and the potential for continuous processing. This can lead to reduced production costs and improved process efficiency.

Q6: I am having trouble with my HPLC analysis of this compound. What are some common pitfalls?

A6: Common issues in HPLC analysis of sugar alcohols like this compound include poor resolution between this compound, maltose, and other sugar alcohols like sorbitol. This can often be addressed by optimizing the mobile phase composition (e.g., the ratio of acetonitrile to water) or using a specialized column for carbohydrate analysis.[8][11] Another common issue is detector sensitivity; a refractive index (RI) detector is typically used for sugar alcohols as they lack a UV chromophore.[8] Proper sample preparation, including filtration, is also crucial to prevent column clogging.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enzymatic this compound synthesis to aid in experimental design and comparison.

Table 1: Optimal Reaction Conditions for this compound Synthesis using CGTase from Bacillus circulans A11

ParameterOptimal ValueReference
pH6.0[1][2]
Temperature50°C[1][2]
β-Cyclodextrin Concentration1% (w/v)[1][2]
Sorbitol Concentration1% (w/v)[1][2]
CGTase Concentration400 U/mL[1][2]
Incubation Time72 hours[1][2]
Resulting Yield 25% (w/w) [1][2][10]

Table 2: Comparison of Yields from Different this compound Synthesis Methods

Synthesis MethodKey Enzyme(s)Starting MaterialReported YieldReference
Enzymatic (Transglycosylation)Cyclodextrin Glycosyltransferase (CGTase)β-Cyclodextrin and Sorbitol25% (w/w)[1][2][10]
Chemical (Hydrogenation)-Maltose~90% (w/w)[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Cyclodextrin Glycosyltransferase (CGTase)

This protocol is adapted from a study on recombinant CGTase from Bacillus circulans A11.[1]

Materials:

  • Recombinant CGTase

  • β-Cyclodextrin (β-CD)

  • Sorbitol

  • 20 mM Phosphate buffer (pH 6.0)

  • Incubator shaker

  • TLC plates (Silica gel 60 F254)

  • HPLC system with a refractive index (RI) detector and an amino column

Procedure:

  • Prepare a reaction mixture containing 1% (w/v) β-CD and 1% (w/v) sorbitol in 20 mM phosphate buffer (pH 6.0).

  • Add recombinant CGTase to the reaction mixture to a final concentration of 400 U/mL.

  • Incubate the reaction mixture at 50°C with shaking for 72 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC. The developing solvent can be a mixture of butanol, ethanol, and water. Visualize the spots by spraying with a suitable reagent (e.g., sulfuric acid in ethanol) and heating.

  • After 72 hours, terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to remove any precipitate.

  • Quantify the this compound yield using an HPLC system equipped with an amino column and an RI detector. An isocratic mobile phase of acetonitrile:water (e.g., 75:25 v/v) is typically used.[1]

  • Purify the this compound from the reaction mixture using preparative HPLC if required.

Visualizations

Diagram 1: General Workflow for Enzymatic this compound Synthesis and Analysis

Workflow cluster_synthesis Synthesis Stage cluster_monitoring Monitoring & Analysis cluster_purification Purification Stage A Prepare Reaction Mixture (Substrates, Buffer) B Add Enzyme (e.g., CGTase) A->B C Incubate (Optimized Conditions) B->C D Sample Collection C->D During Incubation E Reaction Termination (e.g., Heat) D->E F Analysis (TLC, HPLC) E->F H Chromatography (e.g., Preparative HPLC) F->H Proceed to Purification G Centrifugation G->H I Product Isolation H->I Troubleshooting Start Low this compound Yield Q1 Are Reaction Conditions (pH, Temp) Optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Substrate Concentration Correct? A1_Yes->Q2 Sol1 Adjust pH and Temperature to Optimal Values A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Enzyme Activity and Concentration Sufficient? A2_Yes->Q3 Sol2 Adjust Substrate Concentrations A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is Cofactor Regeneration (if applicable) Efficient? A3_Yes->Q4 Sol3 Verify Enzyme Activity and Increase Concentration A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Further Investigation Needed (e.g., Inhibition Studies) A4_Yes->End Sol4 Implement/Optimize Cofactor Regeneration System A4_No->Sol4

References

strategies to minimize the laxative effect of maltitol in formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the laxative effect of maltitol in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the laxative effect of this compound?

A1: The laxative effect of this compound is primarily due to its incomplete digestion and absorption in the small intestine.[1][2] As a sugar alcohol (polyol), a significant portion of ingested this compound is not broken down and absorbed.[1] This unabsorbed this compound travels to the large intestine where it creates an osmotic effect, drawing water into the intestinal lumen.[3] This excess water softens the stool and increases bowel motility, leading to a laxative effect, which can manifest as diarrhea at higher doses.[3][4] Additionally, the fermentation of this compound by gut bacteria in the colon produces gas, which can contribute to symptoms like bloating and flatulence.[2][4]

Q2: What is the generally accepted laxative threshold for this compound?

A2: The laxative threshold for this compound can vary depending on individual sensitivity, the food matrix, and whether it is consumed in a single dose or throughout the day. However, general guidelines have been established through clinical studies. For adults, mild gastrointestinal symptoms may appear at doses around 40g per day, with more significant laxative effects typically occurring at daily consumptions above this amount.[1][4] Some studies have shown a mean threshold dose for diarrhea to be as high as 92-93g per day in healthy adults.[5][6] For children, the tolerance is lower, and it is suggested that this compound is well-tolerated at a single intake of up to 15g.[7]

Q3: How does the food matrix (e.g., chocolate, baked goods) influence the gastrointestinal tolerance of this compound?

A3: The food matrix plays a crucial role in the gastrointestinal tolerance of this compound. When this compound is incorporated into a food product, especially one containing fats and other solids like chocolate, its transit time through the gastrointestinal tract can be lengthened.[4] This slower transit allows for more prolonged exposure to digestive enzymes and more time for water to be reabsorbed in the large intestine, which can reduce the osmotic effect and improve tolerance.[4] For example, studies have shown that 30-40g of this compound in chocolate is well-tolerated and does not produce a laxative effect in most adults.[4][8] This suggests that the presence of other food components can moderate the physiological response to this compound.

Q4: Can the body adapt to this compound consumption over time to reduce side effects?

A4: While some studies on other polyols suggest that habitual consumption may lead to partial adaptation of the intestinal flora, research specifically on this compound indicates that it does not seem to lead to significant intestinal flora adaptation after a 9-day period of regular consumption.[4][5] Therefore, relying on adaptation as a primary strategy to minimize the laxative effect may not be effective.

Troubleshooting Guide: Minimizing this compound's Laxative Effect

Issue: My formulation containing this compound is causing significant gastrointestinal side effects (diarrhea, bloating, flatulence) in preclinical or clinical trials.

Solution 1: Dose Management

The most direct strategy is to ensure the dosage of this compound per serving remains below the established laxative threshold. Refer to the quantitative data below for guidance.

Data Presentation: Laxative Threshold of this compound

PopulationDosageObserved EffectReference
Adults~40 g/day Mild borborygmus (stomach rumbling) and flatus[4]
Adults30-40 g/day in milk chocolateNo laxative effect[8][9]
AdultsMean Threshold Dose (TD) of 92-93 g/day Onset of diarrhea or severe digestive symptoms[5][6]
ChildrenUp to 15 g in a single intakeWell-tolerated with only minor, transient flatulence[7][10]

Solution 2: Formulation with Dietary Fiber

Incorporating specific types of dietary fiber into your formulation has been clinically shown to suppress the osmotic diarrhea caused by this compound.

  • Partially Hydrolyzed Guar Gum (PHGG): This soluble, non-gelling fiber has demonstrated a significant suppressive effect on this compound-induced diarrhea.[11]

  • Cellulose: This insoluble fiber can also reduce the laxative effect by delaying gastric emptying.[12]

Data Presentation: Efficacy of Fiber in Suppressing this compound-Induced Diarrhea

Fiber Additive (Dose)Efficacy in Suppressing Diarrhea (at individual's minimal diarrheal dose of this compound)Reference
5 g PHGGDiarrhea improved in 10 out of 28 subjects (35.7%)[11][13]
10 g PHGGDiarrhea strongly suppressed in 23 out of 28 subjects (82.1%)[11][13]
CelluloseShown to suppress osmotic diarrhea and delay gastric emptying of this compound in rats.[12][12]

Experimental Protocols

Protocol 1: Determining the Minimal Dose of this compound Inducing Diarrhea

This protocol is designed to identify the lowest dose of this compound that causes a laxative effect in a subject, which can then be used to test the efficacy of mitigating strategies.

  • Subject Recruitment: Recruit healthy volunteers.

  • Dose Administration: Administer an initial dose of 10g of this compound dissolved in water to each subject.

  • Dose Escalation: Increase the dose of this compound by 5g in a stepwise manner for each subsequent administration until the subject experiences diarrhea.[11] The administrations should be separated by an adequate washout period.

  • Minimal Diarrheal Dose (MMD): The lowest dose that induces diarrhea is recorded as the MMD for that individual.

Protocol 2: Assessing the Efficacy of Fiber in Suppressing this compound-Induced Diarrhea

This protocol evaluates the effectiveness of a dietary fiber in reducing the laxative effect of this compound.

  • Subject Group: Use subjects for whom the MMD of this compound has been determined (from Protocol 1).

  • Test Formulation: Prepare a solution containing the subject's individual MMD of this compound combined with a specified dose of the test fiber (e.g., 5g or 10g of PHGG).[11]

  • Administration: Administer the test formulation to the subjects.

  • Symptom Monitoring: Monitor subjects for the incidence of diarrhea and other gastrointestinal symptoms over a defined period (e.g., 24 hours).

  • Symptom Scoring: Utilize a Visual Analog Scale (VAS) for subjects to rate the severity of symptoms such as abdominal pain, rumbling, bloating, and flatulence.[10] The VAS is typically a 100mm line where 0 represents "no symptom" and 100 represents "most severe symptom imaginable".[14]

  • Data Analysis: Compare the incidence and severity of diarrhea with and without the addition of the fiber to determine its suppressive effect.

Visualizations

Maltitol_Metabolism_and_Laxative_Effect Ingestion This compound Ingestion Small_Intestine Small Intestine Ingestion->Small_Intestine Partial_Hydrolysis Partial Hydrolysis (slow) Small_Intestine->Partial_Hydrolysis Enzymes Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed this compound Absorption Glucose & Sorbitol Absorption (incomplete) Partial_Hydrolysis->Absorption Osmotic_Effect Osmotic Effect: Water Influx Large_Intestine->Osmotic_Effect Fermentation Bacterial Fermentation Large_Intestine->Fermentation Laxative_Effect Laxative Effect (Diarrhea) Osmotic_Effect->Laxative_Effect Gas_Production Gas Production (Bloating, Flatulence) Fermentation->Gas_Production

Caption: Metabolic pathway of this compound leading to its laxative effect.

Experimental_Workflow_Tolerance_Study Start Start: Recruit Healthy Volunteers Dose_Escalation Phase 1: Determine Minimal Diarrheal Dose (MMD) (Stepwise increase of this compound dose) Start->Dose_Escalation MMD_Determined Individual MMD Established Dose_Escalation->MMD_Determined Crossover_Design Phase 2: Randomized Crossover Trial MMD_Determined->Crossover_Design Group_A Group A: MMD of this compound + Fiber Crossover_Design->Group_A Group_B Group B: MMD of this compound (Placebo Fiber) Crossover_Design->Group_B Symptom_Monitoring Symptom Monitoring & VAS Scoring Group_A->Symptom_Monitoring Group_B->Symptom_Monitoring Washout Washout Period Washout->Crossover_Design Symptom_Monitoring->Washout Switch Groups Data_Analysis Data Analysis: Compare Symptom Scores Symptom_Monitoring->Data_Analysis End End: Determine Fiber Efficacy Data_Analysis->End

Caption: Experimental workflow for a digestive tolerance study.

Mitigation_Strategies Problem This compound-Induced Laxative Effect Strategy1 Dose Management Problem->Strategy1 Strategy2 Formulation with Fiber Problem->Strategy2 Action1 Keep dose below ~30-40g per day (adults) Strategy1->Action1 Action2 Add Partially Hydrolyzed Guar Gum (PHGG) Strategy2->Action2 Action3 Add Cellulose Strategy2->Action3 Outcome Minimized Laxative Effect & Improved Tolerance Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Logical relationship of strategies to minimize this compound's laxative effect.

References

Technical Support Center: Controlling the Viscosity of Maltitol-Based Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and controlling the viscosity of maltitol-based solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of a this compound solution?

The viscosity of this compound solutions is primarily influenced by two main factors: concentration and temperature.[1][2][3]

  • Concentration: As the concentration of this compound solids in the solution increases, the viscosity increases significantly. This is due to the increased intermolecular friction between the this compound molecules.

  • Temperature: There is an inverse relationship between temperature and viscosity. Increasing the temperature of a this compound solution will decrease its viscosity, making it more fluid.[1][2][3] Conversely, decreasing the temperature will increase the viscosity.

Q2: How does pH affect the viscosity of this compound solutions?

This compound solutions are stable over a wide pH range, typically from 3 to 9.[4] Within this range, the effect of pH on the viscosity of a pure this compound solution is generally not significant. However, extreme pH values outside of this range can lead to hydrolysis of this compound, which may alter the viscosity. It is important to note that the presence of other pH-sensitive excipients in a formulation can indirectly influence the overall viscosity of the solution in response to pH changes.

Q3: Can I blend this compound solutions with other excipients to modify viscosity?

Yes, blending this compound solutions with other polyols is a common strategy to achieve a target viscosity. This compound is miscible with other common pharmaceutical excipients such as sorbitol, glycerin, and propylene glycol.[1][3][4] For instance, mixing with sorbitol solution can be an effective way to obtain a desired viscosity.[1][2][3] The final viscosity of the blend will depend on the properties and proportions of the individual components.

Q4: What is a typical viscosity for a commercially available this compound solution?

The viscosity of commercial this compound solutions can vary depending on their concentration. For example, a 75% solution of this compound (such as Lycasin® 80/55) has a viscosity of approximately 2000 millipascal-seconds (mPa·s) at 20°C.[1][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with the viscosity of this compound-based solutions.

Problem Potential Causes Troubleshooting Steps
Viscosity is too high 1. this compound concentration is too high.2. Temperature of the solution is too low.3. Interaction with other excipients in the formulation.1. Decrease Concentration: Dilute the solution with a suitable solvent (e.g., purified water) to lower the this compound concentration.2. Increase Temperature: Gently warm the solution. A slight increase in temperature can significantly reduce viscosity. Ensure the temperature is appropriate for all components in the formulation.3. Excipient Adjustment: If the formulation contains other excipients, consider reducing their concentration or substituting them with less viscous alternatives. You can also blend with a lower viscosity polyol like sorbitol.
Viscosity is too low 1. this compound concentration is too low.2. Temperature of the solution is too high.3. Degradation of this compound or other components.1. Increase Concentration: If feasible, increase the concentration of this compound. This can be done by dissolving more this compound solids or by controlled evaporation of the solvent.2. Decrease Temperature: Cool the solution to an appropriate temperature for your process.3. Investigate Degradation: If unexpected low viscosity is observed, it could be a sign of chemical degradation. Verify the stability of all components at the formulation's pH and temperature.
Inconsistent viscosity between batches 1. Inaccurate measurement of components.2. Variations in ambient temperature.3. Inconsistent mixing procedures.4. Variability in raw materials.1. Standardize Measurements: Ensure all components are weighed and measured accurately using calibrated equipment.2. Control Temperature: Maintain a consistent temperature during the preparation and measurement of the solution.3. Standardize Mixing: Use a consistent mixing speed, time, and equipment for all batches.4. Raw Material QC: Perform quality control checks on incoming raw materials to ensure consistency.

Data Presentation

Table 1: Viscosity of Aqueous this compound Solutions at 20°C

Concentration of this compound (% w/v)Viscosity (mPa·s)
108
2010
3011
4015
5024
6070

Source: Adapted from various sources providing typical values.

Table 2: Effect of Temperature on the Viscosity of a 75% this compound Solution (Lycasin® 80/55)

Temperature (°C)Approximate Viscosity (mPa·s)
10> 8000
20~2000
30~800
40~400
50~200

Source: Adapted from graphical data presented in technical literature.[1][3][4]

Experimental Protocols

Protocol: Measuring Viscosity of a this compound-Based Solution Using a Rotational Viscometer

This protocol provides a standardized method for measuring the viscosity of this compound-based solutions using a rotational viscometer, in line with principles outlined in standards such as USP <912> and ASTM D2196.[5][6][7][8][9]

1. Objective: To accurately determine the dynamic viscosity of a this compound-based solution at a specified temperature.

2. Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield or similar) with a set of spindles.

  • Low-form Griffin beaker (600 mL).

  • Water bath or temperature controller for the viscometer.

  • Calibrated thermometer.

  • This compound-based solution to be tested.

  • Viscosity standard fluid for calibration check.

3. Procedure:

  • Instrument Setup and Calibration Check:

    • Ensure the viscometer is level on a stable, vibration-free surface.

    • Perform a calibration check using a certified viscosity standard fluid close to the expected viscosity of the sample. The measured viscosity should be within the specified tolerance of the standard.

  • Sample Preparation and Temperature Equilibration:

    • Place a sufficient volume of the this compound solution into a 600 mL beaker to ensure the spindle will be immersed to the specified mark.

    • Place the beaker in the water bath or connect the temperature controller to bring the sample to the desired measurement temperature (e.g., 20°C ± 0.1°C).

    • Allow at least 30 minutes for the sample to reach thermal equilibrium.[7] Monitor the temperature with a calibrated thermometer.

  • Spindle Selection and Measurement:

    • Select a spindle and rotational speed that will result in a torque reading between 10% and 100% of the instrument's range. For highly viscous solutions, a smaller spindle and lower speed may be necessary. For lower viscosity solutions, a larger spindle and higher speed can be used.

    • Carefully attach the selected spindle to the viscometer, avoiding any bending of the shaft.

    • Gently lower the spindle into the center of the sample until it is immersed to the marked line on the spindle shaft.

    • Turn on the viscometer motor to begin rotation at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value. This may take a few seconds to a minute depending on the sample.

    • Record the viscosity (in mPa·s or cP), spindle number, rotational speed (RPM), and the percentage torque.

  • Cleaning:

    • After the measurement, turn off the motor and raise the spindle out of the sample.

    • Remove the spindle and clean it thoroughly with an appropriate solvent (e.g., deionized water for aqueous solutions) and dry it completely before storing.

4. Data Reporting: Report the viscosity value along with the measurement temperature, spindle number, and rotational speed. For non-Newtonian fluids, it is recommended to report viscosity values at multiple speeds.

Visualizations

Factors_Affecting_Viscosity Viscosity Viscosity of this compound Solution Concentration This compound Concentration Concentration->Viscosity Increases Viscosity Temperature Temperature Temperature->Viscosity Decreases Viscosity Excipients Addition of Other Excipients (e.g., Sorbitol, Glycerin) Excipients->Viscosity Modifies Viscosity pH pH (Generally stable within 3-9) pH->Viscosity Minimal effect in stable range

Caption: Key factors influencing the viscosity of this compound-based solutions.

Troubleshooting_Workflow Start Viscosity Issue Identified CheckParams Check Concentration and Temperature Start->CheckParams AdjustConc Adjust Concentration CheckParams->AdjustConc Incorrect Concentration AdjustTemp Adjust Temperature CheckParams->AdjustTemp Incorrect Temperature CheckExcipients Review Other Excipients CheckParams->CheckExcipients Parameters OK AdjustConc->CheckExcipients AdjustTemp->CheckExcipients ModifyExcipients Modify/Substitute Excipients CheckExcipients->ModifyExcipients Interaction Suspected End Viscosity Controlled CheckExcipients->End No Interaction ModifyExcipients->End

Caption: A logical workflow for troubleshooting viscosity issues.

Experimental_Workflow Start Start Experiment Prep Prepare Sample and Equilibrate Temperature Start->Prep Setup Set up Viscometer and Select Spindle/Speed Prep->Setup Measure Immerse Spindle and Start Measurement Setup->Measure Stabilize Allow Reading to Stabilize Measure->Stabilize Stabilize->Measure Not Stable Record Record Viscosity, Temp, RPM, Torque Stabilize->Record Stable Clean Clean Spindle and Equipment Record->Clean End End of Measurement Clean->End

References

Technical Support Center: Mitigating the Impact of Maltitol on Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the use of maltitol as an excipient in protein formulations, with a focus on preventing and mitigating protein aggregation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a protein stabilizer or a cause of aggregation?

This compound is primarily known as a protein stabilizer.[1] It is a polyol (sugar alcohol) used in both the food and pharmaceutical industries to protect the native structure of proteins.[1][2] The stabilizing effect is generally attributed to two main mechanisms:

  • Preferential Exclusion: this compound is preferentially excluded from the protein's surface. This thermodynamically disfavors the unfolded state (which has a larger surface area), thus stabilizing the compact, native conformation.

  • Strengthening Hydrophobic Interactions: this compound can affect the structure of water, leading to a strengthening of the hydrophobic interactions that are crucial for maintaining a protein's tertiary structure.[1]

However, its effectiveness can be limited. Aggregation issues may still arise if the this compound concentration is not optimal, or if the formulation is subjected to stresses like heat or extreme pH that overwhelm its stabilizing capacity. Therefore, aggregation in a this compound-containing formulation is typically not caused by this compound, but rather is a sign that its stabilizing effect is insufficient under the experimental conditions.

Q2: My protein is still aggregating in the presence of this compound. What are the likely causes and what should I do next?

If you observe aggregation despite the presence of this compound, consider the following factors:

  • Suboptimal Concentration: The stabilizing effect of this compound is concentration-dependent.[3] Too low a concentration may not provide sufficient stabilization. Conversely, very high concentrations can lead to issues like increased viscosity, which can be problematic for high-concentration protein formulations.[4][5][6]

  • Type of Stress: this compound may be effective against certain stresses but not others. For example, its ability to stabilize a protein against thermal stress may differ from its effectiveness during freeze-thaw cycles or mechanical agitation.

  • Protein-Specific Interactions: The efficacy of any excipient is highly dependent on the specific protein being formulated.[3] this compound's stabilizing effect on one protein may not be directly transferable to another.

  • Formulation pH and Buffer: The overall pH and buffer composition of your formulation are critical. A pH close to the protein's isoelectric point can reduce electrostatic repulsion and promote aggregation, a problem that this compound alone may not overcome.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a concentration-response study to determine the optimal this compound concentration for your specific protein and stress conditions.

  • Evaluate Co-Excipients: Consider adding other stabilizers that work via complementary mechanisms. Combining this compound with sugars like sucrose or trehalose, or amino acids like arginine, can offer synergistic protection.[7][8]

  • Adjust pH and Buffer: Ensure your formulation pH is sufficiently far from the protein's isoelectric point. Screen different buffer species.

  • Add Surfactants: For aggregation caused by exposure to interfaces (e.g., air-water, vial surface), a small amount of a non-ionic surfactant like Polysorbate 20 or 80 can be highly effective.[6]

Q3: How does this compound compare to other common stabilizers like sorbitol, sucrose, and trehalose?

This compound, sorbitol, sucrose, and trehalose are all effective protein stabilizers, but they have distinct properties.

  • Sorbitol: Like this compound, sorbitol is a polyol. Some studies have shown sorbitol to be a slightly more effective thermal stabilizer than this compound for certain proteins, such as ribonuclease A.[1]

  • Sucrose and Trehalose: These disaccharides are often considered superior stabilizers, particularly for lyophilized (freeze-dried) formulations, due to their high glass transition temperatures (Tg), which helps to maintain the protein in an amorphous, stable state.[9] Trehalose is often noted for its exceptional stabilizing capabilities.[10] Disaccharides are generally more effective protecting agents than polyalcohols in freeze-dried formulations.[11]

The choice of excipient depends on the specific application (liquid vs. lyophilized), the type of stress the protein will encounter, and the specific protein itself. A comparative analysis is often necessary to determine the best stabilizer or combination of stabilizers for a given formulation.[7][8]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action & Rationale
Increased aggregation during thermal stress (heating). Insufficient stabilization by this compound; this compound concentration may be suboptimal.1. Perform a thermal melt study using Circular Dichroism (CD). This will determine the melting temperature (Tm) of your protein in the presence of varying this compound concentrations.[12] 2. Compare with other polyols/sugars. Test sorbitol, sucrose, or trehalose, as they may offer superior thermal stability for your specific protein.[1] 3. Add a co-solute. A combination of this compound and sucrose can be more effective than either alone.[13]
Formation of visible particles after freeze-thaw cycles. Cryoconcentration effects leading to localized high protein concentrations and pH shifts; this compound may not be the optimal cryoprotectant.1. Screen other cryoprotectants. Sucrose and trehalose are generally preferred for lyophilization and freeze-thaw stability due to their ability to form a protective amorphous glass around the protein.[9] 2. Optimize the freezing rate. A very slow freezing rate can sometimes exacerbate aggregation.[14]
High viscosity in a high-concentration protein formulation. Strong intermolecular protein-protein interactions at high concentrations; while this compound helps with conformational stability, it may not sufficiently address colloidal instability.1. Measure viscosity. Characterize how viscosity changes with protein concentration. 2. Screen viscosity-reducing excipients. Amino acids like arginine are known to reduce viscosity by disrupting weak protein-protein interactions. 3. Optimize ionic strength. Adjusting the salt concentration can modulate electrostatic interactions and may reduce viscosity.
Cloudiness or opalescence observed over time during storage. Formation of large, soluble aggregates or phase separation.1. Use Dynamic Light Scattering (DLS) to monitor particle size distribution over time. This will help quantify the rate of aggregate formation.[2] 2. Incorporate a non-ionic surfactant. Low concentrations of Polysorbate 20 or 80 can prevent surface-induced aggregation and improve long-term stability.[6] 3. Evaluate a combination of stabilizers. A blend of this compound with other excipients may provide better long-term stability.[7][8]

Data Presentation: Stabilizer Comparison

Table 1: Relative Effectiveness of Common Excipients on Thermal Stability (Illustrative Data)

Excipient (at equivalent concentration)Model ProteinChange in Melting Temperature (ΔTm)% Monomer Remaining (after heat stress)Reference
Control (Buffer only)IgG10°C83%Fictional
This compoundIgG1+4.5°C91%Fictional
SorbitolIgG1+5.2°C93%Fictional
SucroseIgG1+7.0°C96%Fictional
TrehaloseIgG1+8.5°C98%Fictional

Note: This table is illustrative. Actual values are highly protein- and condition-dependent. Researchers should generate their own data.

Experimental Protocols & Workflows

Diagram 1: General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Formulation Optimization cluster_3 Re-evaluation start Protein Aggregation Observed in this compound Formulation char_agg Characterize Aggregates (SEC, DLS, Visual) start->char_agg id_stress Identify Stress Condition (Thermal, Mechanical, Storage) start->id_stress opt_this compound Optimize this compound Concentration char_agg->opt_this compound id_stress->opt_this compound screen_excip Screen Co-Excipients (Sucrose, Arginine, Polysorbate) opt_this compound->screen_excip opt_buffer Optimize Buffer (pH, Ionic Strength) screen_excip->opt_buffer re_eval Re-evaluate Stability Under Stress opt_buffer->re_eval re_eval->opt_this compound Failure final Stable Formulation Achieved re_eval->final Success

Caption: A workflow for troubleshooting protein aggregation in this compound-based formulations.

Diagram 2: Mechanism of Preferential Exclusion

G cluster_0 Unfolded State (High Surface Area) cluster_1 Native State (Low Surface Area) U_protein Unfolded Protein U_water Water U_this compound This compound N_protein Native Protein U_protein->N_protein Folding (Favored) N_protein->U_protein Unfolding (Disfavored) N_water Water N_this compound This compound label_text This compound is excluded from the protein surface. This raises the free energy of the unfolded state more than the native state, shifting the equilibrium towards the folded, stable form.

Caption: this compound stabilizes proteins via the preferential exclusion mechanism.

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic size.

Methodology:

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight range of your protein and its expected aggregates (e.g., 10-600 kDa for a typical monoclonal antibody).[15]

  • Mobile Phase Preparation: The mobile phase should be non-denaturing and prevent interactions between the protein and the column matrix. A common mobile phase is 150 mM sodium phosphate, pH 7.0.[15] Ensure the buffer is filtered (≤0.2 µm) and degassed.[16]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[15]

  • Sample Preparation: Filter the protein sample through a low-binding 0.22 µm syringe filter to remove any large particulates. Dilute the sample in the mobile phase if necessary to ensure it is within the linear range of the detector.

  • Injection and Elution: Inject a defined volume of the sample (e.g., 20 µL) onto the column. Elution occurs as larger molecules (aggregates) travel a shorter path and elute first, followed by the monomer, and then any smaller fragments.[1]

  • Detection: Monitor the column eluate using a UV detector, typically at 280 nm.[1]

  • Data Analysis: Integrate the area under each peak in the resulting chromatogram. The percentage of aggregate is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Circular Dichroism (CD) for Thermal Stability Assessment

Objective: To determine the melting temperature (Tm) of a protein, which is a key indicator of its conformational stability.

Methodology:

  • Sample Preparation: Prepare the protein sample in a suitable buffer. Phosphate buffer is often a good choice; avoid buffers like Tris, whose pH is highly temperature-dependent.[17][18] A typical protein concentration is 2-50 µM.[17][18] The sample volume is typically around 250 µL for a 1 mm pathlength cuvette.[17]

  • Instrument Setup:

    • Set the spectrophotometer to monitor the CD signal at a single wavelength where the protein's secondary structure gives a strong signal (e.g., 222 nm for α-helical proteins).[3][18]

    • Define the temperature range for the experiment (e.g., 20°C to 95°C).[18]

    • Set the heating rate (e.g., 2°C/min).[17][18]

  • Data Collection: Record the CD signal (in millidegrees) as the temperature is increased. A sigmoidal curve will be generated as the protein transitions from a folded to an unfolded state.

  • Data Analysis: The melting temperature (Tm) is the midpoint of this sigmoidal transition. It is the temperature at which 50% of the protein is unfolded. The sharpness of the transition provides information about the cooperativity of unfolding. A higher Tm indicates greater thermal stability.[12]

Protocol 3: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To measure the size distribution of particles in solution and detect the presence of aggregates.

Methodology:

  • Sample Preparation: Filter the sample through a DLS-specific, low-volume syringe filter (e.g., 0.02 µm) directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust particles that can interfere with the measurement.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: The instrument shines a laser through the sample, and a detector measures the intensity fluctuations of the scattered light.[2] These fluctuations are caused by the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles (aggregates) move slower, causing slower fluctuations.

  • Data Analysis: A mathematical correlator analyzes the fluctuation data to generate an autocorrelation function.[2] From this, an algorithm calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • Hydrodynamic Radius (Rh): Provides the average size of the particles in the solution.

    • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A low PDI (<0.2) indicates a monodisperse sample (e.g., primarily monomer), while a high PDI suggests the presence of multiple species, including aggregates. The presence of a second, larger peak in the size distribution is a direct indication of aggregation.[2]

References

Validation & Comparative

comparative analysis of maltitol and sorbitol as sugar substitutes.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Maltitol and Sorbitol for Pharmaceutical and Research Applications

This compound and sorbitol are polyols, or sugar alcohols, widely employed as sugar substitutes in the food, pharmaceutical, and nutraceutical industries. Both are derived from the hydrogenation of sugars and offer benefits such as reduced caloric content and a lower glycemic response compared to sucrose. However, significant differences in their physicochemical properties, metabolism, and functional characteristics make them suitable for distinct applications. This guide provides a comprehensive, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the appropriate excipient for their formulation needs.

Physicochemical and Metabolic Properties: A Quantitative Overview

The fundamental differences between this compound and sorbitol are rooted in their chemical structures. Sorbitol is a monosaccharide polyol, whereas this compound is a disaccharide polyol composed of glucose and sorbitol units.[1][2] This structural distinction influences their sweetness, caloric value, and metabolic fate.

PropertyThis compoundSorbitolSucrose (for reference)
Molecular Weight ( g/mol ) 344.31[3]182.17342.30
Relative Sweetness 75-90%[4]50-60%[3][5]100%
Caloric Value (kcal/g) ~2.1 - 2.4[3][6][7]~2.6[3][8]4.0[8]
Glycemic Index (GI) ~35[3][9]~9[3][9]~65[9]
Melting Point (°C) 148–15199-101[3][10]186
Heat of Solution (J/g) -78[3]-111[3]-17.6
Solubility in Water ( g/100g @ 25°C) 175[3]235[3]204
Hygroscopicity Low[2][11]High (excellent humectant)[10]Moderate
Thermal Stability High, stable up to 200°C[12]Good thermal stability[13]Decomposes at melting point

Metabolic Pathways and Physiological Impact

The digestion and absorption of this compound and sorbitol differ significantly, leading to distinct glycemic and gastrointestinal effects.

This compound is partially hydrolyzed in the small intestine into glucose and sorbitol.[14] The released glucose is readily absorbed, contributing to a moderate rise in blood sugar, which is reflected in its higher glycemic index compared to sorbitol. The sorbitol component and any undigested this compound pass to the large intestine.[14]

Sorbitol, on the other hand, is poorly and slowly absorbed in the small intestine.[15] The majority passes to the colon, where both polyols are fermented by gut microbiota.[14][16] This fermentation can produce gas, and the osmotic effect of the unabsorbed polyols draws water into the colon, potentially leading to laxative effects.[16][17] While both can cause gastrointestinal distress at high doses, some studies suggest sorbitol has a more pronounced laxative effect.[16][18]

Metabolism Ingestion Oral Ingestion This compound This compound Ingestion->this compound Sorbitol Sorbitol Ingestion->Sorbitol Stomach Stomach (No significant digestion) This compound->Stomach Sorbitol->Stomach SI Small Intestine Stomach->SI Stomach->SI LI Large Intestine SI->LI Undigested this compound Hydrolysis Partial Hydrolysis (Enzymatic) SI->Hydrolysis This compound Absorption_Sorbitol Poor/Slow Absorption SI->Absorption_Sorbitol Unabsorbed Sorbitol Fermentation Bacterial Fermentation LI->Fermentation Glucose Glucose Hydrolysis->Glucose Sorbitol_from_this compound Sorbitol Hydrolysis->Sorbitol_from_this compound Absorption_Glucose Absorption into Bloodstream Glucose->Absorption_Glucose Sorbitol_from_this compound->LI Blood_Glucose Impacts Blood Glucose (Moderate GI) Absorption_Glucose->Blood_Glucose Absorption_Sorbitol->LI Unabsorbed Sorbitol Low_GI Minimal Impact on Blood Glucose (Low GI) Absorption_Sorbitol->Low_GI GI_Effects Gas, Bloating, Laxative Effect Fermentation->GI_Effects

Figure 1: Comparative Metabolic Pathways of this compound and Sorbitol.

Applications in Drug Development and Formulations

Both polyols are valuable excipients in pharmaceutical formulations due to their inertness and safety profile.[19]

This compound is often favored for its sucrose-like properties.

  • Sweetening Agent: Its high relative sweetness (75-90% of sucrose) and clean taste profile make it an excellent bulk sweetener.[5][4]

  • Syrups and Suspensions: this compound solution's viscosity and non-crystallizing nature prevent "cap-locking" in bottles, a significant advantage over sucrose syrups.[1][20]

  • Coatings and Tablets: Its high thermal stability and low hygroscopicity are ideal for sugar-free hard coatings and in wet granulation processes.[1][11]

Sorbitol is utilized for its unique physical properties.

  • Humectant: As a highly hygroscopic molecule, sorbitol is an exceptional humectant, used to prevent moisture loss and maintain the texture of formulations.[5][10]

  • Plasticizer: It serves as a plasticizer in gelatin capsules.[5]

  • Bulking Agent: It provides bulk and a smooth mouthfeel, particularly in lozenges and chewable tablets.[21] Its significant negative heat of solution provides a desirable cooling sensation in the mouth.[3][4]

Key Experimental Protocols

Objective comparison of sugar substitutes relies on standardized experimental methodologies. Below are protocols for key comparative tests.

Glycemic Index (GI) Determination

Objective: To quantify the postprandial blood glucose response following the ingestion of this compound and sorbitol, relative to a glucose standard.

Methodology:

  • Subject Recruitment: A cohort of at least 10 healthy, non-diabetic subjects is recruited. Subjects undergo an overnight fast (10-12 hours) prior to testing.

  • Test Materials: 50g of available carbohydrate portions of this compound, sorbitol, and a reference food (pure glucose) are prepared, each dissolved in 250 mL of water.

  • Blood Sampling: A baseline (fasting) capillary blood sample is taken (t=0). Subjects then consume one of the test materials within 15 minutes.

  • Post-Ingestion Measurement: Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.

  • Glucose Analysis: Blood glucose concentration is measured for each sample.

  • Data Calculation: The incremental area under the blood glucose response curve (iAUC) is calculated for each subject and each test material, ignoring the area below the fasting baseline. The GI value for each polyol is calculated as: GI = (Mean iAUC for test polyol / Mean iAUC for glucose reference) x 100

GI_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase A1 Recruit Subjects (n≥10, healthy) A2 Overnight Fast (10-12 hours) A1->A2 A3 Prepare Test Solutions (50g portion in 250mL H2O) A2->A3 B1 Measure Fasting Blood Glucose (t=0) A3->B1 Start Test Day B2 Subject Consumes Test Solution B1->B2 B3 Collect Blood Samples (15, 30, 45, 60, 90, 120 min) B2->B3 C1 Analyze Glucose Concentration B3->C1 Analyze Samples C2 Calculate Incremental Area Under Curve (iAUC) C1->C2 C3 Calculate GI Value: (iAUC_test / iAUC_glucose) * 100 C2->C3

Figure 2: Experimental Workflow for Glycemic Index Determination.
Determination of Heat of Solution via Solution Calorimetry

Objective: To measure the endothermic (cooling) effect of this compound and sorbitol upon dissolution in water.

Methodology:

  • Apparatus Setup: An isothermal solution calorimeter is calibrated and equilibrated to a constant temperature (e.g., 25°C).

  • Sample Preparation: A precise mass (e.g., 1.00 g) of anhydrous, crystalline polyol (this compound or sorbitol) is weighed. A known volume (e.g., 100.0 mL) of deionized water is placed into the calorimeter vessel.

  • Measurement: Once the water temperature within the calorimeter is stable, it is recorded (T_initial). The polyol sample is added, and the solution is stirred to ensure complete dissolution.

  • Data Recording: The temperature is recorded continuously until a stable minimum temperature is reached (T_final).

  • Calculation: The heat of solution (ΔH_soln) in Joules per gram is calculated using the heat capacity of the calorimeter system and the observed temperature change (ΔT = T_final - T_initial). A negative ΔH_soln indicates an endothermic (cooling) process.

Conclusion

This compound and sorbitol are both effective sugar substitutes, but their distinct profiles dictate their optimal use. This compound serves as an excellent all-around sucrose replacement, closely mimicking its sweetness, bulk, and thermal stability with a moderate glycemic impact, making it ideal for baked goods, confectionery, and non-crystallizing syrups.[1][5][22] Sorbitol, with its very low glycemic index, pronounced cooling effect, and superior humectant properties, is better suited for specialized applications such as diabetic formulations, medicated chewing gums, and products where moisture retention is critical.[5][10] The choice between them requires careful consideration of the desired sensory attributes, processing conditions, glycemic control requirements, and potential for gastrointestinal side effects.

References

A Comparative Guide to the Validation of a Novel HPAEC-PAD Method for Maltitol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) method for the quantification of maltitol against the conventional High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) method. This document is intended to provide an objective analysis of the performance of both methods, supported by experimental data, to aid researchers in selecting the most suitable analytical technique for their specific needs.

Introduction

This compound, a sugar alcohol, is widely used as a sugar substitute in various food and pharmaceutical products.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the primary method for this compound analysis.[2][3][4] This guide focuses on the validation of a highly sensitive HPAEC-PAD method and its comparison with the more traditional HPLC-RI technique.

Methodology Comparison

A summary of the validation parameters for both the novel HPAEC-PAD method and the conventional HPLC-RI method is presented below, based on the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Validation ParameterNovel HPAEC-PAD MethodConventional HPLC-RI Method
**Linearity (R²) **>0.999>0.997
Limit of Detection (LOD) 10-20 pmol0.01–0.17 mg/mL
Limit of Quantification (LOQ) 30-60 pmol0.03–0.56 mg/mL
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 2%< 5%
Specificity High (No interference from other sugars)Moderate (Potential interference)
Sample Preparation Simple dilutionMay require derivatization or complex cleanup

Experimental Protocols

Novel High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Method

This method offers high sensitivity and selectivity for the direct quantification of non-derivatized sugars and sugar alcohols.[4]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in deionized water.

  • For complex matrices, a simple filtration step using a 0.22 µm syringe filter is performed to remove particulate matter.[4]

Chromatographic Conditions:

  • Column: A pellicular column with low ion-exchange capacity.[9][10]

  • Mobile Phase: 40 mM NaOH + 1 mM Ba(CH₃COO)₂.[9][10]

  • Flow Rate: 0.8 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with an optimal detection potential of +0.10 V.[9][10]

Conventional High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) Method

This is a widely used and robust method for this compound analysis.[4]

Sample Preparation:

  • Sample extraction is typically performed with distilled water, sometimes aided by heat (e.g., 50°C water bath).[4]

  • For samples containing proteins, a precipitation step with Carrez reagents may be necessary.[4]

  • Filtration through a 0.45 µm membrane filter is essential.[4]

  • In some cases, derivatization with a chromophoric reagent like p-nitro-benzoyl chloride is required to enhance UV detection, though this is not necessary for RI detection.[4]

Chromatographic Conditions:

  • Column: A column specifically designed for sugar and sugar alcohol separation, such as Shodex Sugars SP0810.[4][11][12]

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20).[13]

  • Flow Rate: 0.5 mL/min.[11][12]

  • Detector: Refractive Index (RI) Detector.[4]

Method Validation Workflows

The following diagrams illustrate the logical workflow for the validation of the new analytical method and a comparative overview of the two methods.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Data Analysis & Reporting Dev Develop HPAEC-PAD Method Opt Optimize Chromatographic Conditions Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Data Analyze Validation Data Rob->Data Report Generate Validation Report Data->Report

Caption: Workflow for the validation of the new HPAEC-PAD analytical method.

MethodComparison cluster_New Novel HPAEC-PAD Method cluster_Conv Conventional HPLC-RI Method cluster_Perf Performance Characteristics Prep_New Simple Sample Prep (Dilution/Filtration) Sep_New HPAEC Separation Prep_New->Sep_New Det_New Pulsed Amperometric Detection (PAD) Sep_New->Det_New Speed Faster Analysis Sep_New->Speed Sens High Sensitivity Det_New->Sens Spec High Specificity Det_New->Spec Prep_Conv Complex Sample Prep (Extraction/Cleanup) Sep_Conv HPLC Separation Prep_Conv->Sep_Conv Det_Conv Refractive Index Detection (RI) Sep_Conv->Det_Conv Rob Robustness Det_Conv->Rob

Caption: Comparison of HPAEC-PAD and HPLC-RI methods for this compound quantification.

Conclusion

The newly validated HPAEC-PAD method demonstrates significant advantages in terms of sensitivity, specificity, and simplified sample preparation compared to the conventional HPLC-RI method for the quantification of this compound. While the HPLC-RI method remains a robust and reliable technique, the HPAEC-PAD method offers a superior alternative for analyses requiring lower detection limits and for complex sample matrices where specificity is a primary concern. The choice of method will ultimately depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

References

A Comparative Guide to the Cryoprotective Effects of Maltitol and Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term preservation of viable cells is a cornerstone of biomedical research and therapeutic development. Cryopreservation, the process of storing biological materials at ultra-low temperatures, offers a means to halt cellular metabolism and extend the experimental and therapeutic window. The success of this technique hinges on the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) remains a widely used cryoprotectant, its inherent cytotoxicity has driven the search for safer and more effective alternatives. Among these, sugars and sugar alcohols have garnered significant interest. This guide provides an objective comparison of the cryoprotective effects of two such agents: maltitol and trehalose, supported by available experimental data and detailed methodologies.

Executive Summary

Trehalose is a well-documented and effective cryoprotectant for a wide range of cell types. Its cryoprotective mechanisms are multifaceted, involving membrane stabilization, protein protection, and the formation of a glassy state (vitrification) that inhibits ice crystal growth.[1][2] In contrast, direct evidence for the cryoprotective efficacy of this compound on mammalian cells is notably limited in the scientific literature. While its properties as a sugar alcohol suggest potential cryoprotective capabilities, existing studies on related applications, such as in shrimp muscle, have not shown significant positive effects.[3] Therefore, this comparison relies on extensive data for trehalose and inferred potential for this compound, highlighting a critical need for further research.

Data Presentation: Quantitative Comparison

Due to the scarcity of direct comparative studies, a side-by-side quantitative comparison of this compound and trehalose for mammalian cell cryopreservation is not feasible at this time. The following table summarizes available data on the cryoprotective efficacy of trehalose across various cell types and conditions.

Table 1: Cryoprotective Efficacy of Trehalose on Various Cell Types

Cell TypeTrehalose ConcentrationAdditional CryoprotectantsPost-Thaw Viability/OutcomeReference
Human Embryonic Kidney (HEK) Cells (3D culture)150 mM (pre-incubation) + 1200 mMAlginate encapsulation36.0 ± 7.4% viability[4]
Bovine Endothelial Cells0.2 M (pre-incubation) + 0.2-0.4 MNone87 ± 4% metabolic activity[5][6]
Human Hematopoietic Stem Cells200 mM (intracellular)None91% viability (proliferation)[7]
Human Hepatocytes200 mM10% DMSOImproved viability (63% vs. 47% with DMSO alone)[7]
Human Foetal Skin500 mM10% DMSOIncreased live cell count (65% vs. 44% with DMSO alone)[7]
Washed Beef Myofibrillar Proteins2-10% (w/w)NoneHigher denaturation enthalpy compared to maltose[8]
Mouse Sperm7.5%6% Glycerol48 ± 6% intact cells (vs. 36 ± 9% with raffinose)[9]

Note: The efficacy of trehalose is often concentration-dependent and can be enhanced when combined with other cryoprotectants or when intracellular loading is achieved.[7]

Mechanisms of Cryoprotection

Trehalose

Trehalose, a non-reducing disaccharide, is believed to exert its cryoprotective effects through several mechanisms:

  • Water Replacement Hypothesis: During dehydration associated with freezing, trehalose can replace water molecules at the surface of cellular membranes and proteins, forming hydrogen bonds that help maintain their native structure and function.[2]

  • Vitrification: Trehalose solutions have a high glass transition temperature.[1] This property allows the extracellular and intracellular fluid to form a stable, amorphous glass state at low temperatures, which physically obstructs the formation and growth of damaging ice crystals.[1]

  • Membrane Stabilization: Trehalose interacts with the lipid bilayer of cell membranes, lowering the gel-to-liquid crystalline phase transition temperature and stabilizing the membrane against freezing-induced stress.[1]

  • Inhibition of Ice Recrystallization: Even when ice crystals form, trehalose can inhibit their growth and recrystallization during thawing, a process that can cause significant cellular damage.[10]

This compound

This compound is a sugar alcohol (polyol) and its cryoprotective mechanisms are primarily inferred from studies on related compounds and its general chemical properties.[1]

  • Glass Formation: Like other sugar alcohols, this compound is capable of forming a glassy state, which can encase and protect cells and proteins from mechanical stress during freezing.[4]

  • Water Replacement and Hydrogen Bonding: The multiple hydroxyl groups on the this compound molecule can replace water, forming hydrogen bonds with proteins and membranes to maintain their structural integrity.[4]

  • Extracellular Protection: this compound is generally considered a non-penetrating cryoprotectant.[4] Its protective effects are thought to occur primarily in the extracellular environment, where it can help stabilize the osmotic balance and vitrify the external medium.[4][11]

Experimental Protocols

General Protocol for Mammalian Cell Cryopreservation

This protocol provides a general framework for evaluating cryoprotective agents. Specific parameters such as cell density, cryoprotectant concentration, and incubation times should be optimized for each cell type.

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells using standard methods (e.g., trypsinization).

    • Centrifuge the cell suspension and resuspend the pellet in cold, complete growth medium.

    • Determine cell count and viability using a method such as trypan blue exclusion.

  • Cryopreservation:

    • Centrifuge the cell suspension again and resuspend the pellet in the prepared cryopreservation medium (containing the desired concentration of this compound or trehalose) at a final concentration of 1-5 x 10^6 viable cells/mL.

    • Aliquot the cell suspension into cryovials.

    • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.

    • Place the container in a -80°C freezer overnight.

    • Transfer the vials to a liquid nitrogen tank for long-term storage.

  • Thawing and Recovery:

    • Rapidly thaw the cryovials in a 37°C water bath until a small amount of ice remains.

    • Transfer the thawed cell suspension to a tube containing pre-warmed complete growth medium to dilute the cryoprotectant.

    • Centrifuge the cells to remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.

    • Incubate under standard conditions.

  • Viability Assessment:

    • Assess cell viability at various time points post-thaw (e.g., immediately after thawing, 24 hours, and 48 hours) using quantitative methods such as:

      • Flow cytometry with propidium iodide (PI) or 7-AAD staining: To differentiate between live and dead cells.

      • Metabolic assays (e.g., MTT, resazurin): To assess cellular metabolic activity.

      • Apoptosis assays (e.g., Annexin V/PI staining): To quantify the extent of apoptosis induced by the cryopreservation process.

Visualizations

Experimental Workflow for Cryopreservation

G cluster_prep Cell Preparation cluster_freeze Freezing cluster_thaw Thawing & Recovery Harvest Harvest Cells Centrifuge1 Centrifuge Harvest->Centrifuge1 Resuspend Resuspend in Cryoprotectant Centrifuge1->Resuspend Aliquot Aliquot to Cryovials Resuspend->Aliquot SlowCool Controlled Slow Cooling (-1°C/min) Aliquot->SlowCool Storage Long-term Storage (Liquid Nitrogen) SlowCool->Storage RapidThaw Rapid Thawing (37°C) RemoveCPA Remove Cryoprotectant RapidThaw->RemoveCPA Culture Culture & Assess Viability RemoveCPA->Culture

Caption: General workflow for mammalian cell cryopreservation.

Proposed Mechanisms of Cryoprotection

G T_Membrane Membrane Stabilization T_Vitrification Extracellular Vitrification T_Water Water Replacement T_Ice Inhibition of Ice Recrystallization M_Vitrification Extracellular Vitrification M_Water Water Replacement FreezingStress Freezing Stress (Ice Formation, Osmotic Shift) FreezingStress->T_Membrane FreezingStress->T_Vitrification FreezingStress->T_Water FreezingStress->T_Ice FreezingStress->M_Vitrification FreezingStress->M_Water

Caption: Proposed mechanisms of action for trehalose and this compound.

Conclusion and Future Directions

Trehalose stands out as a promising and well-validated cryoprotectant, often used to supplement or replace traditional CPAs like DMSO, thereby reducing cytotoxicity.[5][7] Its multifaceted protective mechanisms contribute to improved cell viability and function post-thaw across a variety of cell lines.[4][5][7]

For researchers and drug development professionals seeking alternatives to DMSO, trehalose represents a viable and well-supported option. Further research is critically needed to evaluate the cryoprotective effects of this compound on various mammalian cell lines. Direct comparative studies between this compound and trehalose, employing a range of concentrations and cell types, would be invaluable in determining if this compound can serve as a useful tool in the cryopreservation toolkit. Such studies should include comprehensive assessments of cell viability, apoptosis, and functional recovery to fully elucidate the potential of this compound as a cryoprotective agent.

References

A Comparative Guide to the Cross-Validation of HPLC and Enzymatic Assays for Maltitol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of maltitol, a widely used sugar alcohol in the pharmaceutical and food industries, is critical for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a prevalent method for this analysis; however, enzymatic assays can offer a viable alternative. This guide provides a detailed comparison of these two methodologies, supported by experimental protocols and performance data, to aid researchers in selecting the most appropriate technique for their needs.

Methodology Overview

The cross-validation of analytical methods is essential to ensure the reliability and comparability of results. This guide compares a direct HPLC method with an indirect enzymatic assay for the determination of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their affinity for a stationary phase while being carried by a mobile phase. For this compound analysis, HPLC with Refractive Index Detection (RID) is a common and robust method due to its ability to detect non-chromophoric compounds like sugar alcohols.

Enzymatic Assay

Experimental Protocols

Detailed methodologies for both HPLC and the proposed indirect enzymatic assay are outlined below.

HPLC-RID Method for this compound Quantification

This protocol is based on established methods for the analysis of sugar alcohols in various matrices.[1][2][3][4]

1. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in deionized water. For complex matrices, such as food products, an extraction step with water or a solvent mixture (e.g., 30% ethanol) may be necessary, followed by sonication and centrifugation to remove insoluble components.

  • Protein removal can be achieved by treatment with Carrez reagents.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A column suitable for sugar alcohol separation, such as an amino-based column (e.g., Waters NH2) or a ligand-exchange column (e.g., Shodex SUGAR SP0810), is recommended.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v) is commonly used with amino columns. For ligand-exchange columns, deionized water is often sufficient.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, at 80°C for a Shodex SP0810 column.[2]

  • Injection Volume: 10-20 µL.[3]

  • Detector: Refractive Index Detector (RID).

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Indirect Enzymatic Assay for this compound Quantification

This proposed method involves a two-step process: enzymatic hydrolysis of this compound followed by the quantification of released glucose.

Step 1: Enzymatic Hydrolysis of this compound

This step utilizes α-glucosidase from Aspergillus niger, which has been shown to hydrolyze terminal, non-reducing α-1,4-linked D-glucose residues.[5][6]

  • Reagents:

    • α-Glucosidase from Aspergillus niger (e.g., from Megazyme)[5][6]

    • Sodium acetate buffer (100 mM, pH 4.5)

    • Sample containing this compound

    • This compound standard solutions for validation

  • Procedure:

    • Prepare a solution of the sample or standard in sodium acetate buffer.

    • Add a defined amount of α-glucosidase solution to the sample/standard. The optimal enzyme concentration should be determined experimentally to ensure complete hydrolysis.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a sufficient duration to ensure complete hydrolysis of this compound to glucose and sorbitol.[6] Incubation times may range from 30 minutes to several hours and should be optimized.

    • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes).

    • Centrifuge the sample to pellet any denatured protein. The supernatant will contain the released glucose.

Step 2: Quantification of Released Glucose using Glucose Oxidase-Peroxidase (GOPOD) Assay

The GOPOD assay is a well-established and highly specific method for glucose determination.[7][8][9][10]

  • Reagents:

    • GOPOD reagent kit (containing glucose oxidase, peroxidase, and a chromogen such as 4-aminoantipyrine).

    • Glucose standard solutions.

  • Procedure:

    • Pipette the supernatant from the hydrolysis step into a microplate well or a cuvette.

    • Add the GOPOD reagent to the well/cuvette.

    • Incubate at a specified temperature (e.g., 37°C or 50°C) for a defined period (e.g., 15-20 minutes) to allow for color development.[9][11]

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a spectrophotometer or microplate reader.[10][11]

    • Prepare a standard curve using known concentrations of glucose.

    • Calculate the concentration of glucose in the hydrolyzed sample from the standard curve. The concentration of this compound in the original sample can then be determined stoichiometrically (1 mole of this compound yields 1 mole of glucose).

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-RID and the proposed indirect enzymatic assay for this compound determination. It is important to note that a direct cross-validation study comparing these specific methods was not found in the reviewed literature. The data presented is a compilation from various studies on the analysis of this compound and related compounds.

Performance Parameter HPLC-RID Indirect Enzymatic Assay (Proposed)
Specificity High. Can resolve this compound from other sugars and sugar alcohols depending on the column and mobile phase.Potentially high for the glucose detection step. Overall specificity depends on the α-glucosidase's specificity for this compound and the absence of free glucose in the original sample.
Linearity Excellent (R² > 0.99).[2][3][12]Good to excellent for the GOPOD assay (R² > 0.99).[7]
Accuracy (Recovery) Typically >90%.[4]Expected to be high for the GOPOD step (90-102%).[7] Overall accuracy will depend on the completeness of the hydrolysis step.
Precision (RSD) Repeatability RSD < 2-5%.[3]Within-day and day-to-day precision for GOPOD assays are typically low (<3%).[7]
Limit of Detection (LOD) In the range of 0.01 - 0.17 mg/mL.[2][3]For the GOPOD assay, LOD can be in the µmol/L range.[7]
Sample Throughput Moderate. Each sample requires a chromatographic run (typically 15-30 minutes).Potentially high, especially with microplate format for the GOPOD assay.
Equipment Cost High (requires a dedicated HPLC system).Moderate (requires a spectrophotometer or microplate reader).
Ease of Use Requires expertise in chromatography.Relatively simple, especially with commercially available kits.

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for performing a cross-validation of the HPLC and the proposed indirect enzymatic assay for this compound.

cross_validation_workflow sample Sample containing this compound prep Sample Preparation (Dissolution, Extraction, Filtration) sample->prep split Split Sample Aliquots prep->split hplc_path HPLC Analysis split->hplc_path Aliquot 1 enz_path Enzymatic Assay split->enz_path Aliquot 2 hplc_protocol HPLC-RID Protocol (Injection, Separation, Detection) hplc_path->hplc_protocol hplc_data HPLC Data (Peak Area, Retention Time) hplc_protocol->hplc_data hplc_quant Quantification (vs. Calibration Curve) hplc_data->hplc_quant hplc_result This compound Concentration (HPLC Method) hplc_quant->hplc_result comparison Data Comparison & Validation hplc_result->comparison hydrolysis Step 1: Enzymatic Hydrolysis (α-glucosidase) enz_path->hydrolysis gopod Step 2: Glucose Quantification (GOPOD Assay) hydrolysis->gopod enz_data Enzymatic Data (Absorbance) gopod->enz_data enz_quant Quantification (vs. Glucose Standard Curve) enz_data->enz_quant enz_calc Stoichiometric Calculation enz_quant->enz_calc enz_result This compound Concentration (Enzymatic Method) enz_calc->enz_result enz_result->comparison stats Statistical Analysis (Correlation, Bland-Altman, etc.) comparison->stats

References

Maltitol Versus Xylitol: A Comparative Study of Their Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of sugar substitutes, maltitol and xylitol have emerged as prominent polyols, or sugar alcohols, offering sweetness with fewer calories and a lower glycemic impact than sucrose. This guide provides a comprehensive comparison of the metabolic effects of this compound and xylitol, supported by experimental data, detailed methodologies, and visual representations of their metabolic pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Data Presentation: A Quantitative Comparison

The metabolic and physiological properties of this compound and xylitol are summarized in the tables below, providing a clear comparison of their key characteristics.

PropertyThis compoundXylitolSucrose (for reference)
Glycemic Index (GI) ~35-52[1][2]~7-13[3][4][5]~65
Insulin Index ~27[1]~11~43
Caloric Value (kcal/g) ~2.1-2.4[6][7][8]~2.4[3][4][9]4.0
Relative Sweetness to Sucrose ~75-90%[6][8][10]~100%[3]100%

Table 1: Comparative Metabolic and Physical Properties

Dental Health ParameterThis compoundXylitol
Effect on Streptococcus mutans Inhibits growth[11][12]Significantly reduces counts and inhibits growth[13][14][15][16][17]
Plaque pH Response Does not significantly lower plaque pH[18]Maintains a more neutral plaque pH[6]
Cariogenicity Non-cariogenic[6][11]Non-cariogenic, potentially anti-cariogenic[15]

Table 2: Comparative Effects on Dental Health

Metabolic Pathways

The metabolic fates of this compound and xylitol differ significantly, influencing their glycemic and insulinemic responses.

This compound Metabolism

This compound is a disaccharide sugar alcohol, composed of glucose and sorbitol. Its metabolism is incomplete in the small intestine.

MaltitolMetabolism This compound This compound SmallIntestine Small Intestine (Incomplete Hydrolysis) This compound->SmallIntestine Glucose Glucose SmallIntestine->Glucose Sorbitol Sorbitol SmallIntestine->Sorbitol Bloodstream Bloodstream (Slow Absorption) Glucose->Bloodstream LargeIntestine Large Intestine (Fermentation by Gut Microbiota) Sorbitol->LargeIntestine Sorbitol->LargeIntestine SCFA Short-Chain Fatty Acids LargeIntestine->SCFA

Caption: this compound Metabolism Workflow.

In the small intestine, a portion of ingested this compound is hydrolyzed into glucose and sorbitol. The released glucose is slowly absorbed into the bloodstream, leading to a moderate increase in blood glucose and insulin levels.[19][20] The remaining this compound and sorbitol pass to the large intestine, where they are fermented by the gut microbiota into short-chain fatty acids (SCFAs).[1][20]

Xylitol Metabolism

Xylitol is a five-carbon sugar alcohol. Its metabolism is largely independent of insulin.

XylitolMetabolism Xylitol Xylitol SmallIntestine Small Intestine (Passive Diffusion) Xylitol->SmallIntestine Liver Liver SmallIntestine->Liver DXylulose D-Xylulose Liver->DXylulose Polyol Dehydrogenase DXylulose5P D-Xylulose-5-Phosphate DXylulose->DXylulose5P Xylulokinase PentosePhosphatePathway Pentose Phosphate Pathway DXylulose5P->PentosePhosphatePathway

Caption: Xylitol Metabolism Pathway.

Xylitol is absorbed in the small intestine via passive diffusion.[6] A significant portion is transported to the liver, where it is converted to D-xylulose by polyol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[3][21] This metabolic route bypasses the main glycolysis pathway initially, resulting in a minimal impact on blood glucose and insulin levels.[3][4]

Experimental Protocols

Glycemic and Insulin Response Determination

Objective: To determine the glycemic index (GI) and insulin index (II) of this compound and xylitol in human subjects.

Methodology:

  • Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include diabetes, metabolic disorders, and the use of medications known to affect glucose metabolism.

  • Protocol: The study follows a randomized, crossover design.

  • Test Product Administration: After an overnight fast, subjects consume a test food containing a specific amount (e.g., 25 or 50 grams) of either this compound, xylitol, or a reference carbohydrate (glucose or white bread) dissolved in water.

  • Blood Sampling: Capillary or venous blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-consumption.[22]

  • Biochemical Analysis: Blood samples are analyzed for glucose and insulin concentrations.

  • Data Analysis: The incremental area under the curve (iAUC) for both glucose and insulin responses is calculated for each test food. The GI is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100. The II is calculated similarly using the insulin iAUC values.

Dental Plaque pH Measurement

Objective: To assess the effect of this compound and xylitol on dental plaque pH in vivo.

Methodology:

  • Subject Recruitment: Subjects with a history of dental caries and sufficient plaque accumulation are selected.

  • Plaque Accumulation: Subjects refrain from all oral hygiene procedures for a specified period (e.g., 48 hours) to allow for plaque accumulation.[23]

  • Baseline pH Measurement: A baseline plaque pH is measured from specific tooth surfaces (e.g., interproximal areas) using a microelectrode.[4][23]

  • Test Rinse: Subjects rinse their mouths with a solution containing a standardized concentration of this compound, xylitol, or a control substance (e.g., sucrose or water) for a set duration (e.g., 60 seconds).[15][24]

  • Post-Rinse pH Measurement: Plaque pH is measured at multiple time points after rinsing (e.g., 2, 5, 10, 15, 20, 30, 45, and 60 minutes) to monitor the pH changes over time.

  • Data Analysis: The minimum pH reached and the total time the plaque pH remains below a critical value (e.g., 5.7) are determined to assess the acidogenic potential of the sweetener.

In Vitro Inhibition of Streptococcus mutans

Objective: To evaluate the inhibitory effect of this compound and xylitol on the growth of Streptococcus mutans.

Methodology:

  • Bacterial Strain: A standardized strain of Streptococcus mutans (e.g., ATCC 25175) is used.

  • Culture Medium: The bacteria are cultured in a suitable broth medium (e.g., Brain Heart Infusion broth) supplemented with various concentrations of this compound, xylitol, or a control sugar (e.g., sucrose).

  • Incubation: The cultures are incubated under controlled anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Growth Measurement: Bacterial growth is assessed by measuring the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Analysis: The OD values are compared between the different sweetener conditions to determine the extent of growth inhibition. The minimum inhibitory concentration (MIC) can also be determined.

Conclusion

Both this compound and xylitol offer significant advantages over sucrose in terms of their metabolic effects, particularly for individuals seeking to manage blood glucose levels and improve dental health. Xylitol demonstrates a lower glycemic and insulinemic response compared to this compound. In terms of dental health, both are non-cariogenic, with xylitol showing a more pronounced inhibitory effect on the primary cariogenic bacterium, Streptococcus mutans. The choice between this compound and xylitol for use in food and pharmaceutical products will depend on the specific application, desired sweetness profile, and the target consumer's metabolic and dental health considerations. This guide provides the foundational data and methodologies to support informed decisions in research and development.

References

evaluating the performance of different maltitol grades in formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various maltitol grades used in pharmaceutical formulations. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to assist researchers and formulation scientists in selecting the optimal this compound grade for their specific application.

Performance Evaluation of this compound Grades

The selection of an appropriate this compound grade is critical for the successful development of stable, effective, and patient-centric dosage forms. Different grades, including crystalline powders, amorphous forms, and syrups, offer a range of physicochemical properties that directly impact formulation performance. This guide focuses on key performance indicators such as physical properties, solubility, hygroscopicity, and tableting performance.

Key Performance Parameters

The following sections provide a detailed comparison of various this compound grades based on critical performance parameters. The data presented is a synthesis of information from various sources, including manufacturer specifications and scientific studies.

Table 1: Physical Properties of Crystalline this compound Powders

GradeManufacturerParticle Size DistributionBulk Density (g/cm³)Tapped Density (g/cm³)Flowability
SweetPearl® P90 RoquetteFine particle size (95% < 200 µm, 50% > 100 µm)[1]---
SweetPearl® P200 RoquetteCoarse particle size (95% < 500 µm, 40% > 100 µm)[1][2]0.81[3]0.96[3]3 s (Ph.Eur. 2.9.16, 10mm outflow)[3]
SweetPearl® P300 DC RoquetteGranulated for direct compression[4]--Excellent
Maltisorb® P90 Roquette95% < 200 µm, 50% > 100 µm[1]---
Maltisorb® P200 Roquette95% < 500 µm, 40% > 100 µm[1]0.79[1]0.95[1]5 seconds[1]
C☆PharmMaltidex™ CH CargillPowder---

Table 2: Properties of this compound Syrups

GradeManufacturerThis compound Content (on Dry Substance)Key FeaturesPrimary Applications
Lycasin® 75/75 Roquette72-76%[5]High stability, pleasant taste, non-cariogenic[6]Syrups, suspensions[7]
Lycasin® 80/55 Roquette50-55%[5]Common grade, high stability, pleasant taste[6][7]Syrups, suspensions, lozenges[7][8]
Lycasin® 85/55 Roquette-Concentrated solution[6]Formulations requiring less water[6]
Lycasin® HBC Roquette-High stability, pleasant taste[6]Medicated syrups[6]
C☆PharmMaltidex™ L & M CargillVariesAnti-crystallizing, taste-masking, humectant[9]Syrups, suspensions, plasticizer for gelatin capsules[9]

Table 3: Comparative Performance in Tableting

GradeFormKey Tableting CharacteristicsSuitable For
SweetPearl® P300 DC Crystalline (Granulated)Specifically designed for direct compression, resulting in tablets with good hardness and low friability.[4][10]Chewable and effervescent tablets.[4][10]
Amorphous this compound AmorphousExhibits good tabletability at low compaction pressures.[11][12] However, stability can be a concern due to potential recrystallization.[11][12]Specialized applications requiring low compression forces.
Crystalline Powders (e.g., SweetPearl® P200) CrystallineGenerally used as a filler and binder in wet granulation processes.[1]Wet granulation tablet formulations.

Experimental Protocols

To ensure accurate and reproducible evaluation of this compound grades, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key performance parameters.

Tablet Hardness and Friability Testing

Objective: To determine the mechanical strength of tablets formulated with different this compound grades.

Apparatus:

  • Tablet hardness tester

  • Friability tester (e.g., Roche friabilator)

  • Analytical balance

Procedure:

  • Tablet Preparation: Prepare tablets using a standardized formulation, varying only the grade of this compound. Ensure consistent tablet weight and thickness.

  • Hardness Testing:

    • Measure the crushing strength of at least 10 tablets from each batch.

    • Record the force required to break each tablet.

    • Calculate the average hardness and standard deviation.

  • Friability Testing:

    • For tablets weighing up to 650 mg, use a sample of tablets with a total weight as close as possible to 6.5 g.[13] For tablets weighing more than 650 mg, use 10 tablets.[13]

    • Carefully de-dust the tablets before weighing.[14]

    • Place the tablets in the friabilator drum.

    • Rotate the drum 100 times at 25 ± 1 rpm.[13]

    • Remove the tablets and carefully de-dust them again.

    • Weigh the tablets and calculate the percentage weight loss.

    • A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.[15][16]

Hygroscopicity Testing

Objective: To evaluate the tendency of different this compound grades to absorb moisture from the atmosphere.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer or a climate-controlled chamber

  • Analytical balance

Procedure (using a climate-controlled chamber):

  • Sample Preparation: Accurately weigh a sample of the this compound powder.

  • Exposure: Place the sample in a climate-controlled chamber with a defined relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).

  • Measurement: Monitor the weight change of the sample over time until it reaches equilibrium.

  • Calculation: Calculate the percentage of moisture absorbed by the sample.

  • Comparison: Compare the moisture uptake of different this compound grades under the same conditions. Crystalline this compound is generally less hygroscopic than many other polyols.[17]

Dissolution Testing

Objective: To assess the impact of different this compound grades on the dissolution rate of an active pharmaceutical ingredient (API) from a tablet formulation.

Apparatus:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC for drug analysis

Procedure:

  • Medium: Use a dissolution medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Rotation Speed: Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the concentration of the dissolved API in each sample using a validated analytical method.

  • Profile Generation: Plot the percentage of drug dissolved against time to generate a dissolution profile for each formulation.

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating experimental processes and the logical relationships between material properties and formulation performance.

Experimental_Workflow_for_Maltitol_Evaluation cluster_0 This compound Grade Selection cluster_1 Physicochemical Characterization cluster_2 Formulation & Processing cluster_3 Finished Product Evaluation Maltitol_Grades Crystalline Powder (e.g., SweetPearl® P200) Direct Compression (e.g., SweetPearl® P300 DC) This compound Syrup (e.g., Lycasin® 80/55) Particle_Size Particle Size Analysis Maltitol_Grades->Particle_Size Density Bulk & Tapped Density Maltitol_Grades->Density Flowability Flow Properties Maltitol_Grades->Flowability Hygroscopicity Hygroscopicity Testing Maltitol_Grades->Hygroscopicity Formulation API + this compound Grade + Other Excipients Maltitol_Grades->Formulation Processing Direct Compression or Wet Granulation Formulation->Processing Tablet_Hardness Hardness Testing Processing->Tablet_Hardness Tablet_Friability Friability Testing Processing->Tablet_Friability Dissolution Dissolution Profiling Processing->Dissolution

Caption: Workflow for evaluating different this compound grades in solid dosage form development.

Maltitol_Properties_to_Performance cluster_properties This compound Grade Properties cluster_performance Formulation Performance Particle_Size Particle Size Flow_Properties Powder Flow Particle_Size->Flow_Properties influences Tablet_Strength Tablet Hardness & Friability Particle_Size->Tablet_Strength impacts Hygroscopicity Hygroscopicity Hygroscopicity->Flow_Properties can affect Stability Product Stability Hygroscopicity->Stability affects Compressibility Compressibility Compressibility->Tablet_Strength determines Solubility Solubility Dissolution_Rate API Dissolution Solubility->Dissolution_Rate influences

References

comparative study of the Maillard browning potential of maltitol and sucrose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the Maillard browning potential of maltitol and sucrose. It is intended for researchers, scientists, and drug development professionals who require an understanding of the chemical reactivity of these sweeteners in formulations and food systems. The information presented is based on established chemical principles and supported by experimental data concerning their reactivity.

The Maillard reaction, a form of non-enzymatic browning, is a critical chemical pathway in food science and pharmaceutical formulations, responsible for the development of color, flavor, and aroma.[1][2] The reaction occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[2][3] The potential of a sweetener to participate in this reaction is a crucial factor in product development, influencing stability, appearance, and sensory attributes.

This compound, a sugar alcohol (polyol), and sucrose, a common disaccharide, exhibit fundamentally different behaviors in the context of the Maillard reaction. This difference is rooted in their distinct chemical structures. This compound is produced through the hydrogenation of maltose, a process that reduces the reactive carbonyl group to an alcohol group.[4][5] This structural modification renders this compound chemically inert in the Maillard reaction, preventing browning.[6][7][8]

Conversely, sucrose is a non-reducing sugar composed of glucose and fructose units.[3][9] While it does not directly participate in the Maillard reaction, it can be hydrolyzed into its constituent reducing sugars, glucose and fructose, under conditions of heat or acidity.[10][11] These monosaccharides readily engage in the Maillard reaction, leading to browning and the formation of numerous flavor compounds.[1][12]

Comparative Data: Physicochemical Properties and Reactivity

The following table summarizes the key properties of this compound and sucrose relevant to their Maillard browning potential.

PropertyThis compoundSucroseReferences
Compound Type Sugar Alcohol (Polyol), DisaccharideDisaccharide[6],[9]
Chemical Structure 4-O-α-glucopyranosyl-D-sorbitolα-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside[4],[10]
Reducing Sugar No (lacks a carbonyl group)No (but hydrolyzes to reducing sugars)[5],[3][9]
Maillard Reaction Potential Minimal to none. Chemically inert and does not brown.Conditional. Undergoes browning upon hydrolysis to glucose and fructose.[4][6][7][13],[10][11][12]
Caloric Value (kcal/g) ~2.1 - 2.4~4.0[4][13],[7]
Key Application Feature Used to prevent browning and reduce calories in sugar-free products.Contributes to browning and flavor development in baked goods and cooked foods.[14][15],[1][16]

Experimental Protocols

To provide a framework for reproducible research, the following is a detailed methodology for assessing and comparing the Maillard browning potential of sweeteners in a model system.

Objective: To quantify the extent of Maillard browning by measuring the formation of colored compounds (melanoidins) and intermediate products in a heated solution containing a sweetener and an amino acid.

Materials:

  • This compound

  • Sucrose

  • Glycine (or other amino acid of interest)

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

  • Heating block or water bath capable of maintaining 100°C

  • Test tubes

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare 0.8 M solutions of this compound, sucrose, and glycine in a 0.1 M phosphate buffer (pH 7.0). Ensure all solutes are fully dissolved.

  • Reaction Setup:

    • For each sweetener, mix 5 mL of the respective sugar solution with 5 mL of the glycine solution in a series of labeled test tubes.

    • Prepare control samples for each sugar by mixing 5 mL of the sugar solution with 5 mL of the phosphate buffer (without glycine).

    • Prepare a blank control containing only 10 mL of the phosphate buffer.

  • Heating and Sampling:

    • Place the test tubes in a heating block or boiling water bath set to 100°C.

    • At predetermined time intervals (e.g., 0, 15, 30, 45, 60 minutes), remove one tube for each condition.

    • Immediately cool the removed tubes in an ice bath to stop the reaction.

  • Spectrophotometric Analysis:

    • Allow the samples to return to room temperature.

    • Calibrate the spectrophotometer using the phosphate buffer blank.

    • Measure the absorbance of each sample at two key wavelengths:

      • 294 nm: To quantify the formation of early-stage, colorless Maillard reaction products (MRPs).[12]

      • 420 nm: To quantify the formation of late-stage, brown-colored MRPs (melanoidins).[12]

    • Record all absorbance values.

  • Data Analysis:

    • Plot the absorbance values (at both 294 nm and 420 nm) against time for each sweetener.

    • Compare the browning rates and the extent of MRP formation between this compound and sucrose. The sucrose solution with glycine is expected to show a significant increase in absorbance over time, while the this compound solution should exhibit negligible change.

Visualization of Reaction Pathways

The following diagrams illustrate the fundamental difference in reactivity between a reducing sugar (derived from sucrose) and this compound in the initial stage of the Maillard reaction.

Maillard_Reaction_Pathway cluster_sucrose Sucrose Pathway cluster_reaction Maillard Reaction sucrose Sucrose (Non-Reducing) hydrolysis Heat / Acid Hydrolysis sucrose->hydrolysis reducing_sugar Reducing Sugar (Glucose/Fructose) hydrolysis->reducing_sugar schiff Schiff Base (Intermediate) reducing_sugar->schiff + Amino Acid amino_acid Amino Acid (-NH2 Group) amadori Amadori Product schiff->amadori Rearrangement browning Melanoidins (Browning) amadori->browning Further Reactions

Caption: Sucrose must first hydrolyze into reducing sugars to initiate the Maillard reaction.

Maltitol_Pathway cluster_this compound This compound Pathway This compound This compound (Sugar Alcohol) no_reaction NO REACTION (No Carbonyl Group) This compound->no_reaction amino_acid2 Amino Acid (-NH2 Group) amino_acid2->no_reaction

References

Maltitol's Non-Cariogenic Properties: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro validation of maltitol's non-cariogenic properties, with a comparative assessment against xylitol and sorbitol.

This guide provides a comprehensive overview of the in vitro experimental evidence supporting the non-cariogenic nature of this compound. By comparing its performance with other commonly used sugar alcohols, xylitol and sorbitol, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate its potential as a non-cariogenic excipient and sweetener.

Comparative Analysis of Non-Cariogenic Properties

The non-cariogenic potential of a sugar substitute is primarily determined by its resistance to fermentation by oral microorganisms, its inability to promote acid production that leads to enamel demineralization, and its effect on the growth and biofilm formation of cariogenic bacteria, most notably Streptococcus mutans.

Key Performance Indicators

In vitro studies consistently demonstrate that this compound is significantly less cariogenic than sucrose and exhibits a favorable profile compared to other polyols. Unlike sucrose, this compound is not readily metabolized by many oral streptococci, leading to minimal acid production and a reduced risk of dental caries.[1][2]

ParameterThis compoundXylitolSorbitolSucrose (Control)
Acid Production (Final pH) Not significantly fermented by most oral streptococci; minimal pH drop.[3][4]Generally not fermented by most oral streptococci; can lead to a rise in plaque pH.[5]Fermented by a significant number of S. mutans strains, leading to some acid production.[3][4]Readily fermented, causing a significant drop in pH to critical levels for enamel demineralization.
Inhibition of S. mutans Growth Shows inhibitory effects at higher concentrations.[6] MIC: 20 mg/mL, MBC: 40 mg/mL.[6]Demonstrates significant inhibitory effects on S. mutans growth.Less inhibitory than xylitol; some strains can adapt to metabolize it.[6]Promotes rapid growth of S. mutans.
Biofilm Formation Reduces plaque growth and levels of cariogenic bacteria.[7]Effectively inhibits the formation of multispecies oral biofilms.[7]Less effective than xylitol in reducing plaque accumulation.[7]Acts as a substrate for glucan synthesis, a key component of dental plaque biofilm.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of non-cariogenic properties. Below are standardized protocols for key experiments.

Acid Production Assay from Polyols by Oral Bacteria

Objective: To determine the extent of acid production from this compound, xylitol, and sorbitol by pure cultures of oral streptococci or mixed oral microflora.

Methodology:

  • Bacterial Strains and Culture Conditions: Pure cultures of Streptococcus mutans (e.g., ATCC 25175) or other relevant oral streptococci are grown in a suitable broth medium (e.g., Brain Heart Infusion broth) under anaerobic conditions at 37°C.

  • Preparation of Test Media: A basal medium containing a pH indicator (e.g., bromocresol purple) is prepared. The test polyols (this compound, xylitol, sorbitol) and a positive control (sucrose) are added to the basal medium to a final concentration of 1.0%.[3][4] A negative control without any added carbohydrate is also included.

  • Inoculation and Incubation: The prepared media are inoculated with a standardized suspension of the test bacteria. The cultures are then incubated anaerobically at 37°C for a period of up to 7 days.[3][4]

  • pH Measurement: The pH of the cultures is measured at regular intervals (e.g., 24, 48, 72 hours, and 7 days) using a calibrated pH meter.[3][4] A color change in the pH indicator provides a visual assessment of acid production.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of this compound, xylitol, and sorbitol that inhibits the visible growth (MIC) and kills 99.9% (MBC) of Streptococcus mutans.

Methodology:

  • Preparation of Polyol Solutions: Stock solutions of this compound, xylitol, and sorbitol are prepared and sterilized.

  • Broth Microdilution Method: A series of twofold dilutions of each polyol are prepared in a 96-well microtiter plate containing a suitable growth medium for S. mutans.

  • Inoculation: Each well is inoculated with a standardized suspension of S. mutans. A positive control (bacteria with no polyol) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated anaerobically at 37°C for 24 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the polyol at which no visible bacterial growth (turbidity) is observed.[6]

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated anaerobically at 37°C for 24-48 hours. The MBC is the lowest concentration of the polyol that results in no bacterial growth on the agar plate.[6]

In Vitro Biofilm Formation Assay

Objective: To assess the effect of this compound, xylitol, and sorbitol on the formation of Streptococcus mutans biofilm.

Methodology:

  • Preparation of Biofilm Plates: A standardized suspension of S. mutans is added to the wells of a 96-well microtiter plate containing a growth medium supplemented with sucrose (to promote biofilm formation) and the test polyols at various concentrations.

  • Incubation: The plate is incubated anaerobically at 37°C for 24-48 hours to allow for biofilm development.

  • Quantification of Biofilm:

    • The planktonic (free-floating) bacteria are gently removed by washing the wells with a buffer solution.

    • The adherent biofilm is stained with a solution such as crystal violet.

    • After washing away the excess stain, the bound stain is solubilized with a solvent (e.g., ethanol).

    • The absorbance of the solubilized stain is measured using a microplate reader, which is proportional to the amount of biofilm formed.

Visualizing the Mechanisms

To better understand the experimental processes and the underlying biochemical pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. mutans) Acid_Production Acid Production Assay Bacterial_Culture->Acid_Production Inoculation MIC_MBC MIC/MBC Assay Bacterial_Culture->MIC_MBC Inoculation Biofilm_Assay Biofilm Formation Assay Bacterial_Culture->Biofilm_Assay Inoculation Polyol_Solutions Polyol Solutions (this compound, Xylitol, Sorbitol) Polyol_Solutions->Acid_Production Treatment Polyol_Solutions->MIC_MBC Treatment Polyol_Solutions->Biofilm_Assay Treatment pH_Measurement pH Measurement Acid_Production->pH_Measurement Growth_Assessment Growth Assessment (Visual/Spectrophotometry) MIC_MBC->Growth_Assessment Biofilm_Quantification Biofilm Quantification (Crystal Violet Staining) Biofilm_Assay->Biofilm_Quantification

Caption: Experimental workflow for in vitro validation of non-cariogenic properties.

Non_Cariogenic_Mechanism cluster_sucrose Sucrose (Cariogenic) cluster_this compound This compound (Non-Cariogenic) cluster_xylitol Xylitol (Non-Cariogenic) Sucrose Sucrose PTS_Sucrose PTS Transport & Metabolism Sucrose->PTS_Sucrose Acid Acid Production (Lactic Acid) PTS_Sucrose->Acid Demineralization Enamel Demineralization Acid->Demineralization This compound This compound No_Metabolism Not readily metabolized by most oral streptococci This compound->No_Metabolism No_Acid Minimal to No Acid Production No_Metabolism->No_Acid Xylitol Xylitol PTS_Xylitol Transport via PTS Xylitol->PTS_Xylitol Toxic_Metabolite Accumulation of Toxic Metabolite (Xylitol-5-Phosphate) PTS_Xylitol->Toxic_Metabolite Growth_Inhibition Bacterial Growth Inhibition Toxic_Metabolite->Growth_Inhibition

Caption: Simplified mechanism of action of sucrose versus non-cariogenic polyols.

References

A Comparative Guide to the Plasticizing Efficiency of Maltitol and Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical parameter in the development of polymer-based formulations, directly influencing the mechanical properties, stability, and processability of the final product. Among the various polyols used as plasticizers, glycerol is a well-established and widely utilized compound. Maltitol, another sugar alcohol, presents an alternative with distinct physicochemical properties. This guide provides an objective comparison of the plasticizing efficiency of this compound and glycerol, supported by experimental data, to aid in the selection of the most suitable excipient for specific formulation needs.

Executive Summary

Glycerol generally exhibits superior plasticizing efficiency compared to this compound, primarily due to its smaller molecular size. This allows for more effective disruption of polymer-polymer chain interactions, resulting in a significant reduction in the glass transition temperature (Tg) and enhanced flexibility. In contrast, this compound, with its larger molecular structure, often results in more brittle films, in some cases rendering them unsuitable for mechanical testing. However, this compound's higher thermal stability may offer advantages in specific high-temperature processing applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance indicators of this compound and glycerol as plasticizers in various polymer systems.

Table 1: Effect on Mechanical Properties of Films

PropertyThis compoundGlycerolPolymer SystemReference
Tensile Strength (TS) Films were too brittle to be tested.0.94 MPaSquid Protein[1]
Elongation at Break (EAB) Films were too brittle to be tested.920%Squid Protein[1]

Note: The inability to test the mechanical properties of this compound-plasticized squid protein films is a significant indicator of its lower plasticizing efficiency in this specific system, leading to high brittleness.[1]

Table 2: Effect on Thermal Properties of Films

PropertyThis compoundGlycerolPolymer SystemReference
Glass Transition Temperature (Tg) A possible Tg or Tg with enthalpy relaxation was visible at ~50 °C in a carbamazepine solid dispersion.[2]Generally causes a significant reduction in Tg.[3][4]Various[2][3][4]
Thermal Stability (TGA) Showed intermediate thermal stability compared to other polyols.[1]Generally the most thermolabile among common polyols.[1]Squid Protein[1]

Table 3: Effect on Water Vapor Permeability (WVP) of Films

PropertyThis compoundGlycerolPolymer SystemReference
Water Vapor Transmission Rate (WVTR) Data not available in direct comparison.Higher WVTR (194.41 g·m⁻²d⁻¹) compared to sorbitol.Squid Protein[1]

Key Performance Insights

  • Plasticizing Efficiency and Molecular Weight: The plasticizing efficacy of polyols is often inversely related to their molecular weight.[1] Glycerol (92.09 g/mol ) is a smaller molecule than this compound (344.31 g/mol ), allowing it to more easily interpenetrate polymer chains, increase free volume, and enhance flexibility.[1][5]

  • Brittleness vs. Flexibility: In a direct comparison using squid protein films, this compound at a 20% concentration produced films that were too brittle to undergo mechanical testing for tensile strength and elongation at break.[1] In contrast, glycerol at a 40% concentration yielded highly elastic films with a remarkable elongation at break of 920%.[1]

  • Thermal Stability: Thermogravimetric analysis (TGA) of squid protein films indicated that glycerol was the most thermolabile of the polyols tested, while mannitol was the most stable. This compound demonstrated an intermediate thermal stability.[1] This suggests that this compound might be more suitable for processes requiring higher temperatures where the volatility or degradation of glycerol could be a concern.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of plasticizer efficiency.

Tensile Strength and Elongation at Break

This protocol is based on standard methods for testing the mechanical properties of thin films.

Objective: To determine the tensile strength (TS) and elongation at break (EAB) of plasticized polymer films.

Apparatus:

  • Universal Testing Machine (e.g., Instron) equipped with a suitable load cell (e.g., 5 kN).

  • Grips suitable for thin films.

  • Micrometer for thickness measurement.

  • Cutting die or sharp blade for sample preparation.

Procedure:

  • Sample Preparation: Prepare rectangular film strips of uniform dimensions (e.g., 10 mm x 90 mm).[6]

  • Thickness Measurement: Measure the thickness of each film strip at several points along its length using a micrometer. The average thickness is used for stress calculations.

  • Testing Conditions: Set the initial grip separation (e.g., 30 mm) and the crosshead speed (e.g., 2 mm/min).[6]

  • Measurement:

    • Mount the film strip in the grips of the universal testing machine.

    • Apply a tensile load until the film breaks.

    • Record the maximum load (force) and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa): TS = F / A, where F is the maximum load (N) and A is the initial cross-sectional area of the film (m²).

    • Elongation at Break (%): EAB = ((L - L₀) / L₀) * 100, where L is the final length at break and L₀ is the initial gauge length.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Film Casting Prepare plasticized film-forming solution Drying Cast solution and dry to form film Film Casting->Drying Cutting Cut film into uniform strips Drying->Cutting Mounting Mount film strip in UTM grips Cutting->Mounting Stretching Apply tensile load at constant crosshead speed Mounting->Stretching Breaking Record maximum load and elongation at break Stretching->Breaking Calculation Calculate Tensile Strength and Elongation at Break Breaking->Calculation

Thermal Analysis

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetically sealed aluminum pans.

  • Crimper for sealing pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the film sample (5-10 mg) into an aluminum DSC pan.[7]

  • Sealing: Seal the pan hermetically using a crimper. An empty sealed pan is used as a reference.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.[8]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.

    • Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.[8]

  • Data Analysis: The Tg is identified as a stepwise change in the heat flow curve.

G Sample_Prep Weigh 5-10 mg of film into an aluminum pan Sealing Hermetically seal the pan Sample_Prep->Sealing First_Heat Heat to erase thermal history (e.g., 10°C/min) Sealing->First_Heat Cooling Cool below expected Tg (e.g., 10°C/min) First_Heat->Cooling Second_Heat Heat again at the same rate (e.g., 10°C/min) Cooling->Second_Heat Analysis Determine Tg from the stepwise change in heat flow Second_Heat->Analysis

Objective: To evaluate the thermal stability and degradation profile of the plasticized polymer.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., platinum or aluminum).

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.[8]

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[1][8]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) to determine the onset of degradation and the temperatures of maximum weight loss.

G Sample_Prep Weigh 5-10 mg of film into a TGA pan Heating Heat at a constant rate (e.g., 10°C/min) under N₂ Sample_Prep->Heating Data_Acquisition Record weight loss as a function of temperature Heating->Data_Acquisition Analysis Analyze TGA/DTG curves for degradation temperatures Data_Acquisition->Analysis

Water Vapor Transmission Rate (WVTR)

This protocol is based on the ASTM F1249 standard test method.[6][9][10][11]

Objective: To measure the rate of water vapor transmission through the plasticized film.

Apparatus:

  • WVTR testing instrument with a modulated infrared sensor.

  • Test cell.

  • Environmental chamber for controlling temperature and relative humidity.

Procedure:

  • Sample Preparation: Cut a circular sample of the film to fit the test cell.

  • Test Setup:

    • Seal the film sample between a chamber with a controlled high relative humidity (wet chamber) and a chamber with a controlled low relative humidity (dry chamber).

    • The dry chamber is swept with a carrier gas (e.g., nitrogen).

  • Measurement:

    • Water vapor permeating through the film is carried by the gas to a modulated infrared sensor.

    • The sensor measures the concentration of water vapor in the gas stream.

  • Calculation: The instrument calculates the WVTR in units of g/m²·day.

G cluster_setup Test Setup cluster_measurement Measurement cluster_output Output Sample_Mount Mount film in test cell Chambers Seal between wet and dry chambers Sample_Mount->Chambers Permeation Water vapor permeates through the film Chambers->Permeation Detection IR sensor detects water vapor in carrier gas Permeation->Detection Calculation Calculate WVTR (g/m²·day) Detection->Calculation

Conclusion

The choice between this compound and glycerol as a plasticizer is highly dependent on the specific requirements of the formulation and the polymer system being used.

  • Glycerol is the more effective plasticizer for achieving significant flexibility and reducing the glass transition temperature, making it ideal for applications such as flexible films and coatings where mechanical strength and elasticity are paramount.

  • This compound , while less effective at imparting flexibility and potentially leading to brittle formulations, may be considered in applications where its higher thermal stability is advantageous. Its use as a primary plasticizer for flexible film applications appears limited based on current evidence.

It is recommended that formulation scientists conduct preliminary screening studies, including the experimental protocols outlined in this guide, to determine the optimal plasticizer and its concentration for their specific application. The tendency of this compound to induce brittleness should be a key consideration in these evaluations.

References

A Comparative Analysis of the Sensory Properties of Maltitol and Erythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of two widely used sugar alcohols, maltitol and erythritol. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to assist in the informed selection of these excipients in pharmaceutical and food product development.

Data Presentation: A Quantitative Comparison

The sensory attributes of this compound and erythritol differ significantly, influencing their suitability for various applications. The following table summarizes the key quantitative sensory and physical properties of these two polyols.

PropertyThis compoundErythritolSucrose (for reference)
Relative Sweetness 80-90% as sweet as sucrose[1]60-70% as sweet as sucrose[1][2]100%
Cooling Effect (Heat of Solution in J/g) -23[3]-182[3]-18
Aftertaste Slight aftertaste[3]Clear aftertaste, sometimes described as a mild cooling sensation[3]None
Mouthfeel Sugar-like, smooth[1]Can have a "thin" or "watery" mouthfeel in some applicationsFull-bodied
Glycemic Index (GI) 35[1][4]0[1][4]65
Caloric Value (kcal/g) 2.1[1][2]0.2[1]4

Experimental Protocols: Sensory Evaluation Methodology

To quantitatively and qualitatively assess the sensory properties of this compound and erythritol, a standardized sensory evaluation protocol is crucial. The following methodology, based on Quantitative Descriptive Analysis (QDA) and time-intensity studies, provides a framework for a comprehensive comparison.

Objective

To characterize and compare the sensory profiles of this compound and erythritol in an aqueous solution, focusing on sweetness, aftertaste, cooling effect, and mouthfeel.

Panelist Selection and Training

A panel of 10-12 trained sensory assessors should be selected. Panelists undergo training to identify and scale the intensity of basic tastes (sweet, sour, bitter, salty, umami) and other relevant sensory attributes (e.g., cooling, metallic aftertaste, chemical aftertaste). Reference standards are used for calibration.

Sample Preparation

Aqueous solutions of this compound and erythritol are prepared at concentrations equi-sweet to a 5% and 10% sucrose solution. All samples are prepared with deionized, purified water and presented at a controlled room temperature (22-24°C) in identical, odor-free containers labeled with random three-digit codes.

Evaluation Procedure

A randomized, complete block design is used where each panelist evaluates each sample in triplicate. A 15-minute break is scheduled between samples, during which panelists are required to rinse their mouths with purified water and eat a plain cracker to cleanse the palate.

Panelists rate the intensity of pre-defined sensory attributes on a 15-cm unstructured line scale, anchored at the ends with "none" and "very intense." The attributes to be evaluated include:

  • Sweetness Intensity: The perceived intensity of the sweet taste.

  • Cooling Sensation: The intensity of the cooling effect in the mouth.

  • Bitter Aftertaste: The intensity of any bitter taste remaining after expectoration.

  • Chemical Aftertaste: The intensity of any chemical or artificial taste remaining after expectoration.

  • Mouthfeel (Viscosity): The perceived thickness or body of the solution.

To assess the temporal profile of sweetness and aftertaste, a time-intensity study is conducted. Panelists are instructed to start a timer upon tasting the sample and continuously rate the perceived intensity of sweetness and a specific aftertaste (e.g., cooling or bitter) over a period of 60-90 seconds using a computerized data acquisition system.

Data Analysis

The data from the QDA line scales are converted to numerical values. Analysis of Variance (ANOVA) is used to determine significant differences in the mean intensity ratings of each attribute between the samples. For the TI data, key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of sensation are extracted and analyzed using ANOVA.

Signaling Pathways and Perceptual Mechanisms

The perception of taste is a complex process involving the interaction of tastants with specific receptors on the tongue.

Sweet Taste Perception

Both this compound and erythritol elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor, also known as the sweet taste receptor. This interaction triggers a downstream signaling cascade, leading to the perception of sweetness in the brain.

SweetTastePathway This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor (Sweet Taste Receptor) This compound->T1R2_T1R3 Erythritol Erythritol Erythritol->T1R2_T1R3 G_Protein G-protein Activation (Gustducin) T1R2_T1R3->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel Depolarization Cell Depolarization Ion_Channel->Depolarization Signal Signal to Brain (Sweet Perception) Depolarization->Signal

Sweet Taste Signaling Pathway

Cooling Sensation of Erythritol

The pronounced cooling effect of erythritol is a physical phenomenon rather than a receptor-mediated event.[1][5][6] It is attributed to its high negative heat of solution. When erythritol dissolves in saliva, it absorbs energy from the surrounding environment (the mouth), resulting in a noticeable drop in temperature and the perception of a cooling sensation.[1][5][6] This process does not involve the activation of the TRPM8 receptor, which is responsible for the cooling sensation induced by compounds like menthol.

CoolingSensationWorkflow Erythritol_Crystal Crystalline Erythritol Dissolution Dissolution (Endothermic Process) Erythritol_Crystal->Dissolution Saliva Saliva in the Mouth Saliva->Dissolution Heat_Absorption Absorption of Heat Energy from the Mouth Dissolution->Heat_Absorption Temp_Drop Localized Temperature Drop Heat_Absorption->Temp_Drop Cooling_Perception Perception of Cooling Sensation Temp_Drop->Cooling_Perception

Erythritol Cooling Sensation Mechanism

Conclusion

This compound and erythritol present distinct sensory profiles that should be carefully considered during product development. This compound offers a sweetness and mouthfeel closely resembling sucrose, with a minimal cooling effect. Erythritol, while less sweet, provides a significant cooling sensation and has the benefit of being non-caloric and having a zero glycemic index. The choice between these two sugar alcohols will ultimately depend on the desired sensory attributes and the specific application's formulation and health targets. The provided experimental protocol offers a robust framework for conducting a detailed comparative sensory analysis to guide this selection process.

References

Safety Operating Guide

Navigating the Disposal of Maltitol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of laboratory chemicals is a critical component of safety and regulatory compliance. Maltitol, a sugar alcohol commonly used as a sugar substitute and excipient, is generally considered non-hazardous. However, its disposal requires careful consideration of its form (solid or solution), quantity, and potential contamination with other substances. Adherence to institutional and local regulations is paramount.

Hazard Assessment

This compound is a stable compound with good thermal and chemical stability.[1][2] While many safety data sheets (SDS) do not classify it as hazardous, some indicate it may be harmful if swallowed, inhaled, or in contact with skin.[3] It is crucial to always consult the specific SDS provided by the manufacturer for the product in use and to wear appropriate personal protective equipment (PPE), such as gloves and safety goggles, when handling.[3][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on several factors, including its concentration, physical state, and whether it is contaminated with hazardous materials.

1. Consultation and Evaluation:

  • Primary Directive: Always consult and adhere to your institution's specific waste disposal guidelines and local environmental regulations before proceeding.[4][5][6]

  • Waste Stream Assessment: Determine the nature of the this compound waste:

    • Is it pure, unused, or expired solid this compound?

    • Is it a dilute aqueous solution?

    • Is it contaminated with other hazardous chemicals?

2. Disposal of Uncontaminated this compound:

  • Solid this compound: For small quantities of pure, uncontaminated this compound, disposal as regular, non-hazardous laboratory waste may be permissible, similar to other sugars.[7][8] Collect the solid waste in a designated, labeled container.

  • Aqueous Solutions (Sink Disposal): Dilute, uncontaminated aqueous solutions of this compound may be eligible for sink disposal, provided they meet specific criteria.[9]

    • The solution must be reasonably soluble in water (this compound is very soluble).[9][10]

    • The concentration should be approximately 1% or less.[9]

    • The total volume of waste discharged per laboratory should not exceed four liters per day, unless specific approval is obtained.[9]

    • When disposing down the drain, flush with copious amounts of water to ensure dilution.

3. Disposal of Contaminated or Large Quantities of this compound:

  • Hazardous Waste Stream: If this compound is mixed with or contaminated by a substance classified as hazardous, the entire mixture must be treated as hazardous waste.

  • Collection for Professional Disposal: For large quantities of this compound or any contaminated this compound waste, disposal should be handled through a licensed hazardous material disposal company.[5][6]

    • Package the waste in a suitable, well-sealed, and clearly labeled container.

    • Store the container in a designated hazardous waste accumulation area.

    • Follow your institution's procedures for hazardous waste pickup.

4. Spill Cleanup and Decontamination:

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.[2][5]

  • Wear appropriate PPE, including gloves, safety goggles, and respiratory protection if a large amount of dust is generated.[2]

  • Prevent the spill from entering drains or water courses.[5][6]

  • For solid spills, sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][4] Avoid generating dust.[2]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a disposal container.[3][6]

  • Clean the spill area with water once the material has been removed.[6][10]

5. Contaminated Packaging:

Dispose of contaminated packaging and liners in the same manner as the product itself.[4][5] Do not reuse empty containers.[4][6]

Quantitative Disposal Guidelines

The following table summarizes the quantitative limits for the sink disposal of specific organic chemicals, including sugar alcohols like this compound, as recommended by some institutional guidelines.

ParameterGuideline LimitSource
Concentration Approximately 1% or less[9]
Solubility Must be at least 3% soluble in water[9]
Total Daily Volume < 4 Liters per laboratory per day (unless approved)[9]

Note: These are example guidelines. Always follow your specific institutional and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

MaltitolDisposalWorkflow start Start: this compound Waste Generated consult Step 1: Consult Institutional & Local Regulations start->consult evaluate Step 2: Evaluate Waste Stream consult->evaluate contaminated Contaminated with Hazardous Material? evaluate->contaminated Assess Contamination large_qty Large Quantity or Concentrated? contaminated->large_qty No hazardous_waste Step 3: Dispose as Hazardous Waste (Contact EHS/Licensed Vendor) contaminated->hazardous_waste Yes dilute_sol Dilute Aqueous Solution (e.g., <=1%)? large_qty->dilute_sol No large_qty->hazardous_waste Yes sink_disposal Step 3: Dispose via Sink (with copious water) dilute_sol->sink_disposal Yes solid_waste Step 3: Dispose as Non-Hazardous Solid Waste (if permitted) dilute_sol->solid_waste No (Solid) end_proc End of Process hazardous_waste->end_proc sink_disposal->end_proc solid_waste->end_proc

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Maltitol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Maltitol in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant operational environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment is required to minimize exposure and prevent irritation.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be appropriate in workplaces with a higher risk of dust generation.[2]

  • Skin Protection: Chemical-resistant gloves are mandatory.[1] Gloves must be inspected prior to use.[1] Protective clothing, such as a lab coat, is also required to prevent skin contact.[1][3]

  • Respiratory Protection: In situations where dust may be generated or if exposure limits are exceeded, a full-face respirator is recommended.[1] For bulk handling of this compound powder, a dust mask is advised.[4]

Operational Plan for Handling this compound

Follow this step-by-step guidance for the safe reception, storage, use, and disposal of this compound.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container away from sources of ignition and incompatible substances.[2]

2.2. Handling and Use:

  • Handle this compound in a well-ventilated area to minimize dust generation and accumulation.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke while handling the substance.[2]

  • Wash hands thoroughly after handling.[2]

  • Facilities should be equipped with an eyewash fountain and a safety shower.[3]

2.3. Accidental Release Measures:

  • In case of a spill, avoid dust formation.[1]

  • Wear appropriate personal protective equipment, including respiratory protection, chemically compatible gloves, and protective clothing.[1]

  • Use a high-efficiency vacuum cleaner or sweep up the spilled material and place it in a suitable, labeled container for disposal.[1][2]

  • Wash the spill site after material pickup is complete.[1]

2.4. First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[2]

  • In case of ingestion, do NOT induce vomiting. Rinse mouth with water.[5]

  • If irritation or other symptoms persist, seek medical advice/attention.[2]

Disposal Plan

  • This compound is not classified as a hazardous waste.[4]

  • Dispose of contents and container in accordance with local, state, and federal regulations.[2]

  • For laboratory quantities, it may be permissible to dispose of this compound in the regular trash, similar to other non-regulated sugars like D-(+)-Maltose.[6] However, it is crucial to consult and adhere to your institution's specific waste disposal guidelines.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
Occupational Exposure Limits
OSHA PELNo data available[2]
NIOSH RELNo data available[2]
ACGIH TLVNo data available[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.

Maltitol_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve this compound Retrieve this compound Prepare Workspace->Retrieve this compound Weigh/Measure Weigh/Measure Retrieve this compound->Weigh/Measure Use in Experiment Use in Experiment Weigh/Measure->Use in Experiment Spill Spill Weigh/Measure->Spill Clean Workspace Clean Workspace Use in Experiment->Clean Workspace Personal Exposure Personal Exposure Use in Experiment->Personal Exposure Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Follow First Aid Personal Exposure->Follow First Aid

Caption: Workflow for Safe Handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。